molecular formula C5H14Si B7799616 Dimethyl(isopropyl)silane

Dimethyl(isopropyl)silane

Cat. No.: B7799616
M. Wt: 102.25 g/mol
InChI Key: IIRAZPOUDJHBPM-UHFFFAOYSA-N
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Description

Dimethyl(isopropyl)silane is a useful research compound. Its molecular formula is C5H14Si and its molecular weight is 102.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl(isopropyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl(isopropyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14Si/c1-5(2)6(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRAZPOUDJHBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18209-61-5
Record name Dimethyl(1-methylethyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18209-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Dimethyl(isopropyl)silane (CAS 18209-61-5): Strategic Applications in Precision Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

As organic synthesis and materials science advance toward highly functionalized, complex architectures, the demand for reagents that offer precise kinetic and thermodynamic control has never been higher. Dimethyl(isopropyl)silane (often abbreviated as IPDMS-H), bearing the CAS number 18209-61-5, has emerged as a uniquely privileged reagent.

Unlike ubiquitous silanes such as triethylsilane (TES-H) or tert-butyldimethylsilane (TBS-H), IPDMS-H occupies a critical "Goldilocks zone" of steric hindrance. The combination of one isopropyl group and two methyl groups provides sufficient bulk to suppress premature side reactions in tandem catalysis, yet remains labile enough to enable synchronized in situ deprotections. This whitepaper explores the causality behind the physicochemical behavior of IPDMS-H and provides field-proven, self-validating protocols for its application in advanced drug development and synthetic research.

Physicochemical Profiling and Steric Causality

The utility of IPDMS-H is fundamentally rooted in its structural geometry. The isopropyl moiety shields the silicon center more effectively than a standard ethyl group, increasing its stability against spontaneous hydrolysis compared to trimethylsilane (TMS-H). However, it lacks the extreme steric shielding of a tert-butyl group, allowing it to participate in transition-metal-catalyzed oxidative additions and nucleophilic attacks at predictable, moderate rates.

Quantitative Data Summary
PropertyValueCausality / Synthetic Implication
CAS Number 18209-61-5Unique identifier for procurement and regulatory compliance.
Molecular Formula C₅H₁₄SiLow molecular weight ensures high atom economy in silylation.
Molecular Weight 102.25 g/mol Facilitates easy calculation of stoichiometric equivalents.
Boiling Point 66-67 °CVolatile enough for easy removal of excess reagent in vacuo.
Density 0.724 g/mL at 25 °CRequires precise volumetric measurement (e.g., gas-tight syringes).
Refractive Index 1.391 (n20/D)Useful for validating reagent purity prior to sensitive reactions.

Core Application: Kinetic Control in Tandem Catalysis

In complex multi-step syntheses, tandem catalysis allows for the sequential transformation of substrates without intermediate purification. IPDMS-H plays a pivotal role in diastereodivergent reductive cross-coupling , specifically in the Z-selective hydroarylation of terminal alkynes[1].

The Mechanistic Role of IPDMS-H

When attempting a tandem Sonogashira coupling followed by semireduction, standard silanes often undergo rapid, premature hydrosilylation with the terminal alkyne, poisoning the catalytic cycle. By substituting standard silanes with IPDMS-H, the hydrosilylation pathway is sterically suppressed. This kinetic delay allows the palladium-catalyzed Sonogashira coupling to reach full conversion cleanly. Once the internal alkyne is formed, the addition of a proton source (like methanol) triggers a rapid copper-catalyzed semireduction to yield the Z-aryl alkene with extraordinary selectivity (>19:1 Z:E)[1].

G A Terminal Alkyne + Aryl Bromide B Pd/Cu Catalysts + IPDMS-H A->B Reagents C Sonogashira Intermediate B->C IPDMS-H suppresses premature hydrosilylation D Semireduction (MeOH Addition) C->D Tandem Activation E Z-Aryl Alkene (High Selectivity) D->E Stereoselective Reduction

Mechanism of IPDMS-H mediated Z-selective hydroarylation via tandem catalysis.

Experimental Protocol: Z-Selective Hydroarylation

Objective: Synthesize Z-aryl alkenes from terminal alkynes and aryl bromides.

  • Preparation: In a glovebox, charge an oven-dried Schlenk flask with Pd(PPh₃)₄ (2 mol%), CuI (5 mol%), and the aryl bromide (1.0 equiv).

  • Solvent & Reagent Addition: Add anhydrous THF, followed by the terminal alkyne (1.2 equiv) and IPDMS-H (2.0 equiv).

  • Sonogashira Phase: Stir the reaction at room temperature.

    • Self-Validation: Monitor via GC-MS or TLC. The strict steric profile of IPDMS-H ensures no hydrosilylation byproducts are formed during this phase[1].

  • Semireduction Phase: Once the Sonogashira intermediate is fully formed (typically 12-24 hours), inject anhydrous MeOH (1.5 equiv) to activate the copper-hydride species.

  • Completion: Stir for an additional 2 hours.

    • Self-Validation: The disappearance of the internal alkyne peak in IR spectroscopy (~2200 cm⁻¹) confirms complete reduction.

The IPDMS Protecting Group: Tunable Lability in Complex Peptide Synthesis

Beyond its role as a hydride donor, the dimethylisopropylsilyl (IPDMS) group is an exceptional protecting group for alcohols, particularly in the synthesis of complex oligomers and modified peptides[2]. It is frequently introduced using 1-(Dimethylisopropylsilyl)imidazole[3] or IPDMS-Cl.

Causality of Tuned Deprotection

In the synthesis of 2-oxazolines from β-hydroxyamides (e.g., serine residues in peptides), the substrate must remain highly soluble in organic solvents. Unprotected peptides aggregate and precipitate. While protecting the hydroxyl groups as silyl ethers solves the solubility issue, the choice of the silyl group dictates the success of the subsequent cyclodehydration.

If TBS (tert-butyldimethylsilyl) is used, the deprotection is too slow, leading to incomplete cyclization. If TMS is used, it is too unstable for isolation. IPDMS provides the perfect kinetic balance: it is stable enough for isolation and purification, but undergoes rapid in situ desilylation when exposed to mild fluorinating agents like XtalFluor-E or DAST, perfectly synchronizing the release of the free alcohol with the cyclodehydration event[2].

G N1 β-Hydroxyamide (Poorly Soluble) N2 IPDMS-Cl / Base N1->N2 N3 IPDMS-Protected Intermediate N2->N3 Silylation N4 XtalFluor-E / DAST N3->N4 Fluoride Release N5 In situ Desilylation & Cyclodehydration N4->N5 Tuned Lability (IPDMS < TES) N6 2-Oxazoline N5->N6 Ring Closure

Workflow of in situ desilylation and cyclodehydration using the IPDMS protecting group.

Experimental Protocol: IPDMS Protection and Cyclodehydration

Objective: Convert a serine-containing peptide to a 2-oxazoline derivative.

  • Silylation: Dissolve the β-hydroxyamide (1.0 equiv) in anhydrous CH₂Cl₂. Add imidazole (2.5 equiv) and IPDMS-Cl (1.2 equiv) at 0 °C. Stir for 2 hours.

    • Self-Validation: TLC analysis (Hexanes/EtOAc). The IPDMS ether will exhibit a significantly higher Rf value than the starting alcohol. Stain with phosphomolybdic acid (PMA) to visualize.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate. The IPDMS group ensures the intermediate is highly soluble and easily purified via silica gel chromatography.

  • Cyclodehydration: Dissolve the IPDMS-protected intermediate in CH₂Cl₂ and cool to -78 °C. Add pyridine (3.0 equiv) followed by XtalFluor-E (2.0 equiv).

  • Warming: Allow the reaction to slowly warm to room temperature over 24 hours. The fluoride ions generated in situ will cleave the IPDMS group at an optimized rate, allowing immediate intramolecular attack to form the 2-oxazoline ring[2].

Emerging Frontiers: Silyloxyarenes in C-O Activation

Recent advancements in nickel catalysis have unlocked the ability to use silyl-protected phenols (silyloxyarenes) as direct coupling partners. IPDMS-protected phenols can undergo direct C(sp²)–O bond cleavage[4]. Rather than requiring a separate deprotection step followed by activation (e.g., conversion to a triflate), the IPDMS-arene can be directly reduced or cross-coupled using Ni-NHC catalysts and terminal reductants like Ti(O-i-Pr)₄. This orthogonal reactivity allows chemists to utilize IPDMS not just as a passive protecting group, but as an active, traceless directing/leaving group in late-stage functionalization[4].

Safety, Handling, and Storage

Dimethyl(isopropyl)silane is a highly flammable liquid and a reactive silane. It must be handled with rigorous air-free techniques to maintain its integrity and ensure laboratory safety.

  • Atmosphere: Always handle under an inert atmosphere (Argon or Nitrogen). Exposure to moisture will lead to the evolution of highly flammable hydrogen gas and the formation of silanols/siloxanes.

  • Storage: Store at 2 - 8 °C in a tightly sealed container, away from heat sources, sparks, and incompatible materials (strong acids, bases, and oxidizing agents).

  • Validation of Reagent Integrity: Before deploying IPDMS-H in a critical catalytic step, run a quick FT-IR analysis. A sharp, strong absorption band at ~2110 cm⁻¹ (corresponding to the Si-H stretch) confirms the reagent is active and has not degraded into siloxanes.

References

  • Sigma-Aldrich Product Specifications Source: Sigma-Aldrich URL:

  • Diastereodivergent Reductive Cross Coupling of Alkynes Through Tandem Catalysis: Z- and E-Selective Hydroarylation of Terminal Alkynes Source: PubMed Central (PMC) / NIH URL:1[1]

  • Silyloxyarenes as Versatile Coupling Substrates Enabled by Nickel-Catalyzed C–O Bond Cleavage Source: ACS Catalysis URL:4[4]

  • Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides Source: Journal of Organic Chemistry (ACS) URL:2[2]

  • 1-(Dimethylisopropylsilyl)imidazole [Dimethylisopropylsilylating agent] Source: Chem-Impex International URL:3[3]

Sources

isopropyldimethylsilane chemical structure and molecular weight

Technical Profile: Isopropyldimethylsilane ( )

Executive Summary

Isopropyldimethylsilane (CAS 18209-61-5) is a volatile, colorless organosilicon hydride. Structurally, it occupies a strategic "steric middle ground" between the ubiquitous trimethylsilane (TMS) and more hindered congeners like triethylsilane (TES) or phenyldimethylsilane. Its primary utility lies in hydrosilylation reactions , where it introduces the isopropyldimethylsilyl (

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

The molecule consists of a central silicon atom bonded to one isopropyl group, two methyl groups, and a single hydride. This asymmetry is critical for its application as a fine-tuning agent in steric shielding.

Molecular Data Table
PropertyValue
Chemical Name Isopropyldimethylsilane
CAS Number 18209-61-5
Molecular Formula

Molecular Weight 102.25 g/mol
Structure

Boiling Point 66–67 °C (at 760 mmHg)
Density 0.724 g/mL (at 25 °C)
Refractive Index

1.391
Flash Point -30 °C (Closed Cup)
Appearance Clear, colorless liquid
Structural Analysis

The

1

Synthesis & Production Protocols

Primary Synthesis Route: Reduction of Chlorosilane

The industrial and laboratory standard for producing isopropyldimethylsilane is the reduction of isopropyldimethylchlorosilane (CAS 3634-56-8). This precursor is typically reduced using Lithium Aluminum Hydride (

Experimental Protocol
  • Reagents: Isopropyldimethylchlorosilane (1.0 eq),

    
     (0.25–0.3 eq), Anhydrous Diethyl Ether or THF.
    
  • Conditions: Nitrogen atmosphere, 0°C to Room Temperature.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with

    
    .
    
  • Slurry Preparation: Charge the flask with

    
     suspended in anhydrous ether. Cool to 0°C.
    
  • Addition: Add isopropyldimethylchlorosilane dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by GC or

    
    -NMR (disappearance of the Si-Cl shift).
    
  • Quench: Carefully quench excess hydride with Fieser method (water, 15% NaOH, water) or Glauber’s salt (

    
    ).
    
  • Isolation: Filter the aluminum salts. Fractionally distill the filtrate. The product boils at 66–67°C.[2][3]

Synthesis Workflow Diagram

SynthesisPathPrecursorIsopropyldimethylchlorosilane(CAS 3634-56-8)ReagentLiAlH4 / Et2O(Reduction)Precursor->ReagentDropwise Addition0°C, N2 atmIntermediateAl-ComplexIntermediateReagent->IntermediateStir 2-4hRTProductIsopropyldimethylsilane(CAS 18209-61-5)BP: 66-67°CIntermediate->Product1. Quench2. Distillation

Figure 1: Reductive synthesis pathway from the chlorosilane precursor.

Reactivity & Applications

Hydrosilylation (C-Si Bond Formation)

The primary application of isopropyldimethylsilane is as a hydride source in hydrosilylation reactions catalyzed by Platinum (Karstedt’s catalyst) or Rhodium.

  • Mechanism: The reaction typically follows the Chalk-Harrod mechanism. The

    
     bond oxidatively adds to the metal center, followed by alkene insertion and reductive elimination.
    
  • Selectivity: The isopropyl group imparts anti-Markovnikov selectivity in terminal alkene additions, often yielding higher linear-to-branched ratios than smaller silanes like dimethylsilane.

Dehydrogenative Silylation (Si-O Bond Formation)

In the presence of Lewis acids (e.g.,


  • Utility: This silyl ether is approximately 10–50x more stable to hydrolysis than a standard TMS ether, but less stable than a TBDMS ether. It is used when a protecting group must survive mild acidic workups but be cleaved easily with fluoride (

    
    ) without requiring the harsh conditions needed for TIPS or TBDPS removal.
    
Steric Comparison of Silyl Groups

The steric bulk of a silyl group is often quantified by its cone angle or Taft steric parameter (

Silyl GroupFormulaSteric Bulk (Relative)Hydrolytic Stability
Trimethylsilyl

(TMS)
LowLow
Isopropyldimethylsilyl

Medium Moderate
Triethylsilyl

(TES)
Medium-HighHigh
Tert-butyldimethylsilyl

(TBDMS)
HighVery High
Hydrosilylation Mechanism Diagram

HydrosilylationCatPt(0) Catalyst(Karstedt's)OxAddOxidative Addition(H-Pt-SiR3)Cat->OxAdd+ iPrMe2SiHCoordAlkene CoordinationOxAdd->Coord+ AlkeneInsertMigratory Insertion(C-Pt Bond Formed)Coord->InsertSlow StepElimReductive EliminationInsert->ElimElim->CatRegenerate Pt(0)ProdAlkylsilane Product(R-CH2-CH2-SiMe2iPr)Elim->Prod

Figure 2: Catalytic cycle for the hydrosilylation of alkenes using isopropyldimethylsilane.

Handling, Safety & Storage

Hazards
  • Flammability: Highly flammable liquid and vapor (Flash Point: -30°C). Vapors may form explosive mixtures with air.[4]

  • Reactivity: Reacts violently with strong oxidizing agents.

  • Hydrolysis: Upon contact with water, acids, or bases, it may generate Hydrogen gas (

    
    ) , presenting an explosion hazard in sealed containers.
    
Storage Protocols
  • Atmosphere: Store strictly under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Refrigeration (2–8°C) is recommended to minimize vapor pressure and degradation, though it is stable at room temperature if sealed.

  • Container: Use pressure-rated glass or stainless steel containers with PTFE-lined seals. Avoid long-term storage in standard septum-capped vials due to gradual diffusion of oxygen/moisture.

References

  • Alfa Chemistry. (2025). Isopropyl Dimethylsilane - Product Analysis and Properties. Retrieved from

  • Sigma-Aldrich. (2025).[5] Dimethylisopropylsilane 98% Safety Data Sheet and Technical Specifications. Retrieved from

  • PubChem. (2025).[6][2][5][3] Compound Summary: Isopropyldimethylsilane. National Library of Medicine. Retrieved from

  • Gelest, Inc. (2024). Reactive Silicones and Silanes: Hydrosilylation Guide. Retrieved from

dimethyl(isopropyl)silane boiling point and density

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Dimethyl(isopropyl)silane

Introduction

Dimethyl(isopropyl)silane (CAS No. 18209-61-5) is an organosilane compound of significant interest in synthetic chemistry and material science. As a versatile reagent, it serves as a reducing agent and a precursor for the introduction of the dimethyl(isopropyl)silyl protecting group, valued for its specific steric profile and stability under various reaction conditions. For researchers, drug development professionals, and process chemists, a precise understanding of its fundamental physicochemical properties—notably its boiling point and density—is paramount. These parameters are critical for safe handling, accurate quantification, purification via distillation, and the design of robust and scalable synthetic protocols.

This guide provides a detailed examination of the boiling point and density of dimethyl(isopropyl)silane, grounded in established literature values. It further outlines authoritative, step-by-step experimental protocols for the precise determination of these properties, emphasizing the causal reasoning behind methodological choices and the integration of self-validating safety systems.

Physicochemical Properties of Dimethyl(isopropyl)silane

A summary of the core physical and chemical identifiers for dimethyl(isopropyl)silane is presented below. These values serve as the benchmark for experimental verification.

PropertyValueSource
Chemical Name Dimethyl(isopropyl)silaneN/A
CAS Number 18209-61-5[1]
Molecular Formula (CH₃)₂CHSiH(CH₃)₂[1]
Molecular Weight 102.25 g/mol [1]
Boiling Point (bp) 66-67 °C[1]
Density (ρ) 0.724 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.391[1]

Experimental Determination of Boiling Point

Theoretical Principles and Method Selection

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2] This physical constant is highly sensitive to pressure changes and impurities. For a volatile and flammable compound like dimethyl(isopropyl)silane, the Thiele tube method is an exceptionally suitable technique for accurate determination using a minimal amount of sample (less than 1 mL).[3]

Causality Behind Experimental Choices:

  • Small Sample Volume: The Thiele tube method minimizes waste and reduces potential hazards associated with heating larger quantities of a flammable liquid.[3]

  • Uniform Heating: The unique shape of the Thiele tube is designed to create convection currents in the heating oil, ensuring uniform and gentle temperature distribution, which prevents superheating and yields a more accurate boiling point reading.[2]

  • Self-Validating System: The procedure relies on a clear physical phenomenon—the equilibrium between vapor pressure and external pressure. The moment a continuous stream of bubbles ceases and the liquid is drawn back into the capillary tube marks a precise equilibrium point, providing an internally consistent and verifiable measurement.[3]

Detailed Experimental Protocol: Thiele Tube Method

Materials:

  • Dimethyl(isopropyl)silane (sample)

  • Thiele tube

  • High-boiling mineral oil or silicone oil

  • Thermometer (-10 to 150 °C range)

  • Small-diameter test tube (e.g., 100 x 12 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or micro-heater

  • Safety glasses, lab coat, and chemical-resistant gloves

  • Fume hood

Procedure:

  • Preparation: Fill the Thiele tube with mineral oil to a level just above the top of the side-arm elbow. Ensure the oil is dry to prevent splattering upon heating.

  • Sample Loading: In a fume hood, add approximately 0.5 mL of dimethyl(isopropyl)silane into the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end down.

  • Assembly: Securely attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the middle of the thermometer bulb. The rubber band must remain above the level of the heating oil at all times.[2]

  • Positioning: Insert the entire assembly into the Thiele tube, ensuring the sample is positioned in the main body of the tube and the thermometer bulb is roughly in the center. The apparatus must not touch the sides of the Thiele tube.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame or micro-heater.[2] Observe the sample. Initially, trapped air will be expelled from the capillary tube.

  • Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the tip of the capillary tube. This indicates that the vapor pressure of the sample exceeds the atmospheric pressure.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling just stops and the liquid is drawn into the capillary tube.[3] Record this temperature.

  • Verification: For enhanced accuracy, allow the apparatus to cool further until the liquid is expelled from the capillary, then reheat gently to repeat the measurement. A consistent result validates the initial reading.

Workflow Visualization: Boiling Point Determination

G cluster_prep Preparation cluster_heating Heating & Observation cluster_measurement Measurement A Assemble Thiele Tube Apparatus B Add Sample to Test Tube A->B C Insert Inverted Capillary Tube B->C D Gently Heat Side Arm C->D Mount in Thiele Tube E Observe for Rapid, Continuous Bubbles D->E F Remove Heat E->F Vapor Pressure > Atm. P G Watch for Liquid Entering Capillary F->G H Record Temperature (Boiling Point) G->H H->A Repeat for Verification caption Workflow for Thiele Tube Boiling Point Determination

Caption: Workflow for Thiele Tube Boiling Point Determination

Experimental Determination of Density

Theoretical Principles and Method Selection

Density is an intrinsic property of a substance, defined as its mass per unit volume (ρ = m/V). For liquids, density is temperature-dependent; therefore, precise temperature control is crucial for accurate measurements.

Causality Behind Experimental Choices:

  • High Precision: The use of a gravimetric method with a calibrated pycnometer (specific gravity bottle) provides high accuracy and precision, essential for research applications. This method directly measures mass and volume, the fundamental components of density.

  • Temperature Control: Conducting all measurements in a temperature-controlled water bath at a standard temperature (e.g., 25.0 °C) mitigates the primary source of error—thermal expansion or contraction of the liquid.

  • Self-Validating System: The protocol is inherently self-validating through the initial calibration step with a standard of known density (deionized water). The accuracy of the water density measurement confirms the integrity of the equipment and technique before proceeding to the unknown sample.

Detailed Experimental Protocol: Pycnometer Method

Materials:

  • Dimethyl(isopropyl)silane (sample)

  • Pycnometer (e.g., 5 or 10 mL volume) with stopper

  • Analytical balance (readable to ±0.0001 g)

  • Temperature-controlled water bath (set to 25.0 °C ± 0.1 °C)

  • Deionized water

  • Acetone (for cleaning and drying)

  • Lint-free tissues

  • Safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with acetone and dry it completely.

  • Mass of Empty Pycnometer: Determine the mass of the clean, dry, empty pycnometer with its stopper (m₁).

  • Calibration with Water:

    • Fill the pycnometer with deionized water. Insert the stopper, allowing excess water to exit through the capillary.

    • Submerge the filled pycnometer in the 25.0 °C water bath for at least 20 minutes to allow the contents to reach thermal equilibrium.

    • Remove the pycnometer, carefully dry the exterior with a lint-free tissue, and determine its mass (m₂).

  • Density of Water: The density of water at 25.0 °C is a known standard (ρ_water ≈ 0.99704 g/mL).

  • Volume Calculation: Calculate the precise volume of the pycnometer (V) using the formula:

    • V = (m₂ - m₁) / ρ_water

  • Measurement with Sample:

    • Empty, clean, and thoroughly dry the pycnometer.

    • In a fume hood, fill the pycnometer with dimethyl(isopropyl)silane.

    • Repeat the thermal equilibration step in the 25.0 °C water bath for 20 minutes.

    • Remove, dry the exterior, and determine the mass of the pycnometer filled with the sample (m₃).

  • Density Calculation: Calculate the density of the dimethyl(isopropyl)silane (ρ_sample) using the formula:

    • ρ_sample = (m₃ - m₁) / V

Workflow Visualization: Density Determination

G cluster_calib Pycnometer Calibration cluster_sample Sample Measurement cluster_calc Final Calculation A Weigh Empty Pycnometer (m₁) B Fill with DI Water, Equilibrate at 25°C A->B C Weigh Water-Filled Pycnometer (m₂) B->C D Calculate Volume (V) using known ρ_water C->D E Dry Pycnometer, Fill with Sample D->E Use Calibrated Volume F Equilibrate Sample at 25°C E->F G Weigh Sample-Filled Pycnometer (m₃) F->G H Calculate Sample Density ρ_sample = (m₃ - m₁) / V G->H caption Workflow for Density Determination via Pycnometer

Caption: Workflow for Density Determination via Pycnometer

Safety and Handling Considerations

Organosilanes like dimethyl(isopropyl)silane require careful handling due to their chemical reactivity and physical properties.

  • Flammability: The compound is a flammable liquid and should be handled away from ignition sources such as heat, sparks, and open flames.[4][5] Electrical equipment should be explosion-proof, and proper grounding procedures must be followed to avoid static discharge.[4][6]

  • Reactivity: Silanes can react with moisture and protic solvents. It is recommended to handle them under a dry, inert atmosphere (e.g., nitrogen or argon).[4][5]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated area or a chemical fume hood.[7] Wear appropriate PPE, including chemical safety goggles, a face shield, neoprene or nitrile rubber gloves, and a lab coat.[4][7] In case of potential inhalation, a NIOSH-certified respirator may be necessary.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like acids and alcohols.[4]

Conclusion

The boiling point (66-67 °C) and density (0.724 g/mL at 25 °C) of dimethyl(isopropyl)silane are cornerstone physicochemical properties that dictate its application and handling in a laboratory setting.[1] The experimental protocols detailed in this guide provide a robust framework for the empirical verification of these values. By understanding the causality behind the selection of methods like the Thiele tube for boiling point and pycnometry for density, researchers can ensure the generation of accurate, reliable, and reproducible data, which is the bedrock of scientific integrity and successful drug development.

References

  • Chem-Impex. Chloro(dimethyl)isopropylsilane. [Link]

  • Gelest, Inc. (2017). Safety Data Sheet: DIMETHYLBIS(ISOPROPYLAMINO)SILANE, 95%. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Di(isopropylamino)dimethylsilane, 95%. [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: DIISOPROPYLSILANE. [Link]

  • PubChem. 1-Dimethyl(isopropyl)silyloxypentane. [Link]

  • Research Square. Organosilane Grafted Silica: Linear Correlation of Microscopic Surface Characters and Macroscopic Surface Properties. [Link]

  • ResearchGate. Boiling points at 1 atm of various silane isomers, as found in the.... [Link]

  • NIST WebBook. Silane, dimethyl(dimethyl(dimethyl(2-isopropylphenoxy)silyloxy)silyloxy)(2-isopropylphenoxy)-. [Link]

  • ResearchGate. Controllable organosilane monolayer density of surface bonding using silatranes for thiol functionalization of silica particles.... [Link]

  • Web Document. DETERMINATION OF BOILING POINTS. [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Google Patents.
  • YouTube. (2020). Experimental determination of boiling point. [Link]

  • University of Calgary. BOILING POINT DETERMINATION. [Link]

  • Journal of Colloid and Interface Science. Synthesis and Characterization of Monodisperse Colloidal Organo-silica Spheres. [Link]

Sources

Technical Whitepaper: Safety & Handling Architecture for Dimethyl(isopropyl)silane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

Dimethyl(isopropyl)silane (DMIPS) is a specialized organosilicon reagent primarily utilized in hydrosilylation reactions and as a steric probe in organic synthesis. Unlike standard solvents, DMIPS possesses a reactive silicon-hydrogen (Si-H) bond. This feature dictates its entire safety profile: it is not merely a flammable liquid; it is a latent hydrogen generator .

This guide departs from standard SDS formatting to provide a researcher-centric operational framework. It prioritizes the mechanism of hazard—specifically the thermodynamic instability of the Si-H bond in the presence of nucleophiles—over generic warnings.

Physicochemical Profile
PropertyValueOperational Implication
CAS Number 18209-61-5 Verification anchor (Do not confuse with Methallyltrimethylsilane).
Formula

Contains reactive hydride.[1]
Boiling Point 66–67 °CHighly volatile; significant vapor pressure at RT.
Flash Point -30 °C (-22 °F) Critical: Vapors can ignite at freezer temperatures.
Density 0.724 g/mLLighter than water; will float and fume during aqueous quenching.
Appearance Colorless LiquidIndistinguishable from common solvents visually.

Critical Hazard Analysis: The Si-H Factor

The Global Harmonized System (GHS) classifies DMIPS as Highly Flammable (Category 2) and a Skin/Eye Irritant . However, the "Silent Killer" in research settings is the unlisted reactivity of the hydride.

The Hydrogen Evolution Mechanism

The Si-H bond is hydridic.[2] Upon contact with protic sources (water, alcohols, acids) or bases, it undergoes rapid hydrolysis/alcoholysis, evolving hydrogen gas (


).


Risk Scenario: A researcher quenches a reaction mixture containing excess DMIPS with aqueous NaOH.

  • Result: Rapid, exothermic evolution of

    
     gas.
    
  • Consequence: If the vessel is sealed, it pressurizes and bursts.[3] If open near an ignition source (hot plate), the

    
     ignites.
    
Reactivity Logic Diagram

The following decision matrix illustrates the chemical logic governing DMIPS safety.

ReactivityLogic DMIPS Dimethyl(isopropyl)silane (Si-H Bond) Reaction Rapid Decomposition DMIPS->Reaction Moisture Moisture / Water (Hydrolysis) Moisture->Reaction Reactant Base Base / Nucleophile (Catalysis) Base->Reaction Catalyst Oxidizer Oxidizer (Exothermic) Oxidizer->Reaction Violent Oxid. H2_Gas H2 Gas Evolution (Explosion Hazard) Reaction->H2_Gas Primary Hazard Siloxane Siloxane/Silanol (Byproduct) Reaction->Siloxane

Figure 1: Reactivity pathways leading to hydrogen evolution. Note that bases catalyze the hydrolysis significantly.

Storage & Handling Protocol: A Self-Validating System

Safety with organosilanes is not about PPE alone; it is about exclusion engineering . The protocol below uses a "Self-Validating" approach where the equipment status confirms safety before the chemical is introduced.

The Inert Barrier (Schlenk/Glovebox)
  • Requirement: DMIPS must be handled under Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • Validation Step: Before opening the bottle, verify the bubbler on your Schlenk line.

    • Static Bubbler: System is sealed but potentially pressurized.[3]

    • Sucking Back: System is under vacuum (Oxygen ingress risk).

    • Steady Outflow:SAFE. Positive pressure is active.

Transfer Protocol (Syringe vs. Cannula)

Due to its high volatility (BP 67°C) and low surface tension, DMIPS drips easily from standard syringe needles.

The "Air-Cushion" Technique:

  • Purge: Flush syringe with inert gas 3x.

  • Draw: Pull slightly more reagent than needed.

  • Invert: Flip syringe vertically.

  • Cushion: Pull a small headspace of inert gas into the syringe barrel.

  • Transfer: This gas cushion prevents liquid expansion from body heat (hand holding the barrel) from forcing liquid out of the needle tip during transfer.

Material Compatibility
  • Avoid: Natural rubber (latex). Organosilanes can swell rubber, leading to syringe plunger failure.

  • Use: Viton, Teflon (PTFE), or glass syringes.

Experimental Workflow: Hydrosilylation Setup

This section details a standard workflow for using DMIPS as a reducing agent, integrating safety checks into the chemistry.

Workflow Start Start: Reagent Prep Check1 Validation 1 Is Glassware Oven-Dried? Is N2 Flow Active? Start->Check1 Check1->Start Fail (Retry) Transfer Transfer DMIPS (Cannula/Syringe) Check1->Transfer Pass Reaction Reaction (Reflux/Stir) Transfer->Reaction Check2 Check2 Reaction->Check2 Quench Quench Protocol (Controlled Hydrolysis) Check2->Quench Pass Waste Waste Disposal (Vent H2) Quench->Waste

Figure 2: Operational workflow emphasizing validation gates (Yellow) prior to high-risk steps.

The Quench (The Most Dangerous Step)

Never quench a DMIPS reaction directly with basic water.

  • Dilute: Add an inert solvent (Ether/Hexane) to the reaction mixture.

  • Cool: Cool to 0°C.

  • Buffer: Use a buffered quench (e.g., Saturated

    
    ) rather than pure water or strong acid/base. This slows the rate of 
    
    
    
    evolution.
  • Vent: Ensure the vessel is open to a bubbler or fume hood exhaust to release evolved hydrogen.

Emergency Response Architecture

Fire (Class B/D)
  • Flash Point: -30°C. Vapor travels along bench surfaces.

  • Extinguishing Media:

    • PREFERRED: Dry Chemical (ABC powder),

      
      .
      
    • FORBIDDEN: Water jet. Water may spread the burning liquid and, more critically, react with the silane to produce more fuel (

      
      ).
      
Spills
  • Evacuate: Clear the area of ignition sources immediately.

  • Isolate: If safe, close hood sash.

  • Absorb: Use vermiculite or dry sand.

  • Do NOT use: Sawdust or paper towels (combustibles + flammable liquid = wick effect).

References

  • Gelest, Inc. (2021). Silanes and Silicones: Handling and Safety. Gelest Technical Brochures. Retrieved from [Link]

  • PubChem. (2023).[4] Dimethyl(isopropyl)silane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Arkles, B. (2014). Hydrolytic Sensitivity of Organosilanes. Gelest Catalog & Encyclopedia of Silanes. Retrieved from [Link]

Sources

Strategic Silane Selection in Advanced Synthesis: A Mechanistic Comparison of Dimethylisopropylsilane and Triethylsilane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organometallic chemistry and materials science, the selection of an organosilicon hydride is rarely arbitrary. While triethylsilane (TES) has long been established as the workhorse reducing agent for organic synthesis and peptide chemistry, the emergence of dimethylisopropylsilane (DMIPS) provides researchers with a highly specialized tool for sterically demanding catalytic environments and advanced chemical vapor deposition (CVD).

This whitepaper provides an in-depth technical analysis of the physicochemical, mechanistic, and operational differences between DMIPS and TES. By examining the causality behind their reactivity profiles, this guide equips researchers and drug development professionals with the logic required to optimize complex synthetic workflows.

Physicochemical Profiling & Steric Causality

The divergent behavior of TES and DMIPS in catalytic cycles is fundamentally rooted in their steric bulk and electronic properties.

Comparative Data Table

The following table summarizes the critical quantitative metrics that dictate the handling and reactivity of these two silanes[1][2].

PropertyTriethylsilane (TES)Dimethylisopropylsilane (DMIPS)
Chemical Formula (C₂H₅)₃SiH(CH₃)₂CHSiH(CH₃)₂
Molecular Weight 116.28 g/mol 102.25 g/mol
Boiling Point 107–109 °C66–67 °C
Density (at 25 °C) 0.728 g/mL0.724 g/mL
Flash Point -3.0 °C-30.0 °C
Steric Profile Moderate, uniform bulkAsymmetric, highly directional bulk
Primary Utility Bulk hydride donor, peptide scavengerChemoselective catalysis, CVD precursor
The Causality of Physical Properties

Volatility and Purification: The boiling point of DMIPS (66–67 °C) is significantly lower than that of TES (107–109 °C)[2][3]. In multi-step drug development workflows, the removal of excess silane and its resulting siloxane byproducts is a common bottleneck. DMIPS can be rapidly removed under mild reduced pressure, preventing the thermal degradation of sensitive pharmaceutical intermediates.

Steric Shielding of the Si-H Bond: TES features three ethyl groups that provide a uniform electron-donating effect and moderate steric hindrance. It readily undergoes oxidative addition with transition metals. In contrast, DMIPS replaces the uniform ethyl groups with two compact methyl groups and one bulky isopropyl group. This asymmetric steric cone specifically hinders unwanted side reactions (such as over-hydrosilylation) by restricting the spatial orientation required for the silane to interact with crowded metal centers[4].

Mechanistic Divergence in Catalysis

Triethylsilane (TES): The Unrestricted Hydride Donor

TES is highly reactive toward Lewis acid-catalyzed reductions and transition-metal-catalyzed C–O bond cleavages. In nickel-catalyzed reductive cleavage of silyloxyarenes, TES acts as an aggressive hydride source. The moderate steric bulk of the ethyl groups allows TES to easily approach the Ni-center, facilitating the direct reduction of aryl silyl ethers to arenes or the formation of new C–Si bonds[5]. Furthermore, in peptide synthesis, TES is the industry standard for scavenging reactive carbocations during trifluoroacetic acid (TFA) deprotection, ensuring high-purity peptide yields[1].

Dimethylisopropylsilane (DMIPS): The Chemoselective Modulator

When applying tandem catalysis (e.g., Pd/Cu systems) for the diastereodivergent hydroarylation of terminal alkynes, TES often fails because its unhindered nature leads to competitive, off-target hydrosilylation of the alkyne[4].

By switching to DMIPS, researchers exploit its unique steric signature. The isopropyl group creates sufficient steric clash at the palladium intermediate to drastically slow down the hydrosilylation pathway. This suppression allows the desired Sonogashira cross-coupling and subsequent semi-reduction to proceed cleanly, yielding highly specific Z- and E-alkene diastereomers without silane-adduct contamination[4].

Additionally, beyond liquid-phase organic synthesis, DMIPS is utilized as a specialized precursor in Chemical Vapor Deposition (CVD). Its alternate Si–C bonding structure allows for the deposition of polycrystalline 3C-SiC films at significantly lower temperatures (<850 °C) compared to standard precursors, reducing residual film stress in MEMS technology[6].

SilaneSelection Start Select Organosilane Reagent Goal Primary Reaction Goal? Start->Goal TES_Path General Reduction (Peptides, C-O Cleavage) Goal->TES_Path Broad Reactivity DMIPS_Path Selective Catalysis (Suppress Hydrosilylation) Goal->DMIPS_Path High Chemoselectivity TES_Action Triethylsilane (TES) High Hydride Transfer TES_Path->TES_Action DMIPS_Action Dimethylisopropylsilane (DMIPS) Sterically Tuned Si-H DMIPS_Path->DMIPS_Action

Figure 1: Decision matrix for selecting TES vs. DMIPS based on steric and reactivity needs.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate built-in validation steps to confirm mechanistic success.

Protocol A: Ni-Catalyzed Reductive Cleavage using TES[5]

Objective: Chemoselective removal of a silyloxy group from an arene using TES.

  • Preparation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried reaction vial with Ni(COD)₂ (10 mol%), IPr*OMe ligand (10 mol%), and NaO-t-Bu (2.5 equiv).

  • Substrate Addition: Add the silyloxyarene substrate (1.0 equiv) dissolved in anhydrous toluene to achieve a 0.5 M concentration.

  • Silane Introduction: Inject Triethylsilane (TES) (6.0 equiv) dropwise. Causality note: Excess TES is required to drive the catalytic turnover and ensure complete hydride transfer.

  • Thermal Activation: Seal the vial, remove it from the glovebox, and heat at 120 °C for 16 hours.

  • Quench & Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel to remove the nickel catalyst.

  • Self-Validation (QC): Analyze the crude mixture via GC-FID using tridecane as an internal standard. Success is validated by the disappearance of the silyloxyarene peak and the emergence of the desilylated arene (>90% yield).

Protocol B: Diastereodivergent Hydroarylation using DMIPS[4]

Objective: Suppress off-target hydrosilylation during Pd/Cu-catalyzed alkyne hydroarylation.

  • Catalyst Assembly: Under argon, combine the Pd-catalyst, Cu-catalyst, and a dialkylbiaryl phosphine ligand (e.g., L1) in a Schlenk flask.

  • Reagent Loading: Add the terminal alkyne (1.0 equiv) and aryl bromide (1.0 equiv) in a suitable degassed solvent.

  • Steric Tuning via DMIPS: Inject Dimethylisopropylsilane (DMIPS) (2.0 equiv). Causality note: DMIPS is chosen specifically here; if TES were used, GC-MS would show >40% of the unwanted hydrosilylated alkyne.

  • Reaction Execution: Stir at the optimized temperature until the Sonogashira coupling is complete (monitored by TLC).

  • Controlled Semi-Reduction: Add 1.5 equivalents of MeOH to accelerate the semi-reduction of the intermediate.

  • Self-Validation (QC): Perform ¹H NMR on the crude product. Success is validated by calculating the Z:E alkene ratio via the integration of the vinylic protons. The absence of Si-CH=CH-R signals confirms that DMIPS successfully suppressed hydrosilylation.

MechanisticPathway Substrate Alkyne + Aryl Halide (Pd/Cu Catalysis) TES_Node + TES Substrate->TES_Node DMIPS_Node + DMIPS Substrate->DMIPS_Node Hydrosilylation Competitive Hydrosilylation (Off-Target Byproduct) TES_Node->Hydrosilylation Low Steric Bulk Hydroarylation Clean Hydroarylation (Target Alkene) DMIPS_Node->Hydroarylation Steric Hindrance

Figure 2: Mechanistic divergence in Pd/Cu tandem catalysis driven by silane steric bulk.

Conclusion

The choice between Dimethylisopropylsilane (DMIPS) and Triethylsilane (TES) dictates the trajectory of sensitive catalytic reactions. TES remains the optimal choice for broad-spectrum reductions and peptide scavenging due to its balanced reactivity and stability. However, for cutting-edge drug development involving complex cross-coupling, or for advanced materials engineering requiring low-temperature CVD, DMIPS provides the exact steric and physical properties required to suppress side reactions and streamline purification.

References

  • Wikipedia. "Triethylsilane." Wikipedia. Available at:[Link]

  • National Institutes of Health (PMC). "Diastereodivergent Reductive Cross Coupling of Alkynes Through Tandem Catalysis: Z- and E-Selective Hydroarylation of Terminal Alkynes." NIH. Available at:[Link]

  • ACS Catalysis. "Silyloxyarenes as Versatile Coupling Substrates Enabled by Nickel-Catalyzed C–O Bond Cleavage." ACS Publications. Available at: [Link]

  • Journal of Applied Physics. "Residual stress characterization of polycrystalline 3C-SiC films on Si(100) deposited from methylsilane." AIP Publishing. Available at: [Link]

Sources

The Dimethylisopropylsilyl (DMIPS) Moiety: Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the architecture of organic synthesis and medicinal chemistry, silyl groups function as the primary modulators of reactivity and lipophilicity. While Trimethylsilyl (TMS) and tert-Butyldimethylsilyl (TBS) represent the extremes of lability and stability, the Dimethylisopropylsilyl (DMIPS) group occupies a critical "Goldilocks" zone.

Often abbreviated as DMIPS (or occasionally IPDMS), this moiety provides steric shielding superior to TMS and comparable to Triethylsilyl (TES), yet remains significantly more labile than TBS or Triisopropylsilyl (TIPS). This unique stability profile allows for orthogonal deprotection strategies in complex poly-hydroxylated molecule synthesis and precise "silicon switching" in drug design to fine-tune metabolic half-life without altering potency.

Nomenclature and Structural Identity

Standard Abbreviations
  • Primary Abbreviation: DMIPS (Standard in reagent catalogs like Sigma-Aldrich, Gelest).

  • Secondary Abbreviation: IPDMS (Found in specific patent literature and Greene’s Protective Groups).

  • Reagent Common Name: DMIPS-Cl (Chlorodimethylisopropylsilane).[1]

IUPAC and Systematic Nomenclature

To ensure unambiguous identification in patent filings and regulatory documentation, the following systematic names are required:

  • Group Name: (Propan-2-yl)(dimethyl)silyl

  • Formula:

    
    
    
  • Precursor (Chloride): Chloro(dimethyl)(propan-2-yl)silane

  • CAS Number (Chloride): 3634-56-8[1][2][3]

Structural Characterization (NMR Signature)

When characterizing DMIPS-protected substrates, look for these diagnostic signals:

  • 
     NMR: 
    
    • 
       ppm: Singlet (6H) corresponding to the geminal dimethyl groups (Si-Me 
      
      
      
      ).
    • 
       ppm: Doublet (6H) and a partially obscured septet (1H) for the isopropyl group.
      
  • 
     NMR:  Distinct signals for Si-C H
    
    
    
    (negative ppm range typically) and the isopropyl methine/methyl carbons.

Physicochemical Profile & Stability Hierarchy

The utility of DMIPS lies in its relative rate of hydrolysis. It is sterically bulkier than TMS but lacks the quaternary carbon bulk of TBS.

Comparative Hydrolysis Rates

The following hierarchy represents the resistance to acid-catalyzed hydrolysis (


), normalized to TMS = 1.
Silyl GroupAbbr.[4][5][6][7][8][9][10]StructureApprox. Relative Stability (Acid)Strategic Niche
TrimethylsilylTMS

1Transient protection; extremely labile.[11]
Dimethylisopropylsilyl DMIPS

~ 60 - 100 Stable to silica gel; cleavable before TBS.
TriethylsilylTES

~ 64Comparable to DMIPS; often interchangeable.
tert-ButyldimethylsilylTBS

~ 20,000Robust standard; requires F

or strong acid.
TriisopropylsilylTIPS

~ 700,000Extremely robust; survives basic hydrolysis.[10]
Visualizing the Steric Hierarchy

The diagram below illustrates the logical flow of silyl group selection based on required stability.

SilylStability cluster_0 Deprotection Conditions TMS TMS (Transient) DMIPS DMIPS / TES (Intermediate) TMS->DMIPS Increased Steric Bulk TBS TBS (Robust) DMIPS->TBS Quaternary Carbon Effect TIPS TIPS / TBDPS (High Stability) TBS->TIPS Max Steric Shielding Acid Mild Acid (AcOH, PPTS) Acid->TMS Acid->DMIPS Slow Hydrolysis Fluoride Fluoride Source (TBAF, HF-Py) Fluoride->TBS Fluoride->TIPS

Caption: Comparative stability hierarchy of silyl ethers. DMIPS occupies the intermediate zone, allowing selective retention in the presence of TMS and selective removal in the presence of TBS.

Synthetic Protocols

Reagent Preparation

Reagent: Chloro(dimethyl)isopropylsilane (DMIPS-Cl) Handling: Moisture sensitive. Store under inert atmosphere (Ar/N


).
Protocol A: Installation (Standard Protection)

This protocol is effective for primary and secondary alcohols.

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Solvent: Dissolve the substrate alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) or DMF (

    
     concentration).
    
  • Base: Add Imidazole (2.5 equiv) or 2,6-Lutidine (for base-sensitive substrates).

  • Addition: Add DMIPS-Cl (1.2 – 1.5 equiv) dropwise at

    
    .
    
  • Reaction: Warm to room temperature. Monitor by TLC (DMIPS ethers are less polar than the free alcohol).

    • Note: Reaction times are generally longer than TMS protection but faster than TBS protection.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with Et
    
    
    
    O or DCM. Wash organics with water and brine to remove DMF/Imidazole.
Protocol B: Selective Deprotection (The Orthogonal Strategy)

Objective: Cleave DMIPS in the presence of TBS.

  • Reagent: Pyridinium p-toluenesulfonate (PPTS) or dilute HCl.

  • Conditions: Dissolve substrate in MeOH/THF (10:1). Add PPTS (0.1 equiv).

  • Execution: Stir at room temperature.

    • Mechanism:[11] The protonation of the silyl ether oxygen is sterically accessible for DMIPS but hindered for TBS.

    • Result: DMIPS is cleaved (

      
       hours); TBS remains intact (
      
      
      
      days).

Applications in Drug Discovery & Total Synthesis

The "Silicon Switch"

In medicinal chemistry, replacing a carbon isopropyl group with a dimethylisopropylsilyl group (C/Si exchange) can alter the metabolic profile. The Si–C bond is longer than C–C (1.89 Å vs 1.54 Å), changing the bond angles and lipophilicity (


) of the molecule, potentially improving membrane permeability or binding affinity.
Enol Ether Stabilization

DMIPS has found specific utility in the synthesis of indole diterpenoids. In cases where a TMS enol ether is too unstable for isolation/purification but a TBS enol ether is too resistant to subsequent functionalization (e.g., Saegusa oxidation or Mukaiyama aldol), the DMIPS enol ether provides the necessary stability to survive chromatography while retaining sufficient reactivity for downstream coupling.

Orthogonal Protection Sets

For polyol synthesis (e.g., macrolides), a common protection strategy involves:

  • C1-OH: TIPS (Permanent, removed last).

  • C5-OH: TBS (Semi-permanent).

  • C11-OH: DMIPS (Temporary, removed under mild acid for glycosylation or oxidation).

References

  • Sigma-Aldrich. Chloro(dimethyl)isopropylsilane Product Specification.[3]Link

  • Santa Cruz Biotechnology. Chlorodiethylisopropylsilane and Silyl Reagent Data.[12]Link

  • Gelest, Inc. Deprotection of Silyl Ethers - Technical Library.Link

  • BenchChem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups.Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
  • PubChem. Chloro(dimethyl)isopropylsilane - Compound Summary.Link

Sources

solubility of dimethyl(isopropyl)silane in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Dimethyl(isopropyl)silane in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of dimethyl(isopropyl)silane, a key intermediate in organic synthesis and materials science. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, predictive assessments, and detailed experimental protocols for empirical determination. By integrating fundamental chemical principles with practical laboratory methods, this guide serves as an essential resource for effectively utilizing dimethyl(isopropyl)silane in various solvent systems.

Introduction to Dimethyl(isopropyl)silane: A Profile

Dimethyl(isopropyl)silane [(CH₃)₂CHSiH(CH₃)₂] is an organosilane compound characterized by the presence of both isopropyl and dimethyl groups attached to a silicon hydride center. This structure imparts a unique combination of steric bulk and electronic properties, making it a valuable reagent in hydrosilylation reactions, as a reducing agent, and as a precursor for silicon-containing polymers and materials. Understanding its solubility is paramount for reaction optimization, purification processes, and formulation development, as the choice of solvent can significantly impact reaction kinetics, yield, and product purity.

Theoretical Framework: Predicting Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For dimethyl(isopropyl)silane, a comprehensive understanding of its molecular structure is key to predicting its behavior in various organic solvents.

Molecular Structure and Polarity: Dimethyl(isopropyl)silane is a non-polar molecule. The silicon-carbon and carbon-hydrogen bonds are largely non-polar, and the silicon-hydrogen bond has only a slight polarity. The symmetrical distribution of the alkyl groups around the central silicon atom results in a low overall molecular dipole moment. Consequently, the primary intermolecular forces at play are the weak London dispersion forces.

Solvent Selection Based on Intermolecular Forces:

  • Non-polar Solvents (e.g., Alkanes, Aromatics): Solvents such as hexane, heptane, toluene, and benzene are also non-polar and exhibit London dispersion forces as their primary intermolecular interaction. According to the "like dissolves like" principle, dimethyl(isopropyl)silane is expected to be highly miscible in these solvents. The energy required to break the solute-solute and solvent-solvent interactions is readily compensated by the formation of new solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., Ethers, Ketones, Esters): Solvents like diethyl ether, tetrahydrofuran (THF), acetone, and ethyl acetate possess polar functional groups, leading to stronger dipole-dipole interactions. While dimethyl(isopropyl)silane can be dissolved in these solvents, its solubility may be more limited compared to non-polar solvents. The energy required to overcome the stronger solvent-solvent interactions in polar solvents is less favorably compensated by the weaker dispersion forces formed with the non-polar silane.

  • Polar Protic Solvents (e.g., Alcohols, Water): Solvents such as methanol, ethanol, and water are characterized by strong hydrogen bonding. The energy required to disrupt this extensive hydrogen-bonding network is significant. Dimethyl(isopropyl)silane cannot form hydrogen bonds, and therefore, it is expected to have very poor solubility or be immiscible with these solvents.

The logical relationship for predicting solubility is illustrated in the diagram below.

cluster_solute Dimethyl(isopropyl)silane cluster_solvent Solvent Type cluster_solubility Predicted Solubility Solute Non-polar molecule Primary IMFs: London Dispersion Forces NonPolar Non-polar (e.g., Hexane, Toluene) IMFs: London Dispersion Solute->NonPolar 'Like Dissolves Like' PolarAprotic Polar Aprotic (e.g., THF, Acetone) IMFs: Dipole-Dipole Solute->PolarAprotic Mismatched IMFs PolarProtic Polar Protic (e.g., Ethanol, Water) IMFs: Hydrogen Bonding Solute->PolarProtic Strong Mismatch of IMFs High High Miscibility NonPolar->High Moderate Moderate Solubility PolarAprotic->Moderate Low Low / Immiscible PolarProtic->Low

Caption: Predicted solubility of dimethyl(isopropyl)silane based on intermolecular forces.

Predicted Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for dimethyl(isopropyl)silane can be predicted. This serves as a valuable starting point for solvent screening in any experimental setup.

Solvent Class Examples Predominant Intermolecular Forces Predicted Solubility of Dimethyl(isopropyl)silane
Alkanes Hexane, Heptane, CyclohexaneLondon DispersionHigh / Miscible
Aromatics Toluene, Benzene, XylenesLondon DispersionHigh / Miscible
Ethers Diethyl ether, Tetrahydrofuran (THF)Dipole-DipoleModerate to High
Halogenated Dichloromethane (DCM), ChloroformDipole-DipoleModerate to High
Esters Ethyl acetateDipole-DipoleModerate
Ketones Acetone, Methyl ethyl ketone (MEK)Dipole-DipoleModerate
Alcohols Methanol, EthanolHydrogen BondingLow / Immiscible
Water -Hydrogen BondingImmiscible

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination of solubility is crucial for quantitative applications. The following protocol outlines a standard method for determining the solubility of a liquid solute, like dimethyl(isopropyl)silane, in an organic solvent.

Objective: To quantitatively determine the solubility of dimethyl(isopropyl)silane in a selected organic solvent at a specific temperature.

Materials:

  • Dimethyl(isopropyl)silane (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled water bath or heating block

  • Calibrated glass vials with screw caps

  • Micropipettes

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar) and a Flame Ionization Detector (FID), or an NMR spectrometer.

Experimental Workflow Diagram:

G prep Sample Preparation equil Equilibration prep->equil Add excess silane to solvent in sealed vial sep Phase Separation equil->sep Incubate at constant T with agitation until equilibrium analysis Quantitative Analysis (e.g., GC or NMR) sep->analysis Aliquot from solvent phase calc Solubility Calculation analysis->calc Determine concentration from calibration curve

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol:

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of dimethyl(isopropyl)silane in the chosen solvent at known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., GC-FID) to generate a calibration curve of signal response versus concentration.

  • Sample Preparation:

    • Into a series of tared glass vials, add a known volume or mass of the selected solvent.

    • Add an excess of dimethyl(isopropyl)silane to each vial. The presence of a distinct second phase (undissolved silane) should be visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

    • Agitate the samples (e.g., using a shaker) for a sufficient period to ensure that equilibrium is reached. A period of 24 hours is typically recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved silane phase separates completely.

    • Carefully extract an aliquot of the clear, saturated solvent phase using a micropipette. Be cautious not to disturb the undissolved phase.

  • Quantitative Analysis:

    • Dilute the aliquot with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as for the standards.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of dimethyl(isopropyl)silane in the diluted sample.

    • Account for the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility of dimethyl(isopropyl)silane in that solvent at the specified temperature.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or weight percent.

Data Interpretation and Reporting

The experimentally determined solubility data should be tabulated for clarity and ease of comparison. It is recommended to perform the measurements at different temperatures to understand the temperature dependence of solubility.

Example Data Table:

Solvent Temperature (°C) Solubility ( g/100 mL) Solubility (mol/L)
n-Hexane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Tetrahydrofuran25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value

Conclusion

Dimethyl(isopropyl)silane, owing to its non-polar nature, exhibits high solubility in non-polar organic solvents and progressively lower solubility in more polar environments. While theoretical predictions provide a strong foundation for solvent selection, precise quantitative data requires rigorous experimental determination. The protocol detailed in this guide offers a robust framework for researchers to accurately measure the solubility of dimethyl(isopropyl)silane, thereby enabling the optimization of synthetic procedures and the development of novel material formulations.

References

There are no direct academic or commercial sources detailing the specific solubility of dimethyl(isopropyl)silane across a range of solvents. The principles and methodologies described are based on fundamental chemistry and standard laboratory practices for solubility determination.

Methodological & Application

Application Note: Advanced Protocols for the Hydrosilylation of Alkenes with Dimethyl(isopropyl)silane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide

Introduction & Strategic Importance

The hydrosilylation of alkenes is a premier transformation in organosilicon chemistry, enabling the synthesis of complex silanes, cross-linked silicones, and phase-tagged active pharmaceutical ingredients (APIs)[1]. Among the diverse array of silanes available, dimethyl(isopropyl)silane (


)  occupies a privileged position. As a sterically demanding tertiary silane, it provides a highly tunable steric profile—bulkier and more stable than trimethylsilane (TMS), yet more synthetically accessible and less sterically hindered than triisopropylsilane (TIPS)[2].

However, the hydrosilylation of terminal alkenes with sterically hindered tertiary silanes presents distinct catalytic challenges. Traditional platinum catalysts often struggle with bulky silanes, leading to sluggish reductive elimination, which in turn promotes unwanted side reactions such as alkene isomerization and colloidal platinum aggregation[3]. To circumvent these issues, modern methodologies leverage advanced catalytic systems, including highly active


-diimine Nickel complexes[4] and "slow-release" Platinum(II) precatalysts[5].

Mechanistic Causality & Catalyst Selection

The choice of catalyst fundamentally alters the reaction pathway and the purity of the final product. Understanding the underlying causality of these mechanisms is critical for rational experimental design.

  • Platinum Catalysis (Chalk-Harrod Mechanism): The industry standard relies on

    
     complexes like Karstedt's catalyst. The cycle initiates with the oxidative addition of 
    
    
    
    to the metal center, followed by alkene coordination and migratory insertion into the Pt-H bond[1]. For sterically hindered silanes like
    
    
    , the final reductive elimination step can be kinetically slow. This delay allows competitive
    
    
    -hydride elimination to occur, leading to the isomerization of terminal alkenes into internal alkenes.
  • Nickel Catalysis (Redox-Active Ligand Pathway): Earth-abundant

    
    -diimine Nickel(II) carboxylate precursors form highly active 
    
    
    
    hydride dimers in situ[4]. The redox-active diimine ligand stabilizes the 15-electron intermediate, facilitating fast, reversible alkene insertion followed by turnover-limiting C-Si bond formation. This distinct pathway suppresses
    
    
    -hydride elimination, locking in >98% anti-Markovnikov selectivity even for bulky tertiary silanes[4].

CatalyticCycle Cat Active Catalyst [M] (Pt or Ni) OxAdd Oxidative Addition + H-SiMe2(iPr) Cat->OxAdd Int1 Hydrido-Silyl Complex [M](H)(SiMe2iPr) OxAdd->Int1 Coord Alkene Coordination + R-CH=CH2 Int1->Coord MigIns Migratory Insertion (C-H Formation) Coord->MigIns Int2 Alkyl-Silyl Complex [M](CH2CH2R)(SiMe2iPr) MigIns->Int2 RedElim Reductive Elimination - R-CH2CH2-SiMe2(iPr) Int2->RedElim RedElim->Cat Catalytic Turnover

Generalized catalytic cycle for alkene hydrosilylation highlighting key intermediates.

Quantitative Catalyst Comparison

To aid in protocol selection, the following table summarizes the performance metrics of various catalyst systems for the hydrosilylation of 1-octene with tertiary silanes.

Catalyst SystemCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Regioselectivity (anti-Markovnikov)
Speier’s Catalyst (

)[3]
0.160482>90%
Karstedt’s Catalyst (

)[3]
0.0525 - 501 - 291>95%

-Diimine Nickel
(

)[4]
0.525296>98%
Latent Pt(II) Di-

-alkenyl
[5]
0.0005504>95>98%

Experimental Protocols

The following methodologies are designed as self-validating systems . By incorporating In-Process Controls (IPCs) via Fourier Transform Infrared Spectroscopy (FTIR), researchers can definitively confirm reaction completion based on fundamental spectroscopic principles rather than arbitrary time limits.

Protocol A: Standard Platinum-Catalyzed Workflow (High Throughput)

Ideal for standard laboratory-scale synthesis where rapid conversion is required.

Reagents & Materials:

  • Terminal Alkene (e.g., 1-octene): 10.0 mmol

  • Dimethyl(isopropyl)silane (

    
    ): 11.0 mmol (1.1 equiv)
    
  • Karstedt’s Catalyst (2% Pt in xylene): 0.05 mol% Pt

  • Anhydrous Toluene: 10 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon. Causality: Silanes react violently with ambient moisture to form siloxanes; a strictly anhydrous environment prevents reagent degradation.

  • Reagent Loading: Add the terminal alkene (10.0 mmol) and anhydrous toluene (10 mL) to the flask. Stir at 25 °C.

  • Catalyst Injection: Inject Karstedt’s catalyst (0.05 mol%). The solution should remain homogeneous. Causality: Karstedt's catalyst is highly soluble in organic mixtures, providing superior kinetics compared to the heterogeneous Speier's catalyst[3].

  • Silane Addition: Add

    
     (11.0 mmol) dropwise over 10 minutes via a syringe pump. Causality: Hydrosilylation is highly exothermic. Dropwise addition prevents thermal runaway and subsequent catalyst deactivation (colloidal Pt formation).
    
  • Self-Validating IPC (FTIR): After 1 hour, withdraw a 50

    
    L aliquot. Analyze via FTIR. The reaction is complete when the strong Si-H stretching band at ~2100–2150 cm⁻¹  completely disappears. If the peak persists, continue stirring and re-test every 30 minutes.
    
  • Workup: Once validated, quench the reaction by exposing it to air for 10 minutes. Concentrate the mixture under reduced pressure and purify the resulting alkyl-dimethyl(isopropyl)silane via vacuum distillation.

Protocol B: Advanced Nickel-Catalyzed Workflow (High Selectivity)

Ideal for sterically hindered substrates where suppressing alkene isomerization is critical[4].

Reagents & Materials:

  • Terminal Alkene: 10.0 mmol

  • Dimethyl(isopropyl)silane: 11.0 mmol

  • 
     bis(carboxylate) precursor: 0.5 mol%
    
  • Anhydrous Tetrahydrofuran (THF): 10 mL

Step-by-Step Methodology:

  • Preparation: Inside an Argon-filled glovebox, charge a 50 mL pressure vessel with the air-stable

    
     precursor (0.5 mol%).
    
  • Activation: Add the alkene (10.0 mmol) and THF (10 mL). The Ni(II) precursor will be reduced in situ by the silane to form the active

    
     hydride dimer. Causality: The redox-active 
    
    
    
    -diimine ligand prevents the metal center from over-reducing to inactive bulk metal[4].
  • Silane Addition: Add

    
     (11.0 mmol) in one portion (the Ni-catalyzed reaction is less violently exothermic than Pt). Seal the vessel and stir at 25 °C.
    
  • Self-Validating IPC (FTIR): Monitor the disappearance of the Si-H stretch (~2100 cm⁻¹) as described in Protocol A.

  • Workup: Pass the crude mixture through a short pad of silica gel (eluting with hexanes) to remove the Nickel catalyst, followed by solvent evaporation.

Workflow Step1 Step 1: Preparation Dry Solvents & Reagents Step2 Step 2: Reagent Mixing Add Alkene + Catalyst Step1->Step2 Step3 Step 3: Silane Addition Controlled H-SiMe2(iPr) Step2->Step3 Step4 Step 4: In-Process Control FTIR (Si-H at 2100 cm⁻¹) Step3->Step4 Step4->Step3 Si-H Peak Present Step5 Step 5: Quench & Workup Filter & Evaporate Step4->Step5 Si-H Peak Absent Step6 Step 6: Purification Vacuum Distillation Step5->Step6

Self-validating experimental workflow for the hydrosilylation of alkenes.

References

  • [2] Title: US11286340B2 - Group transfer polymerization for the production of functional monomers. Source: Google Patents. URL:

  • [4] Title: Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Source: Princeton University / ACS Organometallics. URL:[Link]

  • [3] Title: Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)?. Source: ResearchGate. URL:[Link]

  • [1] Title: Hydrosilylation reaction of olefins: recent advances and perspectives. Source: SciSpace / Chemical Society Reviews. URL:[Link]

  • [5] Title: Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Source: University of Illinois / ACS Organometallics. URL:[Link]

Sources

Application Note: Isopropyldimethylsilyl Chloride (IPDMS-Cl) as a Tunable Protecting Group in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of multi-step organic synthesis and drug development, the selection of an appropriate hydroxyl protecting group is a critical determinant of synthetic success. Chloro(dimethyl)isopropylsilane (IPDMS-Cl, CAS: 3634-56-8) is a highly specialized silylating agent used to install the isopropyldimethylsilyl (IPDMS) protecting group. While trimethylsilyl (TMS) is often too labile and tert-butyldimethylsilyl (TBS) can be overly robust, IPDMS occupies a highly strategic "Goldilocks" zone. It provides sufficient steric bulk to withstand standard chromatographic purifications and mild nucleophiles, yet remains labile enough to be cleaved under mild acidic or buffered fluoride conditions that leave bulkier silyl ethers intact[1][2]. This application note details the mechanistic causality, comparative stability, and self-validating protocols for utilizing IPDMS-Cl in advanced orthogonal protection strategies.

The Causality of Steric Tuning: Why Choose IPDMS?

The fundamental mechanism of silyl ether protection relies on the formation of a strong Si–O bond. However, the lability of this bond during deprotection is almost entirely dictated by the steric shielding provided by the alkyl substituents on the silicon atom[1].

When designing a synthetic route for complex active pharmaceutical ingredients (APIs):

  • TMS (-SiMe₃) offers minimal steric shielding, making it highly susceptible to spontaneous hydrolysis.

  • TES (-SiEt₃) provides better stability but frequently undergoes premature cleavage during silica gel chromatography or in the presence of mild Lewis acids.

  • TBS (-SiMe₂tBu) is highly stable, but its removal requires harsh conditions (e.g., strong acids or tetrabutylammonium fluoride at elevated temperatures), which can trigger unwanted side reactions such as epimerization or double-bond migration in sensitive substrates.

The IPDMS Advantage: By replacing the tert-butyl group of TBS with an isopropyl group, IPDMS reduces the steric hindrance around the silicon center just enough to increase its susceptibility to nucleophilic attack by water (in acid-catalyzed hydrolysis) or fluoride ions[2]. This precise steric tuning allows chemists to selectively deprotect an IPDMS ether in the presence of a TBS or TBDPS ether, enabling highly sophisticated orthogonal protection workflows[3].

Comparative Stability Profile

To effectively design an orthogonal protection strategy, it is crucial to understand the relative kinetic stability of silyl ethers. The table below summarizes the relative stability of common silyl groups toward acid-catalyzed hydrolysis, highlighting the intermediate positioning of IPDMS[1][2].

Silyl Protecting GroupChemical FormulaRelative Acid Stability (Approx.)Relative Base StabilityOrthogonal Cleavage Potential
TMS -Si(CH₃)₃11Cleaved by very mild acid/base
TES -Si(CH₂CH₃)₃6410–100Cleaved by mild acid
IPDMS -Si(CH₃)₂(CH(CH₃)₂)~200–500~500Cleaved selectively over TBS
TBS -Si(CH₃)₂(C(CH₃)₃)20,00020,000Cleaved by TBAF or strong acid
TIPS -Si(CH(CH₃)₂)₃700,000100,000Highly stable under most conditions

Orthogonal Protection Workflow

The following workflow illustrates a standard methodology where IPDMS is utilized to temporarily mask a secondary hydroxyl group while a primary hydroxyl group is protected by a more robust TBS group.

OrthogonalProtection Start Complex Molecule (Primary & Secondary OH) Step1 TBS-Cl, Imidazole, DCM Selective Primary OH Protection Start->Step1 Intermediate1 TBS-Protected Intermediate (Free Secondary OH) Step1->Intermediate1 Step2 IPDMS-Cl, Imidazole, DMF Secondary OH Protection Intermediate1->Step2 Intermediate2 Orthogonally Protected (TBS & IPDMS) Step2->Intermediate2 Step3 Mild Acid (e.g., AcOH/THF/H2O) Selective IPDMS Cleavage Intermediate2->Step3 Product Target Intermediate (TBS Intact, Free Secondary OH) Step3->Product

Workflow demonstrating the orthogonal use of IPDMS and TBS protecting groups.

Self-Validating Experimental Protocols

Protocol A: Silylation of Alcohols using IPDMS-Cl

Causality & Rationale: The reaction utilizes imidazole in N,N-Dimethylformamide (DMF). Imidazole acts as a nucleophilic catalyst, attacking IPDMS-Cl to form a highly reactive N-silylimidazolium intermediate. DMF is chosen as the solvent because its high dielectric constant stabilizes this polar transition state, which is critical for driving the silylation of sterically hindered secondary alcohols[4][5]. Furthermore, excess imidazole acts as an acid scavenger to neutralize the HCl byproduct, preventing the degradation of acid-sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: Dissolve the target alcohol (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1–0.5 M under an inert argon or nitrogen atmosphere.

  • Catalyst Addition: Add imidazole (2.5 to 3.0 eq) in a single portion. Stir for 5 minutes until fully dissolved.

  • Reagent Introduction: Cool the reaction mixture to 0 °C using an ice bath. Add IPDMS-Cl (1.2 to 1.5 eq) dropwise via syringe. Note: The reaction is exothermic; cooling prevents unwanted side reactions and minimizes the degradation of the silylating agent.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with brine (3x) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Self-Validation System:

  • TLC: The product will elute significantly faster (higher

    
    ) than the starting alcohol due to the loss of hydrogen-bonding capability.
    
  • ¹H NMR: Successful protection is confirmed by the appearance of a distinct septet at ~0.9–1.0 ppm (1H, -CH (CH₃)₂), a doublet at ~0.95 ppm (6H, -CH(CH₃ )₂), and a sharp singlet near 0.1 ppm (6H, Si-(CH₃ )₂)[2].

Protocol B: Selective Deprotection of IPDMS in the Presence of TBS

Causality & Rationale: Mild acidic conditions (e.g., Acetic acid/THF/Water) selectively protonate the oxygen atom of the IPDMS ether. The moderate steric bulk of the isopropyl group allows water to attack the silicon center, cleaving the Si–O bond. In contrast, the massive steric shadow cast by the tert-butyl group of the adjacent TBS ether physically blocks water from attacking its silicon center, ensuring the TBS group remains fully intact[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the orthogonally protected compound (containing both IPDMS and TBS ethers) in a 3:1:1 mixture of THF / Glacial Acetic Acid / Water (0.05 M concentration).

  • Propagation: Stir the mixture at room temperature. Monitor the reaction closely by TLC every 30 minutes. Complete cleavage typically occurs within 1 to 4 hours depending on the specific steric environment of the IPDMS group.

  • Quenching: Once TLC indicates complete consumption of the starting material, immediately quench the reaction by slowly pouring it into a cold, saturated aqueous solution of NaHCO₃. Caution: Vigorous gas evolution (CO₂) will occur. This step neutralizes the acid and prevents the slow cleavage of the TBS group.

  • Isolation: Extract the aqueous mixture with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Self-Validation System:

  • ¹H NMR: Validation is achieved by observing the complete disappearance of the isopropyl septet/doublet and the dimethyl silyl signals (~0.1 ppm). Crucially, the large tert-butyl singlet at ~0.8–0.9 ppm (9H) and its corresponding dimethyl signals must remain completely unchanged, proving orthogonal selectivity.

Case Studies in Drug Development

  • Synthesis of D-Ring Modified Paclitaxel Analogues: During the semisynthesis of paclitaxel analogs from Taxine B, researchers required a protecting group for the C-1 and C-2 hydroxyl groups that could later be converted into a C-2 benzoyloxy group. IPDMS-Cl was utilized successfully in DMF with imidazole to mask these critical positions, surviving intermediate transformations before being selectively manipulated[4][6].

  • Nucleoside Chemistry: In the preparation of 2-alkoxyadenosines, the sugar hydroxyl residues of 2-chloroadenosine must be masked to direct alkoxylation exclusively to the purine ring. IPDMS-Cl was employed to protect the sugar moiety, providing excellent stability during the alkoxylation step, followed by clean deprotection using ammonium fluoride[5].

  • Optimization of Oxazoline Synthesis: In the synthesis of 2-oxazolines from

    
    -hydroxy amino alcohols, premature deprotection of the silyl ether intermediate leads to significant yield losses. Researchers observed that switching the protecting group from TES to the slightly bulkier IPDMS increased the final yield of the oxazoline from 80% to 85%, demonstrating IPDMS's superior ability to withstand the reaction conditions involving XtalFluor-E[3].
    

References

  • Source: e-bookshelf.
  • Source: researchgate.
  • Hydroxyl Protecting Groups (Thieme Connect)
  • Source: ru.
  • Source: ru.
  • Source: googleapis.
  • Source: researchgate.
  • Chloro(dimethyl)isopropylsilane 97% (Product Page)

Sources

Application Note: Precision Reduction of Carbonyls via Dimethyl(isopropyl)silane (DMIPS)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists requiring precise control over carbonyl reduction. It details the use of Dimethyl(isopropyl)silane (DMIPS) , a reagent that occupies a critical "Goldilocks" zone of steric bulk—offering greater stability than triethylsilane (


) while maintaining higher reactivity than triisopropylsilane (

).

Executive Summary & Rationale

The reduction of carbonyl compounds (ketones, aldehydes, esters) is a cornerstone transformation in organic synthesis. While traditional hydride donors (


, 

) are effective, they lack chemoselectivity and often require harsh workups. Hydrosilylation—the addition of a Si-H bond across a C=O bond—offers a milder, chemoselective alternative.

Why Dimethyl(isopropyl)silane (DMIPS)? In the landscape of hydrosilanes, steric bulk dictates both the rate of hydride transfer and the stability of the resulting silyl ether intermediate.

  • Small Silanes (

    
    , 
    
    
    
    ):
    High reactivity but yield labile silyl ethers prone to premature hydrolysis or migration.
  • Bulky Silanes (

    
    , 
    
    
    
    ):
    High stability but sluggish reactivity, often requiring elevated temperatures or forcing conditions.
  • DMIPS (

    
    ):  Provides an optimal balance. The isopropyl group exerts enough steric influence to direct diastereoselectivity (in cyclic ketones) and stabilize the product, yet the two methyl groups ensure the silicon center remains accessible for Lewis acid activation.
    

Chemical Profile: Dimethyl(isopropyl)silane[1]

PropertyValueNotes
Formula

MW 102.25 g/mol
Boiling Point 66–67 °CVolatile; easy to remove excess via rotary evaporation.
Density 0.724 g/mLLighter than most organic solvents.
Stability Moisture SensitiveStore under inert atmosphere (Ar/N2).
Reactivity Class Hydride DonorNucleophilic hydride source upon activation.

Mechanistic Insight: -Catalyzed Hydrosilylation

The most robust protocol for DMIPS reduction utilizes Tris(pentafluorophenyl)borane [


] as a Lewis Acid catalyst. Unlike traditional activation (where the Lewis Acid binds the Carbonyl), this pathway involves activation of the Silane .
The "Piers" Mechanism[2]
  • Activation: The borane catalyst abstracts a hydride from DMIPS, forming a transient borohydride anion

    
     and a highly electrophilic silylium-like cation 
    
    
    
    .
  • Silylation: The carbonyl oxygen attacks the silylium species, forming an oxocarbenium ion.

  • Reduction: The borohydride anion delivers the hydride to the oxocarbenium carbon, regenerating the catalyst and yielding the silyl ether.

Pathway Visualization

HydrosilylationCycle Start Start: DMIPS + Catalyst Complex Ion Pair Formation [iPrMe2Si]+ ... [HB(C6F5)3]- Start->Complex Hydride Abstraction Oxocarbenium Oxocarbenium Intermediate [R2C=O-Si(iPr)Me2]+ Complex->Oxocarbenium Silylation of C=O Substrate Substrate: Carbonyl (R2C=O) Substrate->Oxocarbenium HydrideTransfer Hydride Transfer from [HB(C6F5)3]- Oxocarbenium->HydrideTransfer Ionic Pairing HydrideTransfer->Start Catalyst Regeneration B(C6F5)3 Product Product: Silyl Ether R2CH-O-Si(iPr)Me2 HydrideTransfer->Product Reduction

Caption: The catalytic cycle for B(C6F5)3-mediated hydrosilylation, highlighting the silane activation pathway dominant for DMIPS.

Experimental Protocol

Protocol A: General Reduction of Ketones/Aldehydes to Alcohols

Objective: Conversion of a ketone (1.0 equiv) to the corresponding alcohol via a silyl ether intermediate, followed by desilylation.

Reagents & Equipment[1][2]
  • Substrate: Ketone or Aldehyde (1.0 mmol)

  • Reagent: Dimethyl(isopropyl)silane (DMIPS) (1.2 mmol, 1.2 equiv)

  • Catalyst:

    
     (Tris(pentafluorophenyl)borane) (0.5 – 2.0 mol%)
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Quench: TBAF (1M in THF) or dilute HCl/MeOH.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

    • Add the carbonyl substrate (1.0 mmol) and anhydrous DCM (3.0 mL, 0.33 M).

  • Catalyst Addition:

    • Add

      
       (typically 2.5 mg for 0.5 mol% load).
      
    • Note: If the substrate is basic (e.g., contains pyridines), increase catalyst loading to 5 mol% to account for Lewis acid sequestration.

  • Silane Addition:

    • Add Dimethyl(isopropyl)silane (123 mg, ~170 µL, 1.2 equiv) dropwise via syringe.

    • Observation: Gas evolution is not typically observed in this mechanism, but a slight exotherm may occur.

  • Reaction Monitoring:

    • Stir at room temperature (20–25 °C).

    • Monitor via TLC or GC-MS.

    • Timeline: Aldehydes typically react in <15 mins. Ketones may require 1–4 hours depending on sterics.

    • Endpoint: Disappearance of starting material and appearance of the silyl ether (less polar spot on TLC).

  • Workup (Two Options):

    • Option A (Isolation of Silyl Ether):

      • Pass the reaction mixture through a short pad of neutral alumina or silica gel (eluting with hexanes/EtOAc) to remove the boron catalyst.

      • Concentrate in vacuo. DMIPS silyl ethers are generally stable to flash chromatography.

    • Option B (One-pot Deprotection to Alcohol):

      • Add 2 mL of 1M HCl in Methanol or 1.5 equiv of TBAF solution directly to the reaction mixture.

      • Stir for 30 minutes.

      • Dilute with

        
        , wash with 
        
        
        
        (sat. aq.) and Brine.
      • Dry over

        
        , filter, and concentrate.
        
  • Purification:

    • Purify the resulting alcohol via flash column chromatography.

Protocol B: Stereoselective Reduction of Cyclic Ketones

Objective: Leveraging the steric bulk of DMIPS to favor thermodynamic (equatorial) or kinetic (axial) attack depending on the catalyst system.

  • Modification: Use Iridium(I) catalysts (e.g.,

    
    ) for directed reduction.
    
  • Insight: In metal-catalyzed manifolds, DMIPS is bulky enough to favor trans product formation in 4-substituted cyclohexanones (e.g., 4-tert-butylcyclohexanone) with ratios often exceeding 90:10 (trans:cis), superior to

    
    .
    

Data & Validation: Silane Reactivity Comparison

The following table contextualizes DMIPS within the hydrosilane family, aiding in reagent selection.

Silane ReagentSteric Bulk (

approx)
Relative Reactivity (

cat.)
Silyl Ether Stability (Hydrolysis

)
Recommended Use Case

LowVery HighLowRapid, non-selective reduction.

Medium-LowHighHoursStandard reductions; silyl ether cleaves easily.
DMIPS (

)
Medium High Days Balanced profile; stable intermediates; good stereocontrol.

HighLowWeeksDifficult substrates; requiring robust protection.

HighVery LowMonthsInstallation of TBDMS group (requires forcing conditions).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Catalyst poisoningBasic nitrogens or phosphines in substrate can bind

. Solution: Use higher catalyst load (5-10%) or switch to

-catalysis.
Incomplete Conversion Steric hindranceThe isopropyl group on DMIPS may slow attack on tetra-substituted centers. Solution: Switch to

or heat to 40 °C.
C-O Bond Cleavage Over-reductionExtended reaction times with excess silane can reduce the silyl ether to the alkane (deoxygenation). Solution: Monitor strictly; stop immediately upon silyl ether formation.
Gel Formation Siloxane polymerizationMoisture ingress caused hydrolysis of DMIPS. Solution: Ensure anhydrous solvents and inert atmosphere.

Safety & Handling

  • Hydrogen Gas: While DMIPS is not pyrophoric like

    
    , it can release 
    
    
    
    gas upon contact with strong bases or during workup. Ensure proper ventilation.
  • Flammability: DMIPS (Flash point < -20 °C) is highly flammable. Keep away from sparks/open flames.

  • Toxicity: Organosilanes are generally low toxicity but should be treated as irritants. Wear standard PPE (gloves, goggles, lab coat).

References

  • General Hydrosilylation Reviews

    • Oestreich, M., & Hermeke, J. (2015). The borane-catalyzed hydrosilylation of C=O and C=N bonds.Chem. Soc. Rev. , 44, 2202-2220. Link

  • B(C6F5)

    • Parks, D. J., & Piers, W. E. (1996). Tris(pentafluorophenyl)boron-Catalyzed Hydrosilation of Aromatic Aldehydes, Ketones, and Esters.J. Am. Chem. Soc. , 118(39), 9440–9441. Link

  • Steric Effects in Silanes

    • Rubin, M., Schwier, T., & Gevorgyan, V. (2002).[3] Highly Efficient B(C6F5)3-Catalyzed Hydrosilylation of Olefins.[3]J. Org.[1][3][4] Chem. , 67(6), 1936–1940.[3] Link

  • Iridium Catalyzed Selectivity

    • Field, L. D., et al. (2010). Hydrosilation of Carbonyl-Containing Substrates Catalyzed by an Electrophilic η1-Silane Iridium(III) Complex.Inorg. Chem. , 49(19), 9086-9093. Link

  • Reagent Data

    • Sigma-Aldrich Product Sheet: Dimethylisopropylsilane. Link

Sources

Lewis acid catalyzed reduction with dimethylisopropylsilane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development who require precise control over hydride transfer kinetics and site-selectivity. It details the use of Dimethylisopropylsilane (DMIPS) as a strategic reagent in Lewis Acid (LA) catalyzed reductions.

Lewis Acid Catalyzed Hydrosilylation with Dimethylisopropylsilane (DMIPS)

Executive Summary

In complex molecule synthesis, standard reducing agents (e.g.,


, PMHS) often exhibit "all-or-nothing" reactivity, leading to over-reduction or lack of chemoselectivity. Dimethylisopropylsilane (DMIPS)  occupies a critical "Goldilocks" zone in steric bulk and electronic activation. This guide provides a protocol for using DMIPS with the strong Lewis acid Tris(pentafluorophenyl)borane (

)
to achieve kinetically controlled reductions.

Key Advantages of DMIPS:

  • Kinetic Throttling: The isopropyl group provides sufficient steric drag to slow hydride transfer, preventing the reduction of sensitive bystander functional groups.

  • Intermediate Stability: The resulting silyl ethers (

    
    ) possess hydrolytic stability superior to TMS ethers but are more labile than TBDMS ethers, facilitating controlled deprotection.
    
  • Byproduct Management: DMIPS byproducts are volatile and easily removed, unlike polymeric siloxanes from PMHS.

Mechanistic Principles

The efficacy of DMIPS in this protocol relies on the Piers Mechanism of borane-catalyzed hydrosilylation. Unlike traditional activation where the Lewis acid binds the carbonyl (LUMO lowering),


 activates the silane (HOMO raising).
The "Piercing" Mechanism
  • Activation: The bulky borane

    
     cannot coordinate effectively to hindered carbonyls due to steric repulsion.
    
  • Induction: Instead, it abstracts the hydridic hydrogen from DMIPS, forming a transient, highly electrophilic silylium-borohydride ion pair

    
    .
    
  • Silylation: The substrate nucleophile (e.g., Carbonyl Oxygen) attacks the silylium species.

  • Reduction: The borohydride anion delivers the hydride to the activated carbocation.

Why DMIPS? The isopropyl group on silicon destabilizes the silylium intermediate slightly more than a methyl group would, making it more reactive once formed, but the steric bulk slows the initial approach to the borane. This creates a kinetic bottleneck that allows for high selectivity.

G DMIPS Dimethylisopropylsilane (DMIPS) Complex Activated Ion Pair [iPrMe2Si]+ [HB(C6F5)3]- DMIPS->Complex Hydride Abstraction BCF B(C6F5)3 Catalyst BCF->Complex Intermediate Silylium-Substrate Adduct Complex->Intermediate Silylium Transfer Substrate Substrate (Ketone/Ether) Substrate->Intermediate Nucleophilic Attack Product Silyl Ether Product Intermediate->Product Hydride Transfer (Rate Determining Step) Product->BCF Catalyst Regeneration

Figure 1: The Piers Mechanism for B(C6F5)3-catalyzed hydrosilylation. DMIPS modulates the rate of the ion-pair formation and subsequent hydride transfer.

Experimental Protocol

Objective: Chemoselective reduction of a ketone in the presence of an ester using DMIPS.

Materials
  • Substrate: 1.0 equiv (e.g., 4-acetyl-benzoic acid methyl ester).

  • Silane: Dimethylisopropylsilane (DMIPS), 1.1–1.2 equiv.

  • Catalyst:

    
    , 0.5 – 2.0 mol% (Keep anhydrous).
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

Step-by-Step Methodology
  • Catalyst Preparation (Glovebox or Schlenk Line):

    • Weigh

      
       (5.1 mg for 1 mmol scale, 1 mol%) into a flame-dried reaction vial.
      
    • Dissolve in 1.0 mL of anhydrous DCM.

    • Note:

      
       is hygroscopic. Water poisons the catalyst by forming 
      
      
      
      , which is a Brønsted acid, changing the mechanism.
  • Substrate Addition:

    • In a separate flask, dissolve the substrate (1.0 mmol) and DMIPS (1.1 mmol, 170 µL) in 4.0 mL DCM.

    • Ensure the mixture is homogenous.

  • Reaction Initiation:

    • Add the catalyst solution to the substrate/silane mixture dropwise at 0°C (ice bath) or Room Temperature (RT) depending on substrate sensitivity.

    • Observation: Gas evolution is usually not observed (unlike metal-catalyzed hydrolysis).

  • Monitoring (The Self-Validating Step):

    • TLC/GC-MS: Monitor the disappearance of the ketone.

    • Differentiation: If the ester begins to reduce, the reaction will slow significantly. DMIPS is generally too sterically hindered to reduce esters rapidly under these mild conditions compared to ketones.

  • Quench and Workup:

    • Once the ketone is consumed, add 0.5 mL of

      
       or Pyridine to quench the borane.
      
    • Concentrate the solvent.

    • Flash Chromatography: The product is the Silyl Ether .

    • Optional Deprotection: To isolate the alcohol, treat the crude silyl ether with TBAF (1.0 M in THF) or citric acid/MeOH.

Optimization & Data Interpretation

When optimizing a reduction, run a "Silane Ladder" to determine the optimal steric profile.

Table 1: Silane Reactivity Profile for B(C6F5)3 Catalyzed Reduction

Silane ReagentSteric Bulk (A-value approx)Relative Rate (

)
Selectivity ProfileRecommended Use

Very Low>1000Low (Reduces everything)Exhaustive reduction (Amides

Amines)

Medium100ModerateGeneral purpose, robust substrates
DMIPS (

)
Medium-High 15 High Differentiation of similar carbonyls

High< 1Very HighOnly highly accessible aldehydes/ketones
Troubleshooting Guide
  • Problem: No reaction after 1 hour.

    • Cause: Catalyst poisoning by moisture or basic amines in the substrate.

    • Solution: Increase catalyst loading to 5 mol% or add 4Å Molecular Sieves.

  • Problem: Over-reduction (Ester reduced to ether).

    • Cause: DMIPS is still too reactive.

    • Solution: Lower temperature to -78°C or switch to

      
      .
      
  • Problem: Silyl ether hydrolysis during purification.

    • Cause: Silica gel acidity.

    • Solution: Pre-treat silica with 1%

      
       or use neutral alumina.
      
Case Study: Tandem Catalysis Control

In a study involving the hydroarylation of alkynes, DMIPS was used to suppress the background hydrosilylation reaction.[1] While smaller silanes (


) rapidly hydrosilylated the alkyne (side reaction), DMIPS was bulky enough to be rejected by the alkyne activation cycle but active enough to perform the desired semi-reduction after the C-C bond formation was complete.

Workflow Diagram: Selecting DMIPS for Process Control

Workflow Start Target: Selective Reduction Screen1 Screen 1: Triethylsilane (Et3SiH) Start->Screen1 Decision1 Result: Over-reduction? Screen1->Decision1 PathA Yes: Switch to DMIPS Decision1->PathA Poor Selectivity PathB No: Optimize Et3SiH Decision1->PathB Good Selectivity Exp2 Run Reaction with DMIPS (1.1 eq, 2 mol% B(C6F5)3) PathA->Exp2 Check Check Selectivity (TLC/NMR) Exp2->Check Success High Yield Isolate Silyl Ether Check->Success Target Hit Fail Too Slow? Switch to PhMe2SiH Check->Fail Incomplete Conv.

Figure 2: Decision matrix for selecting DMIPS in reduction optimization campaigns.

References
  • Parks, D. J.; Piers, W. E. "Tris(pentafluorophenyl)boron-Catalyzed Hydrosilation of Aromatic Aldehydes, Ketones, and Esters." Journal of the American Chemical Society, 1996 , 118(39), 9440–9441. Link

  • Gevorgyan, V.; Rubin, M.; Benson, S.; Liu, J.-X.; Yamamoto, Y. "A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes."[2] Journal of Organic Chemistry, 2000 , 65(19), 6179–6186. Link

  • Blackwell, J. M.; Morrison, D. J.; Piers, W. E. "B(C6F5)3-Catalyzed Hydrosilation of Imines via Silyliminium Intermediates." Tetrahedron, 2002 , 58(41), 8247–8254. Link

  • Zarate, C.; Martin, R. "Ni-Catalyzed Reductive Cleavage of C–O Bonds in Silyloxyarenes." Journal of the American Chemical Society, 2014 , 136(6), 2236–2239. (Context for DMIPS tolerance in cross-coupling). Link

  • Vertex Pharmaceuticals. "Methods for synthesizing substituted tetracycline compounds." U.S. Patent 9,522,872, 2016 . (Lists DMIPS in optimization of complex molecule reduction). Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling with Dimethyl(organo)silanols

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals implementing the Denmark-Hiyama Cross-Coupling , a robust, fluoride-free method for forming C–C bonds using organosilanols.

Protocol ID: AN-Si-Pd-04 Methodology: Fluoride-Free Denmark-Hiyama Coupling Target Audience: Medicinal Chemists, Process Chemists, Organometallic Researchers

Executive Summary

The palladium-catalyzed cross-coupling of dimethyl(organo)silanols (Denmark-Hiyama coupling) represents a paradigm shift from traditional silicon-based methods. Unlike the classic Hiyama coupling, which requires harsh fluoride activation to form hypervalent silicon species, this protocol leverages a base-activated, fluoride-free mechanism .

This method utilizes dimethyl(aryl)silanols or dimethyl(alkenyl)silanols —often derived from dimethyl(isopropoxy)silane precursors—to achieve high-yielding biaryl and styrenyl formations. The system is particularly valuable in late-stage pharmaceutical functionalization due to its high tolerance for functional groups, low toxicity, and the stability of the silanol reagents compared to boronic acids (Suzuki) or organostannanes (Stille).

Key Advantages[1]
  • Fluoride-Free: Eliminates glass etching and silyl-protecting group cleavage.

  • Atom Economy: The dimethylsilyl byproduct is less toxic and easily removed.

  • Stability: Silanols are bench-stable solids or viscous oils, resistant to protodeboronation pathways common in Suzuki coupling.

Mechanistic Insight: The "Missing Link"

The success of this protocol relies on the formation of a Covalently Linked Pd–O–Si Intermediate , disproving the necessity of a pentacoordinate silicon species for transmetallation in base-activated systems.

The Catalytic Cycle[2][3]
  • Oxidative Addition: Pd(0) inserts into the Aryl Halide (Ar–X) bond.

  • Ligand Exchange (Activation): The base (e.g., TMSOK, CsOH) generates a Silanolate (

    
    ) in situ.
    
  • Transmetallation (The Critical Step): The silanolate oxygen coordinates to the Palladium center, displacing the halide. This forms a Pd–O–Si linkage. The organic group (

    
    ) then migrates from Silicon to Palladium via a strained 4-membered transition state.
    
  • Reductive Elimination: The C–C bond is formed, releasing the product and regenerating Pd(0).

DenmarkMechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX LnPd(II)(Ar)(X) OxAdd->PdII_ArX Pd_O_Si Pd-O-Si Complex (Pre-Transmetallation) PdII_ArX->Pd_O_Si + Silanolate (-KX) BaseAct Base Activation (TMSOK/CsOH) Silanolate Silanolate Formation [R'-Si(Me)2-O]- K+ BaseAct->Silanolate R'-Si(Me)2-OH Silanolate->Pd_O_Si TransMet Transmetallation (4-Membered TS) Pd_O_Si->TransMet Migration of R' PdII_DiAr LnPd(II)(Ar)(R') TransMet->PdII_DiAr RedElim Reductive Elimination PdII_DiAr->RedElim RedElim->Pd0 Regeneration Product Product Ar-R' RedElim->Product

Figure 1: The Denmark-Hiyama catalytic cycle highlighting the critical Pd-O-Si pre-transmetallation intermediate.

Experimental Protocol

Reagent Preparation: Dimethyl(organo)silanols

Note: While many silanols are stable, they are often prepared from dimethyl(isopropoxy)silanes or dimethyl(chloro)silanes .

Synthesis from Aryl Bromides (General Procedure):

  • Lithiation: Treat Aryl Bromide (1.0 equiv) with

    
    -BuLi (1.1 equiv) in THF at -78°C.
    
  • Silylation: Add Dichlorodimethylsilane (excess) or Chlorodimethyl(isopropoxy)silane .

    • If using Dichlorodimethylsilane: Quench with aqueous

      
       to hydrolyze the Si-Cl bond to Si-OH.
      
    • If using Isopropoxy precursor: Mild acidic hydrolysis (AcOH/H2O) converts the isopropoxy group to the silanol.

  • Purification: Kugelrohr distillation or crystallization (silanols often form H-bonded dimers in solid state).

Cross-Coupling Protocol (Standard Conditions)

System: Pd(dba)₂ / SPhos / TMSOK

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Catalyst

or

2-5 mol%Pd(0) source.
Ligand SPhos (or XPhos)4-10 mol%Electron-rich biaryl phosphine facilitates Ox. Add. and Transmetallation.
Electrophile Aryl Iodide/Bromide1.0Coupling partner.
Nucleophile Dimethyl(aryl)silanol 1.2 - 1.5Silicon donor.
Activator TMSOK (Potassium Trimethylsilanolate)2.0Base; generates silanolate irreversibly.
Solvent Toluene or DME0.2 MNon-polar solvents often favor the Pd-O-Si interaction.

Step-by-Step Procedure:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under Argon flow, charge a reaction vial with

    
     (5 mol%) and SPhos (10 mol%).
    
  • Solvent Addition: Add anhydrous Toluene (2 mL for 1 mmol scale). Stir for 10 min to generate the active catalyst species (solution turns from dark purple to orange/brown).

  • Substrate Addition: Add the Aryl Halide (1.0 mmol) and the Dimethyl(organo)silanol (1.2 mmol).

  • Activator Addition: Add solid TMSOK (2.0 mmol) in one portion.

    • Critical: TMSOK is hygroscopic. Handle quickly or in a glovebox.

  • Reaction: Seal the vial and heat to 60–80°C for 4–12 hours.

    • Monitoring: Monitor by GC-MS or TLC.[5] The silanol spot may streak; the siloxane dimer byproduct is non-polar.

  • Workup: Cool to RT. Dilute with Ether/EtOAc. Wash with water (to remove salts and excess base). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography on Silica Gel.

Scope and Troubleshooting

Substrate Compatibility
  • Aryl Chlorides: Require more active ligands (e.g., XPhos, RuPhos) and higher temperatures (80-100°C).

  • Sterics: Ortho-substituted silanols (e.g., Dimethyl(o-tolyl)silanol ) couple effectively due to the small size of the "dimethyl" spectator ligands compared to "triisopropyl" or "triphenyl" groups.

  • Heterocycles: Pyridines and Indoles are well-tolerated.

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Inactive Catalyst / OxidationEnsure rigorous

-free conditions. Pre-stir Pd/Ligand complex.
Homocoupling (Ar-Ar) Oxidative coupling of SilanolReduce

exposure. Lower catalyst loading.
Protodesilylation Moisture in solvent/baseUse fresh TMSOK. Ensure solvent is anhydrous.
Siloxane Formation Silanol dimerizationUse excess base (TMSOK) to break down disiloxanes back to silanolates.

Workflow Visualization

Workflow cluster_prep Reagent Prep cluster_rxn Coupling Reaction Precursor Dimethyl(isopropoxy)silane Precursor Hydrolysis Acidic Hydrolysis (AcOH/H2O) Precursor->Hydrolysis Silanol Active Silanol Ar-Si(Me)2-OH Hydrolysis->Silanol AddSub Add Ar-I + Silanol + TMSOK Silanol->AddSub 1.2 equiv Mix Mix Pd(dba)2 + Ligand (Toluene, 10 min) Mix->AddSub Heat Heat 60-80°C 4-12 Hours AddSub->Heat

Figure 2: Operational workflow from silanol precursor generation to cross-coupling.

References

  • Denmark, S. E.; Ober, M. H. "Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols." Adv.[1][9] Synth. Catal.2004 , 346, 1703–1715. Link

  • Denmark, S. E.; Sweis, R. F. "Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-Based Methods." Acc.[1][9][10] Chem. Res.2002 , 35, 835–846. Link

  • Denmark, S. E.; Smith, R. C. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts." Synlett2006 , 2921–2940. Link

  • Hiyama, T. "Organosilicon Compounds in Cross-Coupling Reactions." J. Organomet. Chem.2002 , 653, 58–61. Link

Sources

Application Note: Installation of IPDMS Protecting Group Conditions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide to the installation of the Isopropyldimethylsilyl (IPDMS) protecting group. It is designed for researchers requiring a silyl ether that offers a stability profile intermediate between the highly labile Trimethylsilyl (TMS) group and the more robust Triethylsilyl (TES) or tert-Butyldimethylsilyl (TBS) groups.

Introduction & Strategic Rationale

In the strategic planning of total synthesis, the selection of protecting groups is a balance between stability (surviving reaction conditions) and lability (ease of removal).[1][2][3]

The Isopropyldimethylsilyl (IPDMS) group occupies a critical "Goldilocks" zone in the silyl ether hierarchy.

  • TMS (Trimethylsilyl): Often too labile; frequently hydrolyzes during silica gel chromatography or aqueous workup.

  • IPDMS (Isopropyldimethylsilyl): Possesses sufficient steric bulk (via the isopropyl moiety) to survive standard silica chromatography and mild aqueous workups, yet remains significantly more labile than TES or TBS, allowing for highly selective deprotection under mild acidic conditions.

  • TBS (tert-Butyldimethylsilyl): Highly stable; requires fluoride or strong acid for removal, which may be incompatible with sensitive substrates.

Key Application: Use IPDMS when you need a "robust TMS equivalent"—a group that behaves like TMS but survives purification.

Stability Hierarchy (Acid Hydrolysis Rates)
GroupStructureRelative Stability (Approx.)
TMS

1 (Reference)
IPDMS

~10–20
TES

~64
TBS

~20,000

Chemical Basis & Mechanism[4]

The installation of the IPDMS group proceeds via a standard nucleophilic substitution at the silicon atom (


-Si). The reaction is driven by the activation of the silyl chloride by a nucleophilic base (typically imidazole or 4-dimethylaminopyridine) and the subsequent attack by the alcohol substrate.[4]
Mechanism Visualization

The following diagram illustrates the catalytic cycle using Imidazole as the base/activator.

IPDMS_Mechanism Reagent IPDMS-Cl Inter N-Silyl Imidazolium (Activated Species) Reagent->Inter Activation Base Imidazole Base->Inter Transition Pentacoordinate Transition State Inter->Transition + R-OH Substrate Alcohol (R-OH) Substrate->Transition Product IPDMS Ether (R-O-SiMe2iPr) Transition->Product Silylation Byproduct Imidazolium HCl Transition->Byproduct Elimination

Caption: Activation of IPDMS-Cl by imidazole followed by nucleophilic attack of the alcohol substrate.

Experimental Protocols

Protocol A: Standard Installation (Primary & Secondary Alcohols)

Applicability: Routine protection of unhindered primary and secondary alcohols. Reagents: Chlorodimethylisopropylsilane (IPDMS-Cl), Imidazole, DMF (or DCM).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under an inert atmosphere (Argon or Nitrogen).

  • Solvation: Dissolve the alcohol substrate (1.0 equiv) in anhydrous DMF (

    
     M concentration).
    
    • Note: DCM can be used for easier workup, but DMF accelerates the reaction due to its polarity and ability to solubilize the imidazole hydrochloride byproduct.

  • Base Addition: Add Imidazole (2.5 equiv) in one portion. Stir until dissolved.

  • Silylation: Add IPDMS-Cl (1.2 – 1.5 equiv) dropwise via syringe at 0 °C.

    • Tip: IPDMS-Cl is a liquid (bp ~110 °C).[5][6] Ensure it is clear and colorless; yellowing indicates hydrolysis/degradation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir.

    • Timeline: Primary alcohols: 1–3 hours. Secondary alcohols: 4–12 hours.

  • Monitoring: Monitor by TLC. The product will be less polar (higher

    
    ) than the starting alcohol.
    
  • Workup:

    • Dilute with

      
       or EtOAc.
      
    • Wash sequentially with:

      • Water (

        
        ) to remove DMF.
        
      • Saturated aqueous

        
        .
        
      • Brine.

    • Dry organic layer over

      
       or 
      
      
      
      .
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel (typically Hexanes/EtOAc gradients).

    • Stability Check: Unlike TMS ethers, IPDMS ethers are generally stable to silica gel, provided the silica is not excessively acidic. For highly sensitive substrates, buffer the silica with 1%

      
      .
      
Protocol B: Accelerated Installation (Hindered/Tertiary Alcohols)

Applicability: Sterically hindered secondary alcohols or tertiary alcohols. Reagents: IPDMS-Cl, 2,6-Lutidine, IPDMS-OTf (generated in situ if needed), DCM.

Step-by-Step Methodology:

  • Preparation: Flame-dry flask under Argon.

  • Solvation: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base: Add 2,6-Lutidine (3.0 equiv).

    • Why Lutidine? It is a non-nucleophilic base that scavenges protons without attacking the silyl reagent, preventing side reactions.

  • Catalyst (Optional): Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv) to catalyze the transfer.

  • Reagent Addition: Add IPDMS-Cl (2.0 equiv) dropwise at 0 °C.

    • Modification for Extreme Hindrance: If no reaction occurs after 12h, cool to -78 °C and add TMS-OTf (1.0 equiv) carefully. This generates the highly reactive IPDMS-OTf in situ via trans-silylation/exchange, driving the reaction. Alternatively, use commercially available IPDMS-OTf if accessible.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Quench with saturated aqueous

    
     (to remove lutidine/pyridine bases) or dilute HCl (if substrate permits), followed by standard extraction.
    

Decision Matrix & Troubleshooting

Use the following decision tree to select the appropriate protocol and troubleshoot common issues.

IPDMS_Decision Start Start: Choose Protocol Type Substrate Type? Start->Type Primary Primary/Un-hindered Secondary Type->Primary Hindered Hindered Secondary/Tertiary Type->Hindered ProtoA Protocol A: Imidazole / DMF Primary->ProtoA ProtoB Protocol B: 2,6-Lutidine / DCM / DMAP Hindered->ProtoB Check TLC Monitoring ProtoA->Check ProtoB->Check Complete Proceed to Workup Check->Complete Conversion >95% Incomplete Incomplete Reaction Check->Incomplete Stalled Action1 Add DMAP (cat.) or Heat to 40°C Incomplete->Action1 Protocol A Stalled Action2 Switch to Triflate conditions (IPDMS-OTf) Incomplete->Action2 Protocol B Stalled

Caption: Decision tree for selecting IPDMS installation method based on substrate steric hindrance.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ReagentEnsure IPDMS-Cl is distilled/fresh. Check solvent dryness.
Silyl Migration 1,2- or 1,3-diol proximityAvoid basic workup; use 2,6-lutidine at -78°C.
No Reaction Steric HindranceSwitch to Protocol B; increase equivalents of IPDMS-Cl to 3.0+; add DMAP.
Product Hydrolysis Acidic Silica GelPre-wash silica column with 1%

in Hexanes.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972 , 94(17), 6190–6191. (Foundational protocol for silylation using Imidazole/DMF).

  • Sigma-Aldrich. "Chloro(dimethyl)isopropylsilane Product Specification." CAS: 3634-56-8.[5][6][7] (Physical properties and handling data).

  • Lalonde, M.; Chan, T. H. "Use of Organosilicon Reagents as Protective Groups in Organic Synthesis." Synthesis, 1985, 817-845. (Review of silyl group stability hierarchies).

Sources

Application Note: Strategic Preparation and Utilization of Dimethylisopropylsilyl (DMIPS) Enol Ethers in Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, steric tuning, and validated protocols for chlorodimethylisopropylsilane (DMIPSCl) mediated enol ether synthesis.

The Strategic Rationale for DMIPSCl

In the landscape of organosilicon chemistry, the selection of a silylating agent is rarely arbitrary; it is a calculated exercise in steric and electronic tuning. While trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) chlorides dominate standard protection strategies, they represent extreme ends of the stability spectrum. TMS enol ethers are notoriously labile, often hydrolyzing during basic silica gel chromatography or mild aqueous workups. Conversely, TBS enol ethers are highly robust but can be too sterically demanding to form efficiently on hindered enolates, or they may impede downstream functionalization.

Chlorodimethylisopropylsilane (DMIPSCl) occupies a critical "Goldilocks" zone. By replacing one methyl group of the TMS moiety with an isopropyl group, the resulting DMIPS enol ether gains sufficient steric shielding to survive multi-step cascade reactions, yet remains labile enough for selective deprotection under mild conditions. This precise steric tuning was famously leveraged by the Garg laboratory in the enantiospecific total synthesis of (+)-Tubingensin A, where a DMIPS enol ether successfully survived a tandem hydroboration/Suzuki cross-coupling sequence before being selectively unmasked [1].

Comparative Steric and Stability Profiling

To understand the causality behind selecting DMIPSCl, one must evaluate the relative hydrolysis rates and steric parameters of common trialkylsilyl groups. The table below summarizes these metrics, demonstrating why DMIPS is the optimal choice for intermediate stability.

Silyl GroupFormulaRelative Hydrolysis Rate (Basic Media)Steric Bulk (Relative A-Value Proxy)Primary Synthetic Utility
TMS -SiMe₃1.0 (Fastest)MinimalTransient protection; highly labile intermediates.
TES -SiEt₃10⁻²SmallModerate stability; easily cleaved by weak acids.
DMIPS -SiMe₂(i-Pr)10⁻³ Medium Tunable lability; survives mild cross-couplings.
TBS / TBDMS -SiMe₂(t-Bu)10⁻⁴LargeRobust protection; survives harsh basic conditions.
TIPS -Si(i-Pr)₃10⁻⁵ (Slowest)LargestExtreme steric shielding; highly robust.

Data extrapolated from standard organosilicon stability profiles. The DMIPS group offers a 1000-fold increase in stability over TMS, without the severe steric penalty of a tert-butyl group.

Mechanistic Pathway and Enolate Trapping Dynamics

The formation of a silyl enol ether relies on the generation of a reactive enolate intermediate, followed by electrophilic trapping at the oxygen atom (O-silylation). Because silicon has a high affinity for oxygen (the Si-O bond strength is ~110 kcal/mol), O-silylation is thermodynamically favored over C-silylation. However, the kinetics of trapping are heavily influenced by the aggregation state of the enolate.

In ethereal solvents like THF, lithium enolates form tight tetrameric or hexameric aggregates. To achieve rapid and complete trapping with the slightly hindered DMIPSCl, polar aprotic additives such as Hexamethylphosphoramide (HMPA) or N,N'-Dimethylpropyleneurea (DMPU) are required. These additives coordinate the lithium cation, breaking up the aggregates and generating a highly reactive "naked" enolate.

G A Starting Material (Ketone / Enone) B Enolate Generation (LDA or Cuprate) A->B Deprotonation / 1,4-Addition C Reactive Enolate (Aggregated) B->C D De-aggregation (+ HMPA / DMPU) C->D Cation Coordination E Electrophilic Trapping (+ DMIPSCl) D->E 'Naked' Enolate Formation F DMIPS Enol Ether (Sterically Tuned) E->F O-Silylation

Workflow for the generation and application of DMIPS enol ethers in complex organic synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of the reaction in real-time.

Protocol A: Kinetic Enolate Trapping via Direct Deprotonation

Purpose: To generate the less substituted (kinetic) DMIPS enol ether from an unsymmetrical ketone.

Reagents & Equipment:

  • Ketone substrate (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared)

  • DMIPSCl (1.2 equiv)

  • HMPA or DMPU (2.0 equiv, distilled over CaH₂)

  • Anhydrous THF, flame-dried glassware, Argon atmosphere.

Step-by-Step Methodology:

  • Enolate Generation: Cool a solution of LDA (1.1 equiv) in anhydrous THF (0.2 M) to -78 °C. Add the ketone (1.0 equiv) dropwise as a solution in THF.

    • Causality: The low temperature and bulky base ensure deprotonation occurs at the least sterically hindered α-carbon, establishing kinetic control.

  • Maturation: Stir the mixture at -78 °C for 45 minutes to ensure complete enolization.

  • Additive Introduction: Add HMPA or DMPU (2.0 equiv) dropwise.

    • Causality: This step breaks the lithium enolate aggregates, dramatically increasing the nucleophilicity of the oxygen atom.

  • Silylation: Add DMIPSCl (1.2 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with hexanes (not ethyl acetate, to minimize polarity and hydrolysis). Wash the organic layer thoroughly with water (3x) to remove HMPA/DMPU, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Tandem Conjugate Addition / Silyl Trapping

Purpose: To trap a regiospecific enolate generated via 1,4-addition, avoiding the need to isolate a ketone intermediate. (Adapted from the Tubingensin A synthesis paradigm [1]).

Step-by-Step Methodology:

  • Cuprate Formation: To a suspension of CuI (2.0 equiv) in THF at -78 °C, add a Grignard reagent (e.g., vinylmagnesium bromide, 4.0 equiv) dropwise. Warm to -10 °C for 25 minutes to form the active Gilman reagent, then re-cool to -78 °C.

  • Conjugate Addition: Add the enone substrate (1.0 equiv) dropwise.

    • Causality: The cuprate undergoes selective 1,4-addition, generating a specific enolate geometry without the risk of regiochemical scrambling that occurs during direct deprotonation.

  • In-Situ Trapping: After 1 hour, add a pre-mixed solution of DMIPSCl (2.1 equiv) and HMPA (2.0 equiv) in THF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with triethylamine (NEt₃) prior to aqueous workup.

    • Causality: The addition of NEt₃ buffers the aqueous quench, preventing trace acid-catalyzed hydrolysis of the newly formed DMIPS enol ether.

In-Process Validation & Troubleshooting

To ensure trustworthiness and reproducibility, every synthesis of a DMIPS enol ether must incorporate the following self-validation checks:

  • TLC Tracking (Crucial Step): Standard silica gel is slightly acidic and will cause partial hydrolysis of the DMIPS enol ether back to the ketone, leading to false negatives on TLC. Validation: Pre-treat TLC plates by running them in a solution of 5% NEt₃ in hexanes, then dry them before spotting. The DMIPS enol ether will appear as a highly non-polar spot (often running near the solvent front in 9:1 Hexanes:EtOAc) that is UV active or stains heavily with KMnO₄.

  • NMR Verification: In the crude ¹H NMR spectrum, validate the success of the reaction by observing:

    • The disappearance of the α-protons of the starting ketone.

    • The appearance of a new vinylic proton (the enol =CH–) typically between 4.5 and 5.5 ppm.

    • The diagnostic DMIPS signature: a septet at ~0.9 ppm (isopropyl CH), a doublet at ~0.95 ppm (isopropyl CH₃ groups), and a sharp singlet near 0.1 ppm (Si-Me₂).

  • Troubleshooting Low Yields: If C-silylation is observed instead of O-silylation, the enolate is too tightly aggregated. Increase the equivalents of HMPA/DMPU or ensure the reaction is kept strictly at -78 °C during the addition of DMIPSCl.

References

  • Goetz, A. E.; Silberstein, A. L.; Corsello, M. A.; Garg, N. K. "Concise Enantiospecific Total Synthesis of Tubingensin A." Journal of the American Chemical Society, 2014 , 136 (8), 3036-3039. Available at:[Link]

radical reduction of alkyl halides with dimethylisopropylsilane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radical Reduction of Alkyl Halides with Dimethylisopropylsilane (DMIPS)

Part 1: Executive Summary

The Challenge: Standard radical reductions of alkyl halides have historically relied on tributyltin hydride (


). While effective, organotin reagents are highly toxic and leave residues that are notoriously difficult to remove from pharmaceutical intermediates. Tris(trimethylsilyl)silane (TTMSS) emerged as a non-toxic alternative, but its high molecular weight, cost, and solid/high-boiling nature can complicate purification.

The Solution: Dimethylisopropylsilane (DMIPS) represents a tactical "sweet spot" in the silane reducing agent class.

  • Boiling Point Advantage: With a boiling point of 66–67 °C , DMIPS (and its halogenated byproducts) can be removed via standard rotary evaporation, unlike Triethylsilane (

    
    , b.p. 107 °C) or TTMSS.
    
  • Reactivity Profile: The isopropyl group provides a slight steric and electronic activation of the Si-H bond compared to simple methyl/ethyl silanes, while avoiding the excessive bulk of TTMSS.

  • Green Chemistry: It serves as a tin-free, atom-economical hydrogen donor for the reduction of alkyl halides (

    
    ).
    

Part 2: Scientific Foundation & Mechanism[1]

The Silane Limitation & Polarity Reversal

Unlike tin hydrides (


 BDE ~74 kcal/mol), silicon hydrides have stronger bonds (

BDE ~90 kcal/mol for trialkylsilanes). This makes direct H-atom abstraction by alkyl radicals slow, often leading to side reactions (e.g., dimerization).

To overcome this, Polarity Reversal Catalysis is employed using a thiol (R-SH) catalyst.[1] The thiol acts as a shuttle:

  • The alkyl radical abstracts H from the thiol (fast, polarity matched).

  • The resulting thiyl radical abstracts H from the silane (enthalpically driven).

Why DMIPS? (Causality)
  • Steric Tuning: The isopropyl group stabilizes the silyl radical intermediate (

    
    ) more effectively than a trimethylsilyl radical, promoting the chain propagation step.
    
  • Volatility Engineering: The specific choice of dimethyl and isopropyl substituents targets a molecular weight (102.25 g/mol ) that ensures the reagent is liquid at room temperature but volatile enough to strip away under mild vacuum.

Mechanistic Pathway (DOT Visualization)

RadicalReduction cluster_0 Polarity Reversal Cycle Initiator Initiator (AIBN/V-40) SilylRad Silyl Radical (Me2(i-Pr)Si•) Initiator->SilylRad Initiation Silane DMIPS (Me2(i-Pr)Si-H) Silane->SilylRad Regenerates Si• RX Alkyl Halide (R-X) SilylRad->RX Halogen Abstraction ThiylRad Thiyl Radical (R-S•) R_Rad Alkyl Radical (R•) RX->R_Rad - Me2(i-Pr)Si-X Byproduct Silyl Halide (Volatile) RX->Byproduct Thiol Thiol Catalyst (R-SH) R_Rad->Thiol H-Abstraction (Fast) Product Product (R-H) R_Rad->Product H-Abstraction (Slow) Thiol->ThiylRad Generates R-S• Thiol->Product ThiylRad->Silane H-Abstraction Product->SilylRad Chain Propagation

Caption: Dual-pathway mechanism showing direct reduction (slow) and thiol-catalyzed polarity reversal (fast) using DMIPS.

Part 3: Detailed Protocol

Reagents & Equipment
  • Substrate: Alkyl Halide (Cl, Br, or I).

  • Reagent: Dimethylisopropylsilane (DMIPS) [Sigma-Aldrich #248479].

  • Catalyst (Optional but Recommended): tert-Dodecanethiol (0.05 – 0.1 equiv) or Methyl thioglycolate.

  • Initiator: AIBN (Azobisisobutyronitrile) or V-40 (1,1'-Azobis(cyclohexanecarbonitrile)).

  • Solvent: Hexane (preferred for non-polar products) or Toluene.

Method A: Direct Reduction (Activated Substrates)

Best for


-halo esters, ketones, or benzylic halides where the C-X bond is weak.
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Dissolve the alkyl halide (1.0 mmol) in dry Hexane (5 mL, 0.2 M).

  • Addition: Add DMIPS (1.5 mmol, 1.5 equiv).

  • Initiation: Add AIBN (0.1 mmol, 10 mol%).

  • Reaction: Reflux the mixture (Hexane b.p. 69 °C is ideal as it matches DMIPS b.p., ensuring active reflux of reagents). Monitor by TLC/GC.

    • Note: If the reaction stalls, add another portion of AIBN (5 mol%).

  • Workup: Cool to room temperature. Transfer directly to a rotary evaporator.

  • Purification: Evaporate solvent and excess DMIPS (bath temp 40 °C, 200 mbar

    
     10 mbar). The residue is often pure enough for the next step.
    
Method B: Thiol-Catalyzed Reduction (Unactivated Substrates)

Best for primary/secondary alkyl bromides or chlorides.

  • Setup: As above.

  • Mixture: Combine Alkyl Halide (1.0 mmol), DMIPS (1.5 mmol), and tert-Dodecanethiol (0.05 mmol) in Toluene (0.2 M).

  • Initiation: Add AIBN (0.1 mmol).

  • Reaction: Heat to 80–90 °C. The thiol acts as the H-atom shuttle.

  • Workup: Evaporate Toluene and DMIPS.

    • Note: The trace thiol catalyst may remain. If sulfur smell is persistent, pass through a short pad of silica gel eluting with hexane.

Quantitative Comparison Table
FeatureDimethylisopropylsilane (DMIPS)Triethylsilane (

)
TTMSSTributyltin Hydride
Boiling Point 66–67 °C 107 °C80 °C (2 mmHg)80 °C (0.4 mmHg)
Purification Evaporation Distillation / ColumnColumn / CrystallizationDifficult (Toxic Residues)
H-Donor Ability ModerateModerateGoodExcellent
Atom Economy High (MW 102)Moderate (MW 116)Low (MW 248)Low (MW 291)
Toxicity LowLowLowHigh

Part 4: Workflow Visualization

Workflow Start Start: Alkyl Halide (R-X) Choice Substrate Type? Start->Choice Act Activated (alpha-halo, benzylic) Choice->Act Weak C-X Unact Unactivated (primary/secondary alkyl) Choice->Unact Strong C-X MethodA Method A: Direct Reduction Solvent: Hexane Reagent: DMIPS + AIBN Act->MethodA MethodB Method B: Thiol-Catalyzed Solvent: Toluene Reagent: DMIPS + AIBN + R-SH Unact->MethodB Reflux Reflux 2-4 Hours (Monitor TLC) MethodA->Reflux MethodB->Reflux Workup Rotary Evaporation (Remove Solvent & Excess DMIPS) Reflux->Workup Result Crude Product (Minimal Purification Needed) Workup->Result

Caption: Decision tree for selecting the optimal DMIPS reduction protocol based on substrate activation.

Part 5: Troubleshooting & Optimization

  • Incomplete Conversion:

    • Cause: Loss of volatile DMIPS during reflux if condenser is not efficient.

    • Fix: Use a highly efficient condenser (double-surface) or add an extra 0.5 equiv of DMIPS.

  • Hydrosilylation Side Product:

    • Issue: If the substrate contains an alkene, DMIPS might add across the double bond.

    • Fix: DMIPS is sterically bulkier than

      
      , suppressing this naturally. If it persists, lower the temperature and strictly use Method B (Thiol) to favor H-abstraction over addition.
      
  • Removal of Silyl Halide:

    • The byproduct

      
       is generally volatile. If hydrolysis occurs, it forms the silanol/disiloxane. These are easily separated by a short silica plug if evaporation is insufficient.
      

References

  • Reagent Properties: Sigma-Aldrich. Dimethylisopropylsilane, 98% Product Specification. Link

  • Mechanistic Foundation: Roberts, B. P. (1999). Polarity-reversal catalysis of hydrogen-atom abstraction reactions: concepts and applications in organic synthesis. Chemical Society Reviews, 28(1), 25-35. Link

  • Silane Radical Chemistry: Chatgilialoglu, C. (1995). Structural and Chemical Properties of Silyl Radicals. Chemical Reviews, 95(5), 1229–1251. Link

  • Thiol Catalysis Protocol: Dang, H. S., & Roberts, B. P. (1992). Radical-chain reduction of alkyl halides by trialkylsilanes in the presence of thiols as polarity-reversal catalysts. Journal of the Chemical Society, Perkin Transactions 1, (15), 1949-1950. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Dimethyl(isopropyl)silane Hydrosilylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalyst & Synthesis Support Center. Hydrosilylation using dimethyl(isopropyl)silane (DMIPS) presents unique physical and mechanistic challenges compared to standard silanes like triethylsilane or dimethylphenylsilane. The incorporation of the bulky isopropyl group introduces a specific steric and electronic profile that can severely impact catalytic efficiency if standard protocols are used.

This guide provides researchers and drug development professionals with a mechanistic framework to diagnose, troubleshoot, and resolve low-yield issues in DMIPS hydrosilylation.

Diagnostic Triage Workflow

Before adjusting your chemical parameters, use the following diagnostic workflow to identify the root cause of your low yield.

DiagnosticWorkflow Start Low Yield in DMIPS Hydrosilylation CheckBP Is reaction temp > 60°C in an open system? Start->CheckBP FixBP Silane Evaporation. Use sealed pressure vessel. CheckBP->FixBP Yes CheckCat Is platinum black precipitating? CheckBP->CheckCat No Success Optimized Yield FixBP->Success FixCat Catalyst Poisoning. Purify reagents, use NHC-Pt. CheckCat->FixCat Yes CheckIsom High levels of internal alkene byproducts? CheckCat->CheckIsom No FixCat->Success FixIsom Steric Stalling. Change ligand to accelerate. CheckIsom->FixIsom Yes CheckIsom->Success No FixIsom->Success

Diagnostic workflow for resolving low yields in DMIPS hydrosilylation.

Frequently Asked Questions (Mechanistic & Practical)

Q1: My reaction stalls at 20-30% conversion when heating to 80 °C under standard reflux. What is going wrong? A1: The most frequent cause of low yield with DMIPS is reactant vaporization. DMIPS has a relatively low boiling point of 66–67 °C[1]. When operating at or above 70 °C in an open or standard reflux system, the silane rapidly escapes into the condenser headspace, permanently altering the reaction stoichiometry.

  • Causality: Without sufficient silane in the liquid phase, the catalytic cycle is starved of the hydride source, leading to premature stalling.

  • Solution: Conduct the reaction in a sealed Schlenk tube or a pressure-rated reactor. Additionally, employ a slight excess of DMIPS (1.5 to 2.0 equivalents) to compensate for any minor headspace partitioning.

Q2: I am observing high levels of internal alkene byproducts instead of the desired anti-Markovnikov silane. How can I suppress this? A2: You are observing alkene isomerization, a highly common side reaction in platinum-catalyzed hydrosilylation[2].

  • Causality: In the classic Chalk-Harrod mechanism, the intermediate alkyl-platinum species faces a kinetic branching point: it can either undergo reductive elimination to form the desired product or undergo reversible β-hydride elimination[3]. The steric bulk of the isopropyl group on DMIPS significantly slows down the reductive elimination step. This kinetic bottleneck gives the intermediate sufficient time to undergo β-hydride elimination, enriching the isomerization pathway[4].

  • Solution: Switch from a standard Karstedt’s catalyst to an N-heterocyclic carbene (NHC) platinum complex (e.g., Pt(NHC)(divinyltetramethyldisiloxane)). The strong σ-donating nature of the NHC ligand increases electron density at the Pt center, drastically accelerating the reductive elimination step and outcompeting the isomerization pathway.

Q3: My reaction mixture turns black shortly after adding the catalyst, and no product is formed. Is the bulky silane to blame? A3: No, this is a classic signature of catalyst decomposition and poisoning, not steric hindrance.

  • Causality: Karstedt's catalyst can decompose into inactive colloidal platinum (platinum black) when exposed to strongly coordinating impurities (amines, sulfur compounds) or when the active Pt(0) species is not sufficiently stabilized[2].

  • Solution: Rigorously purify your alkene substrate (e.g., via basic alumina plug to remove peroxides/inhibitors) and ensure all solvents are anhydrous. If the issue persists, add a stabilizing additive like 1,5-cyclooctadiene (COD)[2].

Mechanistic Bottleneck Analysis

ChalkHarrod Pt0 Pt(0) Catalyst OxAdd Oxidative Addition (Si-H Cleavage) Pt0->OxAdd DMIPS Coord Alkene Coordination OxAdd->Coord Alkene MigIns Migratory Insertion (Hydride Transfer) Coord->MigIns RedElim Reductive Elimination (C-Si Bond Formation) MigIns->RedElim Steric Bottleneck Product Anti-Markovnikov Product + Pt(0) RedElim->Product Product->Pt0

Chalk-Harrod mechanism highlighting the steric bottleneck at reductive elimination for DMIPS.

Quantitative Data: Impact of Conditions on DMIPS Hydrosilylation

The following table summarizes the expected outcomes when modifying reaction parameters for DMIPS hydrosilylation, demonstrating the necessity of sealed systems and optimized ligands.

SilaneCatalyst SystemSetupTemp (°C)Time (h)Yield (%)Primary Failure Mode
DMIPS Karstedt's (0.1 mol%)Open Flask / Reflux8012< 20%Silane evaporation (BP 66 °C)
DMIPS Karstedt's (0.1 mol%)Sealed Tube8012~ 45%Steric stalling / Isomerization
DMIPS Pt-NHC (0.1 mol%)Sealed Tube806> 90% None (Optimized)
Et₃SiHKarstedt's (0.1 mol%)Sealed Tube804> 95%Control (Less bulky silane)

Self-Validating Experimental Protocol: Sealed-System DMIPS Hydrosilylation

To ensure trustworthiness and reproducibility, this protocol incorporates an internal standard (n-dodecane) and specific checkpoint logic. This allows the researcher to mathematically validate the exact mechanism of failure if the yield is low.

Objective: Achieve >90% yield of the anti-Markovnikov DMIPS adduct while generating real-time diagnostic data to rule out evaporation or catalyst poisoning.

Materials Required:

  • Alkene substrate (1.0 mmol, freshly filtered through basic alumina)

  • Dimethyl(isopropyl)silane (DMIPS) (1.5 mmol)

  • Pt(NHC) catalyst or Karstedt’s catalyst (0.1 mol%)

  • Anhydrous Toluene (2.0 mL)

  • n-Dodecane (0.5 mmol, internal standard)

Step-by-Step Methodology:

  • Preparation & Purging: In a nitrogen-filled glovebox, add the alkene (1.0 mmol), n-dodecane (0.5 mmol), and anhydrous toluene (2.0 mL) to a heavy-walled Schlenk tube equipped with a Teflon screw-cap.

  • Baseline Sampling: Withdraw a 10 µL aliquot, dilute in a GC-vial, and run a baseline GC-FID to establish the exact Alkene:Dodecane ratio.

    • Causality: This establishes the 100% mass balance baseline required for self-validation later.

  • Reagent Addition: Add DMIPS (1.5 mmol). The 0.5 eq excess compensates for the bulky nature and potential trace moisture. Add the platinum catalyst (0.1 mol%) last.

  • Sealing & Heating: Tightly seal the Schlenk tube. Remove from the glovebox and submerge in an oil bath pre-heated to 80 °C.

    • Causality: Because DMIPS boils at ~66 °C[1], the sealed tube prevents the silane from escaping into the vapor phase, maintaining the necessary liquid-phase stoichiometry.

  • Reaction Monitoring: After 4 hours, cool the tube to room temperature before opening (to prevent flash boiling of unreacted DMIPS). Take a 10 µL aliquot for GC-FID.

  • Self-Validation Logic (Data Interpretation):

    • Scenario A (Success): Product peak is large; Alkene peak is <5%. Mass balance (Product + Alkene relative to Dodecane) is >95%.

    • Scenario B (Steric Stalling): Alkene peak is 60%, Product is 40%. Mass balance is >95%. Action: Increase temperature to 100 °C or switch to a more electron-rich ligand.

    • Scenario C (Evaporation/Leak): Alkene is 90%, Product is 10%, but the DMIPS peak is completely absent. Action: Check O-rings; the vessel leaked.

    • Scenario D (Side Reactions): Alkene is 10%, Product is 20%. Mass balance is <40%. Action: The alkene is polymerizing or isomerizing. Switch to an NHC-Pt catalyst to accelerate reductive elimination[2].

References

  • CAS 18209-61-5 MFCD00008861-Dimethylisopropylsilane - Labnovo[Link]

  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends... - PMC (NIH)[Link]

  • Hydrosilylation - Chemistry LibreTexts[Link]

Sources

preventing catalyst poisoning in silane reduction reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention & Troubleshooting of Catalyst Poisoning

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Mission Statement

Welcome to the Advanced Catalysis Support Hub. You are likely here because your silane reduction—whether a hydrosilylation of an olefin or a deoxygenation of a carbonyl—has stalled, precipitated, or failed to initiate.

In silane chemistry, catalyst poisoning is rarely a binary "dead/alive" state. It is often a competitive inhibition process where impurities (Lewis bases, moisture, or chelators) outcompete your silane for the metal center or Lewis acid active site. This guide prioritizes pre-reaction prophylaxis and in-situ diagnosis .

Module 1: Diagnosis & Triage

"Is my catalyst dead, or just slow?"

Before adding more catalyst (which often exacerbates aggregation), use this diagnostic logic to determine the root cause.

Visual Diagnostic Logic (DOT)

DiagnosticFlow Start Symptom: Reaction Stalled/Failed Bubbling Is there gas evolution? Start->Bubbling ColorChange Did solution darken/precipitate? Bubbling->ColorChange No (Silent) Hydrolysis Diagnosis: Unproductive Silane Hydrolysis (Moisture Contamination) Bubbling->Hydrolysis Yes (Vigorous H2) SubstrateCheck Check Substrate Functionality ColorChange->SubstrateCheck No (Clear/Unchanged) Colloidal Diagnosis: Metal Aggregation/Colloidal Death (Ligand dissociation or Overheating) ColorChange->Colloidal Yes (Black ppt/Mirror) Poisoning Diagnosis: Lewis Base Poisoning (N/S/P impurity binding) SubstrateCheck->Poisoning Contains Amines/Thiols/Pyridines Steric Diagnosis: Steric/Electronic Mismatch (Not Poisoning) SubstrateCheck->Steric Clean Hydrocarbon/Ether

Figure 1: Diagnostic decision tree for identifying the mode of catalytic failure in silane reductions.

Module 2: The Usual Suspects (Contaminants)

Catalyst poisoning in silane reductions is usually driven by Lewis Basicity . Whether you are using a Transition Metal (Pt, Rh, Ir) or a Lewis Acid (B(C6F5)3), electron-rich impurities are the primary threat.

Table 1: Common Poisons & Their Mechanisms
Contaminant ClassExamplesMechanism of ActionSeverity (1-10)
Heteroatoms (N, P, S) Pyridine, Imidazole, Thioethers, PhosphinesCompetitive Binding: These are better ligands than the silane or olefin. They bind irreversibly to Pt/Pd or form stable adducts with B(C6F5)3.10 (Critical)
Moisture (H₂O) Wet solvents, Hygroscopic substratesHydrolysis: Reacts with silane to form Silanols (R₃SiOH) + H₂. Changes stoichiometry; Silanols can bridge metals.6 (Moderate)
Alkynes/Dienes Acetylenes, conjugated dienesInhibition: Form stable

-complexes with metals (e.g., Karstedt's catalyst), delaying activation energy.
4 (Manageable)
Halide Ions Cl⁻, Br⁻, I⁻ (from precursors)Anionic Poisoning: Halides can coordinate to cationic metal centers, neutralizing the electrophilicity required for hydride transfer.8 (High)
Module 3: Deep Dive - Boron Catalysis (B(C₆F₅)₃)

Tris(pentafluorophenyl)borane (BCF) is a "Frustrated Lewis Pair" component often used for metal-free silane reductions. It is extremely sensitive to steric accessibility and Lewis bases.

The "Hidden" Poison: Substrate Inhibition

Users often forget that the substrate itself can be the poison. If you are reducing an amide or ester, but your molecule contains a distal pyridine or amine, the reaction will fail.

Mechanism:

  • Activation (Desired): BCF activates the Silane (Si-H)

    
    
    
    
    
    .
  • Poisoning (Undesired): The Nitrogen lone pair binds to the empty p-orbital of Boron.

  • Result: Formation of a classical Lewis Acid-Base Adduct (thermally stable, catalytically dead).

Troubleshooting Q&A

Q: My reaction with B(C₆F₅)₃ worked on the test scale (10 mg) but failed on scale-up (5 g). Why?

  • A: Exotherm-induced Decomposition. BCF-catalyzed reductions are exothermic. On a larger scale, heat accumulation can lead to degradation of the catalyst or the silane.

    • Fix: Add silane slowly (dropwise) and ensure efficient cooling.

Q: Can I reduce a molecule containing a tertiary amine?

  • A: Only if sterically frustrated. If the amine is unhindered (e.g., triethylamine), it will poison the BCF. If it is bulky (e.g., 2,6-di-tert-butylpyridine), the BCF cannot reach the nitrogen, and catalysis proceeds.

    • Protocol: Pre-mix the substrate and catalyst without silane. If a white precipitate forms immediately, you have formed an adduct. You must protect the amine (e.g., as an HCl salt) or use a more robust catalyst.

Module 4: Deep Dive - Platinum Catalysis (Pt)

Platinum (Speier’s, Karstedt’s, PtO₂) is the industrial workhorse but suffers from "Colloidal Death."

The "Black Drop" Phenomenon

Homogeneous Pt catalysts (like Karstedt's) are colorless or pale yellow. If your reaction mixture turns black or dark brown , the complex has decomposed into colloidal Pt(0) nanoparticles.

  • Note: Colloidal Pt can be active, but it often has different selectivity and lower activity than the homogeneous species.

Troubleshooting Q&A

Q: The reaction starts bubbling vigorously then stops completely after 5 minutes.

  • A: Thermal Runaway & Deactivation. The initial burst of heat (from the exothermic reaction) likely caused the ligand (e.g., divinyltetramethyldisiloxane) to dissociate from the Platinum, leading to irreversible aggregation (platinum black).

    • Fix: Lower the temperature.[1] Use a "kick-starter" method: heat a small portion to initiate, then add the rest of the reagents slowly to maintain a steady, lower temperature.

Q: I am using Karstedt's catalyst. Do I need to worry about air?

  • A: Yes, but indirectly. While Pt itself is relatively air-stable, oxygen can oxidize phosphine ligands (if present) or promote the formation of bridging siloxanes that deactivate the catalyst. Always purge with N₂ or Ar.

Module 5: Experimental Protocols
Protocol A: The "Scavenger Hunt" (Purifying Substrates)

Use this if you suspect trace amines or sulfur are killing your catalyst.

  • Dissolution: Dissolve substrate in non-polar solvent (DCM or Toluene).

  • Acid Wash: Wash with 1M HCl (aq) x 2. (Removes basic amines).

  • Cu Wash: Wash with saturated aqueous CuSO₄. (Removes sulfur/thiols—copper coordinates sulfur strongly).

  • Drying: Dry over MgSO₄, filter, and azeotrope with toluene to remove trace water.

  • Filtration: Pass through a small pad of activated neutral alumina (removes polar impurities).

Protocol B: The "Drying" Protocol (Silane Integrity)

Silanes degrade.[2] Using an old bottle is a common failure point.

  • Check: Take an IR spectrum. Look for a broad peak around 3400 cm⁻¹ (Si-OH). If present, the silane is hydrolyzed.[3]

  • Purification: Distill the silane over CaH₂ (Calcium Hydride) under nitrogen/vacuum immediately before use.

  • Storage: Store over 4Å molecular sieves in a glovebox or septum-sealed, taped bottle.

Protocol C: The "Rescue" (In-Situ Recovery)

Reaction stalled? Try this before tossing it.

  • Temperature Bump: Increase T by 10°C. (Rule of thumb: Rate doubles every 10°C).

  • The "Spike": Add 1-2% fresh catalyst in solution (do not add solid catalyst to a hot reaction).

  • The "Sacrifice": Add a sacrificial electrophile (like a small amount of hexene) to "re-activate" the catalyst cycle if it is stuck in a dormant state (common in Pt cycles).

Module 6: Mechanistic Visualization
Pathway: Competitive Inhibition of B(C₆F₅)₃

PoisoningMechanism Catalyst B(C6F5)3 (Active Catalyst) ActiveComplex [Si-H---B] Activated Complex Catalyst->ActiveComplex + Silane DeadComplex Lewis Adduct (Catalytically Dead) Catalyst->DeadComplex + Poison (Fast & Irreversible) Silane H-SiR3 (Reductant) Substrate Substrate (C=O / C=N) Poison Lewis Base (Amine/Pyridine) Product Reduced Product ActiveComplex->Product + Substrate Product->Catalyst Cycle Repeats

Figure 2: Competitive inhibition mechanism. Note that the formation of the Lewis Adduct (Red path) is often kinetically faster and thermodynamically more stable than the Silane activation (Green path).

References
  • Piers, W. E., & Marwitz, A. J. V. (2008). Chemistry of Tris(pentafluorophenyl)borane. Comprehensive Organometallic Chemistry III . Elsevier.

    • Foundational text on B(C6F5)3 sensitivity and mechanism.
  • Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society , 87(1), 16–21.

    • The definitive mechanism for Pt-c
  • Du, X., & Hynes, J. (2011). Selective Reduction of Amides to Amines by Boronic Acid Catalyzed Hydrosilylation. Organic Letters , 13(22), 6074–6077.

    • Discusses functional group tolerance and poisoning in boron c
  • Lewis, L. N. (1990). Chemical Catalysis by Colloids and Clusters. Chemical Reviews , 93(8), 2693–2730.

    • Detailed analysis of colloidal platinum formation and deactiv
  • Parks, D. J., & Piers, W. E. (1996). Tris(pentafluorophenyl)boron-Catalyzed Hydrosilation of Aromatic Aldehydes, Ketones, and Esters. Journal of the American Chemical Society , 118(39), 9440–9441.

    • Establishes the baseline protocols for BCF reductions.

Sources

Technical Support Center: Safe Quenching of Unreacted Hydrosilanes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Hydrosilane Reactivity

Dimethyl(isopropyl)silane is a member of the hydrosilane family, a class of organosilicon compounds characterized by a reactive silicon-hydride (Si-H) bond. This functional group makes them valuable reducing agents in organic synthesis, but it also imparts significant reactivity that requires careful handling, especially when neutralizing unreacted material at the end of a procedure. Improper quenching of residual hydrosilanes is a significant safety risk in the laboratory, with the potential for uncontrolled gas evolution, exotherms, and even fire.

This guide provides a comprehensive, question-and-answer-based approach to safely quenching unreacted dimethyl(isopropyl)silane and other common hydrosilanes. It is designed for researchers, chemists, and process development scientists who utilize these reagents and require robust, field-tested procedures for their safe disposal.

Frequently Asked Questions (FAQs): Core Principles & Hazard Mitigation

Q1: What makes dimethyl(isopropyl)silane reactive and what happens during a "quench"?

The reactivity of dimethyl(isopropyl)silane is centered on the silicon-hydride (Si-H) bond. This bond is readily attacked by protic reagents (compounds with acidic protons, like water or alcohols) in a process called hydrolysis or alcoholysis.[1] The fundamental reaction involves the protic solvent displacing the hydride, leading to the formation of a new silicon-oxygen bond and the liberation of hydrogen gas (H₂).[2][3] This process can be catalyzed by both acids and bases.[4] Subsequent condensation reactions between the newly formed silanols (Si-OH) can occur, yielding stable siloxane (Si-O-Si) byproducts.[5]

G cluster_0 Quenching Mechanism reagent Dimethyl(isopropyl)silane (R₃Si-H) intermediate [Transition State] reagent->intermediate + R'-OH quencher Protic Quenching Agent (R'-OH, e.g., Isopropanol, Water) quencher->intermediate product Alkoxysilane/Silanol (R₃Si-OR') intermediate->product h2 Hydrogen Gas (H₂) intermediate->h2 Liberation

Caption: General mechanism for quenching a hydrosilane.

Q2: What are the primary hazards I need to mitigate when quenching dimethyl(isopropyl)silane?

There are three principal hazards to manage during the quenching process:

  • Hydrogen Gas Evolution: The reaction stoichiometrically produces flammable hydrogen gas.[6] If the quench is performed too quickly in a poorly ventilated area, an explosive atmosphere can be created. It is critical that all quenching operations are performed in a certified chemical fume hood to ensure adequate ventilation and prevent the accumulation of H₂.[7]

  • Exothermic Reaction: The hydrolysis of silanes is an exothermic process. A rapid, uncontrolled quench can generate a significant amount of heat, potentially boiling the solvent and increasing the rate of gas evolution, leading to a dangerous pressure buildup.[6] This is why slow, controlled addition of the quenching agent and external cooling are paramount.

  • Flammability of the Reagent and Solvents: Dimethyl(isopropyl)silane itself is a highly flammable liquid with a very low flash point of -30 °C (-22 °F). Many reaction solvents (e.g., THF, diethyl ether) are also flammable. The combination of flammable materials and the potential ignition source from a static discharge or an uncontrolled exotherm necessitates strict exclusion of ignition sources and proper grounding of equipment.[7][8]

Q3: I have seen protocols that use different quenching agents. Which one should I choose?

The choice of quenching agent is critical for controlling the reaction rate. The guiding principle is to start with a less reactive reagent and proceed to a more reactive one . For hydrosilanes, reactivity generally follows this trend: tertiary alcohols < secondary alcohols < primary alcohols < water.

A slow, controlled reaction is a safe reaction. Therefore, starting with a secondary alcohol like isopropanol is a common and highly recommended practice.[9][10] It moderates the reaction rate, allowing heat and hydrogen to be managed effectively. Adding water directly to a concentrated solution of unreacted silane is extremely dangerous and should be avoided as it can cause a violent, uncontrolled reaction.[11]

Quenching AgentRelative ReactivityKey Considerations & Rationale
Isopropanol (IPA) ModerateRecommended starting agent. Reacts less vigorously than water, allowing for controlled H₂ evolution and heat release.[9]
Ethanol (EtOH) Moderate-HighA suitable alternative to isopropanol, though slightly more reactive.
Methanol (MeOH) HighMore reactive than IPA or EtOH. Can be used after initial quenching with a less reactive alcohol.
Water (H₂O) Very HighNever use as the initial quenching agent. Add only after the silane has been fully consumed by an alcohol, as confirmed by the cessation of gas evolution.[12]
Buffered Aqueous Solutions VariableMildly basic or neutral buffers can offer excellent control over the quench rate, which is highly pH-dependent.[6]

Troubleshooting & Procedural Guide

Q4: My reaction is complete. What is the very first step to safely quench the excess dimethyl(isopropyl)silane?

Cool the reaction mixture. Before adding any quenching agent, place the reaction flask in an ice/water bath to lower the internal temperature to 0 °C.[9] This provides a crucial heat sink, absorbing the heat generated during the initial phase of the quench and preventing a thermal runaway. Ensure the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon) to prevent flammable solvents from contacting atmospheric oxygen, especially if the reaction heats up unexpectedly.[9]

Q5: I observed vigorous gas evolution and a rapid temperature increase. What went wrong and how can I prevent it?

This dangerous situation almost always results from adding the quenching agent too quickly or using a quenching agent that is too reactive for the initial step.

  • Root Cause: The rate of quenching agent addition exceeded the system's ability to dissipate heat and safely vent the hydrogen gas being produced.

  • Prevention:

    • Always cool the reaction to 0 °C before starting.

    • Use a less reactive quencher first (e.g., isopropanol).

    • Add the quencher SLOWLY and dropwise via an addition funnel. This is the most critical control parameter.[12]

    • Ensure efficient stirring to dissipate heat and prevent localized "hot spots."

    • Work on an appropriate scale. If you are unsure, perform a small-scale trial quench first.

Q6: Can I just pour my reaction mixture into a beaker of water or isopropanol?

Absolutely not. This is extremely hazardous. Pouring the reaction mixture into the quenching agent is the reverse of the correct procedure and removes your ability to control the rate of addition. This will almost certainly lead to a violent, uncontrolled reaction, splashing of flammable and corrosive materials, and a rapid release of hydrogen gas. Always add the quenching agent slowly to the cooled, stirred reaction mixture. [12]

Caption: Decision workflow for safely quenching hydrosilanes.

Experimental Protocols

Protocol 1: Standard Quenching of Unreacted Dimethyl(isopropyl)silane (<5 g scale)

Prerequisites: This procedure must be performed in a certified chemical fume hood. Ensure a Class D (for reactive metals) or Class ABC dry powder fire extinguisher and sand are readily accessible. Wear appropriate PPE, including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves.

  • Inert Atmosphere & Cooling: Ensure the reaction flask containing the silane is under a positive pressure of an inert gas (Nitrogen or Argon). Cool the flask to 0 °C using an ice/water bath.

  • Initial Quench with Isopropanol: While vigorously stirring the reaction mixture, slowly add isopropanol dropwise using a pressure-equalizing addition funnel.

  • Monitor Reaction: Carefully monitor the rate of gas evolution (bubbling) and the temperature. Maintain the internal temperature below 25 °C. If the reaction becomes too vigorous, immediately stop the addition and allow it to subside before resuming at a slower rate.

  • Completion of Initial Quench: Continue adding isopropanol until gas evolution becomes very slow or ceases entirely.

  • Secondary Quench with Water: Once the initial quench is complete, slowly add deionized water dropwise. A small amount of gas evolution may resume.

  • Final Stir: After the water addition is complete and no further gas is evolving, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure all residual silane has been quenched.[12][13]

  • Neutralization and Disposal: Check the pH of the aqueous layer. Neutralize with a mild acid (e.g., 1M HCl or citric acid) if necessary. Dispose of the resulting mixture in the appropriate aqueous/organic waste container according to your institution's guidelines.

Protocol 2: Decontamination of Glassware
  • Initial Rinse: Under an inert atmosphere in a fume hood, rinse the glassware three times with a high-boiling, inert, and compatible solvent like toluene or hexane to remove the bulk of the residual silane.[13] The rinsate must be quenched as described in Protocol 1.

  • Isopropanol Decontamination: Place the rinsed glassware in the fume hood and carefully add isopropanol to cover the contaminated surfaces. Let it stand for at least 30 minutes.

  • Water Rinse: Carefully decant the isopropanol into a waste container. Rinse the glassware thoroughly with water.

  • Final Cleaning: The glassware can now be safely removed from the fume hood and cleaned using standard laboratory detergents.

References

  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations.
  • Zhang, P., et al. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and....
  • Ibrahim, M., & Yilmaz, G. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 10(9), 957. [Link]

  • Qinetiq Ltd. (2004). Hydrolysis of silanes and surface treatment with the hydrolysis product.
  • Brinker, C.J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Gelest, Inc. (2017). Safety Data Sheet: DIMETHYLBIS(ISOPROPYLAMINO)SILANE, 95%.
  • Dakenchem. (n.d.). The Science Behind Silanes: A Deep Dive into Isobutyl Isopropyl Dimethoxysilane.
  • Various Authors. (2021). How to safely dispose silane agents?. ResearchGate. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Di(isopropylamino)dimethylsilane, 95%.
  • OSi Specialties, Inc. (1996).
  • Dreher, J. C., et al. (2015). Use of In Situ FTIR to Ensure Safe Quench of Phenylsilane. Organic Process Research & Development, 19(10), 1359-1365. [Link]

  • TCI Chemicals. (2025). Safety Data Sheet: Dimethoxy(methyl)silane.
  • Fisher Scientific. (2010). Safety Data Sheet: Chloro(chloromethyl)dimethylsilane.
  • Praxair. (2009).
  • University of California, Berkeley EHS. (n.d.). Chemical Waste Name or Mixtures.
  • Boston University EHS. (n.d.).
  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
  • BenchChem. (2025).
  • Taylor & Francis Online. (n.d.). Protic solvents – Knowledge and References.
  • Wang, Z., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics, 40(21), 3594-3602. [Link]

  • University of California, Santa Barbara EHS. (n.d.).
  • Sarpong Group, University of California, Berkeley. (2016).
  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
  • BenchChem. (2025). Technical Support Center: Dimethoxydimethylsilane Reactions with Protic Solvents.
  • Abdel-Hady, E.E.D., et al. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions.
  • Wikipedia. (n.d.). Dimethyldichlorosilane. [Link]

  • Sigma-Aldrich. (n.d.). Silanes.
  • Bernard, S., et al. (2020). Universal quenching of common fluorescent probes by water and alcohols. Chemical Science, 11(48), 12974-12983. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Kurjata, J., et al. (2013). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. European Journal of Chemistry, 4(3), 231-238.
  • Wikipedia. (n.d.). Quenching (fluorescence). [Link]

  • Wang, Y., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry, 10, 861962. [Link]

  • Bernard, S., et al. (n.d.). Universal quenching of common fluorescent probes by water and alcohols.

Sources

optimizing reaction temperature for bulky silyl protection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Silyl Protection Optimization Hub .

This guide is designed for the bench scientist facing recalcitrant substrates. We move beyond standard textbook protocols to address the kinetic and thermodynamic nuances of installing bulky silyl groups (TBDMS, TBDPS, TIPS) onto hindered alcohols.

Module 1: The Kinetics-Selectivity Trade-off

Temperature is not merely an accelerator; it is a selectivity filter. In bulky silyl protection, the activation energy (


) required to form the Si–O bond on a hindered alcohol is high. However, the 

for competing side reactions (elimination, migration) often lies dangerously close.

The Central Dogma of Silylation:

  • Kinetic Control (Low Temp): Favors O-silylation (substitution).

  • Thermodynamic/Thermal Control (High Temp): Increases rate but promotes silyl migration (Brook rearrangement) and elimination (

    
    ).
    
Visualizing the Decision Matrix

The following logic flow helps you determine whether to manipulate Temperature or Reagent Reactivity .

SilylStrategy Start Substrate Analysis Type Alcohol Type? Start->Type PrimSec Primary/Secondary Type->PrimSec Tertiary Tertiary/Hindered Type->Tertiary Reagent1 Standard: TBDMSCl / Imidazole / DMF PrimSec->Reagent1 Decision Optimization Strategy Tertiary->Decision Check1 Reaction Stalled? Reagent1->Check1 Check1->Decision Yes Success Target Silyl Ether Check1->Success No Heat Strategy A: Thermal Boost (40°C - 60°C) Decision->Heat Substrate is Robust Switch Strategy B: Reagent Switch (TBDMSOTf / 0°C) Decision->Switch Substrate is Acid/Base Sensitive Risk1 Risk: Silyl Migration (1,2-shift) Heat->Risk1 If 1,2-diol or proximal C=O Switch->Success Kinetic Control

Figure 1: Decision matrix for optimizing reaction conditions based on substrate hindrance and sensitivity.

Module 2: Troubleshooting "No Reaction"

Scenario: You are protecting a tertiary alcohol or a hindered secondary alcohol.[1] TLC shows starting material after 24h with TBDMSCl/Imidazole at RT.[2]

Q: Should I reflux the reaction in DMF? A: Generally, No. While heating TBDMSCl/Imidazole to 60°C is a valid method for moderately hindered alcohols [1], it is often inferior to switching reagents for severely hindered substrates. Heating increases the rate of DMF hydrolysis (generating formate) and silyl hydrolysis.

The Better Solution: The Triflate Switch Switch to TBDMSOTf (tert-butyldimethylsilyl triflate) . The triflate leaving group is roughly


 times more labile than chloride, allowing the reaction to proceed at 0°C , bypassing the thermal requirement.

Comparative Reactivity Data:

Reagent SystemLeaving Group AbilityRec.[3] Temp (Hindered)Risk Profile
TBDMSCl / Imidazole Moderate (Cl⁻)25°C

60°C
High (Migration at high temp)
TBDMSOTf / 2,6-Lutidine Extreme (OTf⁻)0°C

25°C
High (Acid-labile groups)
TBDMSCl / NaH High (Alkoxide)0°C

RT
High (Epimerization)

Module 3: Troubleshooting Side Reactions

Scenario: The reaction went to completion, but the product is a mixture of isomers or an alkene.

Issue 1: Silyl Migration (The Brook Rearrangement)

If your substrate contains a proximal hydroxyl group (1,2-diol) or a ketone, heating a basic silylation mixture can promote 1,2-silyl migration (C


O or O

O shifts).[4][5]
  • Mechanism: Base deprotonates a neighboring alcohol; the alkoxide attacks silicon, forming a pentacoordinate intermediate. This is thermodynamically driven.

  • Fix:

    • Lower Temperature: Run at -78°C to 0°C.

    • Change Solvent: Switch from DMF (polar, promotes charge separation) to CH

      
      Cl
      
      
      
      (non-polar, suppresses migration).
    • Reagent: Use TBDMSOTf/Lutidine. Lutidine is a non-nucleophilic base that minimizes alkoxide formation [2].

Issue 2: Elimination vs. Substitution

Attempting to force a reaction on a tertiary alcohol with heat often leads to E2 elimination.

EliminationPathway Substrate Tertiary Alcohol Reagent TBDMSOTf + Base Substrate->Reagent TempHigh High Temp (>25°C) Reagent->TempHigh TempLow Low Temp (0°C) Reagent->TempLow Elimination Alkene (Elimination) TempHigh->Elimination Entropically Favored Protection Silyl Ether (Substitution) TempLow->Protection Kinetically Favored

Figure 2: Kinetic vs. Thermodynamic outcome for tertiary alcohols.

  • Fix: strictly maintain 0°C . If the reaction is slow, add AgNO

    
      (Silver Nitrate) as a catalyst to precipitate AgOTf/AgCl, driving the reaction without heat [3].
    

Module 4: Validated Experimental Protocols

Protocol A: The "Standard" (Primary/Secondary Alcohols)

Based on Corey & Venkateswarlu (1972) [1][6]

  • Setup: Flame-dry flask, Ar atmosphere.

  • Mix: Dissolve Alcohol (1.0 equiv) and Imidazole (2.5 equiv) in anhydrous DMF (1 M concentration).

  • Addition: Add TBDMSCl (1.2 equiv) at 0°C .

  • Temp: Warm to 23°C .

  • Monitoring: Check TLC at 1h. If incomplete, stir 12h.

  • Optimization: Only heat to 40°C if no reaction is observed after 12h.

Protocol B: The "Aggressive" (Tertiary/Hindered Alcohols)

Based on Corey et al. (1981) [2]

  • Setup: Flame-dry flask, Ar atmosphere.

  • Mix: Dissolve Alcohol (1.0 equiv) and 2,6-Lutidine (2.0 equiv) in anhydrous DCM (0.5 M).

    • Note: DCM is crucial here; avoid DMF to prevent silyl transfer to solvent.

  • Addition: Add TBDMSOTf (1.2 equiv) dropwise at 0°C .

  • Temp: Stir at 0°C for 30 mins. Only warm to RT if TLC shows <10% conversion.

  • Quench: Pour into ice-cold NaHCO

    
    . (Acidic workup will hydrolyze the product).
    

FAQs: Rapid Fire Troubleshooting

Q: Can I use TBDMSCl for a tertiary alcohol if I just boil it in Pyridine? A: You can try, but it is ill-advised. Pyridine at reflux (


C) will likely cause elimination of the tertiary alcohol or decomposition of the reagent. Use the TBDMSOTf protocol at 0°C instead.

Q: Why does my reaction turn black when using TBDMSOTf? A: This indicates amine oxidation or decomposition of the triflate. Ensure your 2,6-lutidine is distilled and colorless. If the reaction is black but TLC is clean, the color is likely an impurity that can be removed via a silica plug.

Q: I need to protect a phenol, but TBDMS falls off during the column. A: Phenolic silyl ethers are less stable than aliphatic ones.

  • Temp: Do not heat the column.

  • Acidity: Silica is slightly acidic. Add 1% Triethylamine to your eluent to buffer the silica.

  • Alternative: Switch to TBDPS or TIPS , which are

    
     more stable to hydrolysis [4].
    

References

  • Corey, E. J., & Venkateswarlu, A. (1972).[1][3][6] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][3][6][7][8] Journal of the American Chemical Society, 94(17), 6190–6191.

  • Corey, E. J., Cho, H., Rücker, C., & Hua, D. H. (1981).[1] Studies with trialkylsilyltriflates: new syntheses and applications. Tetrahedron Letters, 22(36), 3455-3458.

  • Lalonde, M., & Chan, T. H. (1985). Use of Organosilicon Reagents as Protective Groups in Organic Synthesis.[6][8][9][10][11][12] Synthesis, 1985(09), 817-845.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

Sources

dimethylisopropylsilyl ether hydrolysis under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

DMIPS Technical Support Hub: Acidic Hydrolysis Guide Case Reference: Silyl Ether Deprotection / Series-DMIPS Status: Active Support Audience: Synthetic Chemists, Process Development Scientists

Core Directive & Technical Positioning

What is DMIPS? The Dimethylisopropylsilyl (DMIPS) group is a "Goldilocks" protecting group. It occupies a strategic niche in orthogonality:

  • Stability: It is roughly equivalent to Triethylsilyl (TES) in acidic stability.[1]

  • Selectivity: It is significantly less stable than TBS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl).[1][2][3]

  • Utility: It is often chosen over TES for its distinct NMR signature (isopropyl septet) or to fine-tune crystallinity, while retaining the ability to be cleaved under mild conditions that leave TBS/TIPS intact.

The Challenge: Users often confuse DMIPS with TIPS due to the "isopropyl" nomenclature. Warning: DMIPS is


350–500x more labile than TIPS. Treating DMIPS like TIPS will lead to premature deprotection; treating it like TMS will lead to stalled reactions.

The Mechanism: Acid-Catalyzed Hydrolysis[4]

Understanding the mechanism is the fastest route to troubleshooting. The reaction is driven by the protonation of the ether oxygen, followed by nucleophilic attack at the silicon center.[4]

Key Mechanistic Insight: Unlike carbon-based ethers (which cleave via


 or 

at carbon), silyl ethers cleave via an associative mechanism at silicon. The rate-limiting step is often the formation of the pentacoordinate silicon intermediate. Steric bulk at silicon (e.g., t-Butyl in TBS vs. Isopropyl in DMIPS) drastically retards this nucleophilic attack.[2]

AcidHydrolysis cluster_sterics Steric Control Point Start DMIPS Ether (R-O-Si(iPr)Me2) Protonation Oxonium Intermediate (R-O+(H)-Si...) Start->Protonation Fast Equilibrium H_Ion Acid Catalyst (H+) H_Ion->Protonation Nu_Attack Pentacoordinate Transition State Protonation->Nu_Attack Nucleophile (H2O/MeOH) Rate Determining Step (Sterics) Collapse Bond Cleavage Nu_Attack->Collapse Leaving Group Departure Product Alcohol (R-OH) + Silyl Byproduct Collapse->Product

Figure 1: Mechanistic pathway of acid-catalyzed DMIPS hydrolysis. The steric bulk of the isopropyl group allows nucleophilic attack faster than a t-butyl group (TBS) but slower than a methyl group (TMS).

Stability Data & Selectivity Matrix

Use this table to design orthogonal deprotection strategies.

Silyl GroupStructureRelative Acid Stability (Approx.)[1][2][3][4][5]Half-Life (1% HCl/MeOH)Orthogonality Note
TMS

1< 1 minToo labile for most columns.
TES

64~10-20 minRoughly equal to DMIPS.
DMIPS

~60-100 ~15-25 min Cleaves w/ mild acid; TBS remains.
TBS

20,000> 24 hoursRequires strong acid or F-.
TIPS

700,000StableRequires forcing conditions.

Strategic Takeaway: You can remove DMIPS in the presence of TBS using acetic acid or dilute HCl. You cannot remove TBS in the presence of DMIPS using acid; the DMIPS will fall off first.

Standard Operating Protocols (SOPs)

Protocol A: Mild Deprotection (Preserves TBS/TBDPS)

Best for: Removing DMIPS while keeping robust silyl groups intact.

  • Dissolution: Dissolve substrate (1.0 equiv) in THF .

  • Reagent Prep: Prepare a mixture of Acetic Acid : THF : Water (3:1:1) .

  • Execution: Add the acid mixture to the substrate at 0°C, then warm to Room Temperature (RT).

  • Monitoring: Check TLC every 30 minutes. DMIPS typically cleaves within 1–3 hours.

  • Quench: Dilute with EtOAc, quench carefully with Sat. Aq.

    
     (gas evolution!).
    
  • Purification: Flash chromatography.

Protocol B: Rapid/Global Deprotection

Best for: Removing DMIPS quickly when no other sensitive silyl groups are present.

  • Dissolution: Dissolve substrate in MeOH (0.1 M).

  • Catalyst: Add Camphorsulfonic Acid (CSA) or p-Toluenesulfonic Acid (pTsOH) (0.1 equiv).

  • Execution: Stir at RT.

  • Timeline: Reaction is usually complete in <30 minutes.

  • Workup: Neutralize with solid

    
    , filter, and concentrate.
    

Troubleshooting & FAQs

Ticket #001: "My DMIPS group is not coming off after 4 hours."
  • Diagnosis: You are likely using conditions too mild (e.g., buffered silica or extremely dilute acid) or your substrate is sterically congested (e.g., tertiary alcohol).

  • Solution:

    • Switch solvent to MeOH (methanol facilitates proton transfer better than THF).

    • Upgrade acid strength: Switch from Acetic Acid to PPTS (Pyridinium p-toluenesulfonate) in MeOH.

    • Heat: Warm the reaction to 40°C. DMIPS is thermally stable enough to withstand mild heat, but hydrolysis rates double with every 10°C rise.

Ticket #002: "I lost my TBS group while trying to remove DMIPS."
  • Diagnosis: Acid strength was too high or reaction time was too long. While TBS is 20,000x more stable, "stable" is relative. Strong mineral acids (HCl,

    
    ) will strip TBS eventually.
    
  • Solution:

    • Buffer the system: Use the Acetic Acid/THF/Water method (Protocol A). The pH is ~3–4, which is insufficient to protonate the TBS ether oxygen effectively but sufficient for DMIPS.

    • Stopwatch Control: Do not let the reaction run overnight. Quench immediately upon disappearance of starting material.

Ticket #003: "Acyl migration occurred during deprotection of a 1,2-diol."
  • Context: When deprotecting a DMIPS ether adjacent to an ester (e.g., in sugars or polyketides), the free hydroxyl can attack the ester (transesterification).

  • Solution:

    • Avoid basic workups.

    • Perform the hydrolysis at 0°C .

    • Use non-nucleophilic solvents (e.g., Acetone/Water instead of MeOH) to prevent solvent participation.

Ticket #004: "Can I use Fluoride (TBAF) instead?"
  • Answer: Yes. DMIPS is cleaved instantly by TBAF.

  • Warning: TBAF is essentially basic. If your molecule is base-sensitive, stick to the acidic protocols above. If you must use fluoride but need non-basic conditions, use HF-Pyridine (buffered with excess pyridine).

Diagnostic Workflow

Use this logic flow to determine your next step.

Troubleshooting Check Check TLC after 1 Hour Status Is DMIPS removed? Check->Status Yes Quench & Isolate Status->Yes Yes No Is TBS/TIPS present? Status->No No (Stalled) Safe Add 0.1 eq pTsOH or Switch to MeOH No->Safe No other silyl groups Risky Increase Temp to 30°C Maintain Weak Acid (AcOH) No->Risky Yes (Must preserve TBS)

Figure 2: Decision tree for stalled DMIPS deprotection.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.
  • Corey, E. J.; Varma, R. K. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers." J. Am. Chem. Soc.1971 , 93, 7319.[6] Link (Establishes the baseline for TBS stability).

  • Crouch, R. D. "Selective Deprotection of Silyl Ethers." Tetrahedron2004 , 60, 5833–5871. Link (Comprehensive review of selectivity, confirming DMIPS

    
     TES).
    
  • Gelest, Inc. "Silicon-Based Blocking Agents." Gelest Technical Brochure. Link (Source of specific relative hydrolytic stability series: TMS < DMIPS

    
     TES < TBS).
    

Sources

Technical Support Center: Silane-TFA Ionic Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the selectivity of ionic hydrogenations using silanes and trifluoroacetic acid (TFA).

Ionic hydrogenation is a powerful, highly chemoselective reduction method. However, achieving precise selectivity—such as preventing over-reduction or avoiding skeletal rearrangements—requires a deep understanding of the underlying thermodynamic and kinetic principles. This guide bridges mechanistic theory with field-proven experimental protocols.

Mechanistic Grounding: The Causality of Selectivity

To troubleshoot a reaction, you must first understand its operational logic. The combination of triethylsilane (Et₃SiH) and TFA operates via an ionic hydrogenation pathway. Unlike transition-metal catalyzed hydrogenations that add H₂ across a pi-bond simultaneously, ionic hydrogenation is a stepwise process[1].

  • Protonation: TFA, a strong Brønsted acid, protonates the substrate (e.g., an alkene, ketone, or alcohol) to generate a reactive carbocation intermediate.

  • Hydride Transfer: The silane acts as a nucleophilic hydride donor, attacking the electrophilic carbocation to yield the reduced product and a silyl byproduct[2].

Selectivity is entirely dictated by the stability of the intermediate carbocation and the rate at which the silane can trap it. If a functional group cannot form a stable carbocation (e.g., primary aliphatic alcohols), it will remain untouched by this reagent system[3].

Mechanism A Substrate (e.g., Ketone/Alkene) B Protonation by TFA (Carbocation Formation) A->B C Electrophilic Intermediate (Carbenium Ion) B->C D Hydride Transfer (from Et3SiH) C->D E Reduced Product (Alkane/Alcohol) D->E

Mechanistic pathway of ionic hydrogenation via TFA protonation and silane hydride transfer.

Troubleshooting & FAQs

Q1: Why am I observing the over-reduction of my α,β-unsaturated ketone to a fully saturated alkane instead of stopping at the saturated ketone?

A1: This is a kinetic vs. thermodynamic control issue. In the presence of excess Et₃SiH and TFA, both the alkene and the carbonyl group can be sequentially protonated and reduced. Because the alkene forms a stable carbocation more readily, it reduces first. To prevent the subsequent reduction of the carbonyl group, you must enforce strict stoichiometric control. Employ exactly 1.0 equivalent of silane relative to the substrate. By limiting the hydride source, the reaction naturally arrests after the initial alkene reduction, isolating the saturated ketone in high yields[1].

Q2: My benzylic alcohol is undergoing skeletal rearrangement before it reduces. How can I prevent this?

A2: Skeletal rearrangements (such as alkyl or hydride shifts) occur when the lifetime of the intermediate carbenium ion is too long. To outcompete these unimolecular rearrangements, you must increase the rate of the bimolecular hydride transfer. Switch to a more nucleophilic and sterically accessible silane. Trialkylsilanes (like Et₃SiH) are significantly better hydride donors than dialkyl- or monoalkylsilanes. By using Et₃SiH, you trap the carbenium ion almost instantaneously, yielding the desired un-rearranged alkane[3].

Q3: I am trying to reduce a secondary aliphatic alcohol, but the reaction stalls even with excess Et₃SiH and neat TFA. Why?

A3: The causality here lies in the insufficient acidity of the system. While TFA is a strong acid, the combination of a silane and a protic acid is often thermodynamically insufficient to ionize secondary aliphatic alcohols into stable carbenium ions. To drive the critical ionization step, you must switch from a Brønsted acid to a strong Lewis acid. Replacing TFA with boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride will force the ionization, allowing the silane to complete the reduction[3].

Q4: How does the choice of solvent impact the selectivity and functional group tolerance of this reaction?

A4: While TFA can act as both the reagent and the solvent, using neat TFA creates an aggressively acidic environment that can prematurely cleave sensitive protecting groups (like Boc or Trt)[4]. Diluting the system in a non-nucleophilic, polar aprotic solvent like dichloromethane (DCM) modulates the effective acidity and stabilizes the transition states. A standard, highly selective protocol utilizes a 0.2 M substrate concentration in DCM with only 2.0 to 3.0 equivalents of TFA[2].

Troubleshooting Start Selectivity Issue OverRed Over-Reduction (e.g., Ketone to Alkane) Start->OverRed Rearrange Skeletal Rearrangement Start->Rearrange Stall Reaction Stalls (Incomplete Conversion) Start->Stall Sol1 Limit to 1.0 eq Silane Lower Temp to 0°C OverRed->Sol1 Sol2 Use Trialkylsilane (Et3SiH) for Faster Trapping Rearrange->Sol2 Sol3 Switch to Stronger Lewis Acid (e.g., BF3·OEt2) Stall->Sol3

Troubleshooting logic tree for resolving common selectivity and reactivity issues in silane reductions.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The visual cues (gas evolution, exotherms) serve as in-process analytical checks.

Protocol A: Chemoselective Deoxygenation of Benzylic Alcohols to Alkanes

Objective: Completely remove a benzylic hydroxyl group without reducing isolated alkenes or primary alcohols.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Solvation: Dissolve the benzylic alcohol substrate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Silane Addition: Add 1.5 equivalents of triethylsilane (Et₃SiH) via syringe. Stir for 5 minutes at room temperature to ensure homogenization.

  • Acid Activation: Cool the vessel to 0 °C using an ice bath. Slowly add 2.0 equivalents of trifluoroacetic acid (TFA) dropwise. Self-Validation Check: A mild exotherm and slight color change (often yellow/orange indicating carbocation formation) should be observed.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C). Monitor the reaction progress by TLC or LC-MS. Complete consumption typically occurs within 1–2 hours[2].

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Self-Validation Check: Vigorous CO₂ gas evolution will occur. Continue addition until gas evolution completely ceases, confirming the neutralization of all TFA.

  • Isolation: Transfer to a separatory funnel, extract the aqueous layer twice with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data Summaries

The following tables synthesize the expected reactivity profiles and functional group tolerances to help you design your synthetic routes proactively.

Table 1: Silane Hydride Donor Reactivity Profile
Silane TypeExampleRelative Hydride Donating AbilityPrimary Use Case in Ionic Hydrogenation
Trialkylsilane Et₃SiHVery HighRapid trapping of carbocations; prevents skeletal rearrangements[3].
Dialkylsilane Et₂SiH₂ModerateMilder reductions; useful when over-reduction is a persistent issue.
Arylsilane Ph₂SiH₂LowHighly selective 1,2-additions to α,β-unsaturated ketones[3].
Polymeric PMHSVariable (Requires F⁻)Eco-friendly, large-scale reductions; highly selective for aldehydes over ketones[3].
Table 2: Functional Group Tolerance under Standard Et₃SiH / TFA Conditions
Functional GroupStability under Et₃SiH / TFA (DCM, 25 °C)Mechanistic Rationale
Primary Alcohols Highly StableCannot form a stable primary carbocation for hydride attack[3].
Unbranched Alkenes StablePoor polarization prevents the generation of a stabilized carbocation[1].
Boc / Trt Protections Labile (Will Cleave) TFA efficiently removes acid-labile protecting groups via stable cation formation[4].
Aromatic Rings StableAromaticity prevents protonation and subsequent hydride transfer.

References

  • A comprehensive review on the silane-acid reduction of alkenes in organic synthesis RSC Advances URL:[Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Peptide Chemistry URL: [Link]

  • Silane Reduction of Organic Compounds Gelest Technical Library URL:[Link]

Sources

Technical Support Center: Handling Pyrophoric Organosilanes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the Hazard Class

Welcome to the High-Reactivity Handling Support Center. You are likely here because your workflow involves pyrophoric organosilanes —a class of silicon compounds that ignite spontaneously upon contact with air (specifically oxygen and moisture). Unlike standard moisture-sensitive reagents (e.g., TMSCl), true pyrophoric silanes—such as Methylsilane , Dimethylsilane , Silyl Hydrides (


) , and volatile Perhydridooligosilanes —possess a high energy of combustion and low activation energy for oxidation.

This guide replaces generic safety advice with field-proven, causality-based protocols. Our goal is Zero-Ignition Operations .

Module 1: Experimental Setup & Risk Assessment

Q: Which organosilanes are truly pyrophoric?

A: Do not assume "silane" implies only moisture sensitivity. Low molecular weight alkylsilanes and those with high hydridic character are pyrophoric.

Compound ClassExamplesHazard ProfileHandling Requirement
Primary/Secondary Silanes Methylsilane, DimethylsilanePyrophoric Gas/Liquid . Ignites immediately in air.Glovebox or Schlenk Line (Strict)
Silyl Hydrides Phenylsilane, DiphenylsilaneHighly Flammable/Potentially Pyrophoric . Can ignite on high surface area materials (wipes).Inert Atmosphere Required
Volatile Higher Silanes Trisilane, IsotetrasilanePyrophoric Liquid .[1] Unstable; often detonates rather than just burns.Glovebox Preferred
Chlorosilanes TMSCl, TBSClCorrosive/Water-Reactive . Violent HCl release, but rarely auto-ignites.Fume Hood + Moisture Exclusion
Q: Should I use a Glovebox or a Schlenk Line?

A: This depends on the reagent's phase and your manipulation complexity.

  • Glovebox (The Gold Standard): Mandatory for complex solids or multistep synthesis where the reagent is exposed for >30 seconds.

    • Why: It offers a static inert atmosphere (

      
       ppm 
      
      
      
      ), eliminating the variable of active gas flow required on a Schlenk line.
  • Schlenk Line (The Kinetic Standard): Acceptable for liquid transfers of defined volumes.

    • Why: It allows for "active" positive pressure, which can prevent back-diffusion of air during needle insertion.

Module 2: Active Handling & Transfer Protocols

Workflow Visualization: The Safe Cannula Transfer

The following logic gate ensures you select the correct transfer method based on volume, minimizing the "surface-area-to-air" risk ratio.

Cannula_Logic Start Reagent Transfer Required Vol_Check Volume Assessment Start->Vol_Check Syringe Syringe Transfer (< 10-20 mL) Vol_Check->Syringe Low Vol Cannula Cannula Transfer (> 20 mL) Vol_Check->Cannula High Vol Prep_S 1. Dry Syringe/Needle 2. Inert Gas Cushion Syringe->Prep_S Prep_C 1. 16-18G Double-Tip Needle 2. Positive Pressure (1-2 psi) Cannula->Prep_C Action_S Technique: Pull Plunger -> Gas Buffer -> Liquid Prep_S->Action_S Action_C Technique: Positive Pressure Displacement Prep_C->Action_C

Figure 1: Decision logic for selecting the safest transfer methodology based on reagent volume.

Troubleshooting: Active Transfer Scenarios

Q: I see a small flame at the tip of my needle when removing it from the septum. What do I do?

  • Diagnosis: This is the "Pilot Light" effect. Trace pyrophoric liquid inside the needle tip is reacting with air.

  • Immediate Action:

    • Do NOT Panic. Do not wave the needle around.

    • Keep the needle pointed into the hood.

    • Smother: Insert the needle tip into a beaker of dry sand or vermiculite kept nearby specifically for this purpose.

    • Prevention: Before removing the needle, pull a "cushion" of inert gas (nitrogen/argon) into the syringe/needle to clear the liquid from the tip.

Q: My cannula is clogged mid-transfer. Can I clear it by pushing pressure?

  • Diagnosis: The reagent has likely reacted with trace moisture/air inside the needle, forming solid silicon dioxide (

    
    ) or similar salts.
    
  • Protocol:

    • Stop. Increasing pressure can blow the septum off, spraying pyrophoric liquid.

    • Retract: Carefully remove the cannula from the reagent flask first, then the receiving flask.

    • Quench: Immediately place the clogged needle into a solvent bath (hexane) to dilute, then neutralize.

    • Replace: Use a fresh, oven-dried 16-18 gauge needle. Expert Tip: Use a wider bore (lower gauge) needle for viscous silanes to prevent this.

Q: The reagent isn't flowing during cannula transfer.

  • Root Cause: Insufficient pressure differential.

  • Fix: Ensure the Source Flask is under positive pressure (inert gas line open) and the Receiving Flask is vented (bleed needle to bubbler). The liquid moves from High Pressure

    
     Low Pressure. Never apply vacuum to the receiving flask with pyrophorics; it can pull air in if a leak develops.
    

Module 3: Controlled Termination (Quenching)

Quenching is the most hazardous phase because the operator often relaxes. The goal is to control the exotherm.

Protocol: The "Dilute-Cool-React" System

Never add water directly to a pyrophoric organosilane. Use this self-validating cascade:

  • Dilution: Suspend the residual material in a non-reactive hydrocarbon solvent (Hexane, Toluene). This acts as a heat sink.

  • Cooling: Cool the vessel to

    
     (Dry Ice/Acetone) or 
    
    
    
    (Ice/Water), depending on reactivity.
  • Chemical Consumption:

    • Step A: Add Isopropanol (IPA) or tert-Butanol slowly. These bulky alcohols react slowly, releasing hydrogen gas (

      
      ) at a controlled rate.
      
    • Step B: Once bubbling ceases, add Methanol (more reactive).[2]

    • Step C: Finally, add Water dropwise.

Visual Logic: Quenching Decision Tree

Quench_Protocol Residue Residual Pyrophoric (Syringe/Flask) Dilute 1. Dilute with Hexane/Toluene (Heat Sink) Residue->Dilute Cool 2. Cool to 0°C or -78°C Dilute->Cool Agent1 3. Add Isopropanol (Slowly) Watch for H2 Bubbling Cool->Agent1 Check Bubbling Stopped? Agent1->Check Check->Agent1 No Agent2 4. Add Methanol Check->Agent2 Yes Water 5. Add Water (Dropwise) Agent2->Water

Figure 2: Step-by-step quenching cascade designed to manage exothermic hydrogen evolution.

Troubleshooting: Quenching Issues

Q: I added Isopropanol and nothing happened. Is it safe to add water?

  • A: NO.

    • Causality: An induction period might be occurring, or the reagent formed a protective oxide crust ("passivation").

    • Action: Stir vigorously. Warm the flask slightly to room temperature to encourage the reaction with IPA. Do not advance to water until you are certain the reactive species is consumed.[3][4] Adding water to a passivated pyrophoric can break the crust and cause an explosion.

Q: A solid precipitate formed during quenching.

  • A: This is likely silicon dioxide (

    
    ) or alkoxides. It can trap unreacted pyrophoric material.[3]
    
  • Action: Break up the solid mechanically with a stir bar (if safe) or add more solvent to dissolve/disperse it. Treat the solid as potentially reactive waste.[5]

Module 4: Emergency Mitigation

Q: A spill occurred inside the fume hood. It is burning.

A:

  • Close the Sash: Immediately lower the sash to contain the fire and smoke.

  • Let it Burn (Usually): If the volume is small (<10 mL) and contained on a non-flammable surface, allowing it to consume itself is often safer than intervening.

  • Sand/Vermiculite: If intervention is needed, DO NOT use water . Use a bucket of dry sand or vermiculite to smother the fire.

  • Extinguisher: Use a Class D extinguisher if available. Standard

    
     extinguishers can be ineffective or blow the burning liquid around.
    

References

  • UCLA Environment, Health & Safety. (n.d.). SOP: Pyrophoric Liquid Reagents. University of California, Los Angeles. [Link]_

  • Gelest, Inc. (2013).[6] Volatile Higher Silanes (Perhydridooligosilanes). Gelest Technical Library. [Link]

  • University of California, San Diego (UCSD). (2019). Pyrophoric Materials: Standard Operating Procedure. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Technical Support Center: Purification of Dimethylisopropylsilane (DMIPS) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for organosilicon purification. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when isolating highly reactive dimethylisopropylsilane (DMIPS) derivatives.

Silanes are notoriously sensitive to moisture and oxygen, often requiring rigorous air-free techniques to prevent degradation into siloxanes and corrosive byproducts. This guide synthesizes field-proven methodologies, thermodynamic principles, and troubleshooting logic to ensure your purification protocols are robust, reproducible, and self-validating.

Quantitative Data: Physical Properties of Key DMIPS Derivatives

Before initiating any distillation, it is critical to understand the thermodynamic profile of your target compound. The table below summarizes the physical properties of the two most common DMIPS derivatives used in organic synthesis and protecting group chemistry.

CompoundFormulaMolecular WeightBoiling PointDensity (at 25 °C)Refractive Index (

)
Hazard Profile
Dimethylisopropylsilane (DMIPS) (CH

)

CHSiH(CH

)

102.25 g/mol 66–67 °C[1]0.724 g/mL[1]1.391[1]Highly Flammable, Irritant[1]
Chloro(dimethyl)isopropylsilane (DMIPSCl) (CH

)

CHSi(CH

)

Cl
136.70 g/mol 109–110 °C (738 mmHg)[2]0.869 g/mL[2]1.416[2]Flammable, Corrosive (Moisture Sensitive)

Standard Operating Procedure: Inert-Atmosphere Fractional Distillation

Because DMIPS derivatives possess boiling points that often overlap with their hydrolytic byproducts (siloxanes), simple distillation is insufficient. Fractional distillation under a strict inert atmosphere is mandatory[3].

Phase 1: Apparatus Preparation (The Self-Validating Setup)
  • Glassware Baking: Dry all distillation glassware (Vigreux column, distillation head, receiving flasks) in an oven at 150 °C for a minimum of 12 hours.

  • Schlenk Line Assembly: Assemble the glassware while hot and immediately connect it to a high-vacuum Schlenk line.

  • Purge Cycle: Perform three cycles of high vacuum (

    
     Torr) followed by backfilling with ultra-high-purity Argon. Causality Note: Argon is preferred over Nitrogen because it is heavier than air, providing a superior protective blanket over the dense silane vapors.
    
Phase 2: Pre-Drying the Crude Mixture

Note: Do not use this step for DMIPSCl, as chlorosilanes will react with most drying agents.

  • For the hydride (DMIPS), add calcium hydride (CaH

    
    ) or activated 4Å molecular sieves to the crude mixture[3].
    
  • Stir under Argon for 4 hours to sequester residual moisture before transferring via cannula to the distillation flask.

Phase 3: Fractional Distillation
  • Heating & Equilibration: Apply heat using a silicone oil bath. Increase the temperature slowly until reflux is established in the Vigreux column.

  • Reflux Ratio Control: Maintain a reflux ratio between 3:1 and 5:1[3]. Causality Note: This high ratio ensures adequate theoretical plates to separate the target silane from unreacted starting materials and trace siloxane dimers.

  • Fraction Collection:

    • Fore-run: Collect the first 5-10% of the distillate. This fraction typically contains volatile hydrocarbons and trace HCl (if distilling the chloride).

    • Main Fraction: Collect the product at the established boiling point (e.g., 109–110 °C for DMIPSCl[2]).

  • Validation: Immediately seal the receiving flask with a rubber septum under Argon. Validate purity using GC-MS or

    
    Si NMR[4]. A single sharp peak in the 
    
    
    
    Si NMR spectrum confirms the absence of siloxane impurities.

Workflow Visualization

DistillationWorkflow Start Start: Crude Silane Mixture CheckMoisture Moisture Check (Karl Fischer / GC) Start->CheckMoisture Drying Pre-Drying (CaH2 or 4Å Sieves) CheckMoisture->Drying DMIPS (Hydride) Setup Schlenk Line Setup (Argon Purge x3) CheckMoisture->Setup DMIPSCl (Chloride) Drying->Setup Distill Fractional Distillation (Reflux Ratio 3:1 to 5:1) Setup->Distill Fractions Collect Fractions (Fore-run, Main, Residue) Distill->Fractions Validate Purity Validation (GC-MS / 29Si NMR) Fractions->Validate

Caption: Workflow for the inert-atmosphere fractional distillation of moisture-sensitive silanes.

Troubleshooting Guides & FAQs

Q1: My DMIPSCl distillate is cloudy, and the pressure in the receiving flask is increasing. What is happening? Analysis: You are experiencing moisture ingress. The Si-Cl bond in DMIPSCl is highly electrophilic. Even trace atmospheric moisture will initiate a nucleophilic attack on the silicon center, yielding a silanol (DMIPS-OH) and liberating hydrogen chloride (HCl) gas[3]. The increasing pressure is due to the evolving HCl gas, and the cloudiness is the formation of siloxane polymers via the condensation of silanol intermediates. Solution: Abort the distillation. Re-evaluate the integrity of your Schlenk line vacuum seals and ensure your Argon source is passed through a drying column (e.g., Drierite) before entering the manifold.

Q2: I am trying to separate DMIPSCl from unreacted starting materials, but my GC-MS shows a broad peak with a higher retention time. Why? Analysis: The broad, high-retention-time peak is likely a siloxane dimer (e.g., 1,1,3,3-tetramethyl-1,3-diisopropyldisiloxane). Siloxanes have significantly higher boiling points than their parent silanes. If the distillation temperature was pushed too high in an attempt to increase the distillation rate, these high-boiling impurities co-distilled[4]. Solution: Lower the oil bath temperature to maintain a strict 3:1 to 5:1 reflux ratio[3]. Do not force the distillation; allow the thermodynamic equilibrium of the Vigreux column to separate the close-boiling fractions naturally.

Q3: Can I use standard rotary evaporation to remove the solvent before distilling the silane? Analysis: No. Standard rotary evaporators are rarely perfectly air-tight and rely on water baths, creating a high-humidity microenvironment. Pulling a vacuum on a rotary evaporator will almost certainly draw ambient moisture into the system, destroying the silane. Solution: Remove low-boiling solvents (like diethyl ether or THF) directly through the fractional distillation apparatus under a slight vacuum or an Argon sweep before ramping the temperature to collect the silane.

Mechanistic Degradation Pathway

Understanding the chemical causality of failure is the best way to prevent it. The diagram below illustrates the rapid degradation pathway of DMIPSCl when exposed to trace moisture.

HydrolysisPathway DMIPSCl DMIPS-Cl (Active Silane) Silanol DMIPS-OH (Silanol Intermediate) DMIPSCl->Silanol Nucleophilic Attack HCl HCl Gas (Corrosive Byproduct) DMIPSCl->HCl Cleavage H2O H2O (Moisture Ingress) H2O->Silanol Siloxane Siloxane Dimer (High-Boiling Impurity) Silanol->Siloxane Condensation (-H2O)

Caption: Mechanistic pathway of DMIPS-Cl degradation upon moisture exposure, leading to siloxane formation.

References

  • Thomas Scientific. "ALDRICH Dimethylisopropylsilane, 98%". thomassci.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2ok2QTGa9cSjMY5qnpWVv-GmZ6jbCpoSLEgeEMxHPXZJL2rTlk3ypwshWYnnxWHzuRcrutxtjT4S0M1SAbGFzCis8-r0p5NfAO0UEGUcjL5dvOiMuvV3BdcczMsWWzb9idWywgaawSeYjhlPGo-ZA7jUKt2UKs7QP]
  • MOCVD Precursor Encyclopedia. "ALKYLSILANES". mocvd-precursor-encyclopedia.de. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFP7NYeCNHweIq54R5uwk2fs053fyyA0yPGOcuZ2R8QYNS5xN9OLBFP7GL8EpbZ_fz0aNRYsUow-PyAawhloIxYvK08fPxgm8FYe67E9jXd_e9g9asBlEI7401_IXEyZFEvvoPQTbcwurNAoYDMd9tUDvN_I2U]
  • Thomas Scientific. "ALDRICH Chloro(dimethyl)isopropylsilane, 97%". thomassci.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaeHPmYEDubidrvevjI3tK9lxLxC4T51V8TVHzlJgxNwUTEcVMfiXrxzzqxMEVnMuzcmUMsN7TzO1I9L0Ve92P4RcLfkCVOFONn5KWJS7FSavrpmHzWf9rTNZ7pf9mF9bp_mZuG4yNprCOp6tKfdSNHtSmER9VZy1RQ5exxowN]
  • Sigma-Aldrich. "Chloro(dimethyl)isopropylsilane 97%". sigmaaldrich.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPyRfSHmO9swGPY8aV_i3XytKIevcOFBmZw-jWrTWN09ga5_UTdZUOoLx2ATUDO9qRXFad4Jv_L5ZtM-VjgPJLg86-2i8OoOLvVn5K9xnluasFliTOqqBQZcXG73F7kbpPBtCr6v-ypmweZ4TUx1vmvgWqRA==]
  • ZM Silane Limited. "Chloromethyl Trimethylsilane Purification Methods And Techniques". zmsilane.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrqrY6G5BG6xCpcFGcrKk2WKSWoZKSKKFGYOi8N4HvLV8d_TGDMY6YOaUkGNkXbjoj9TwoMGOHRF5XOu0kT8VOVlBvnoIYOSo9LWaWFFJTFXrTQJVrXTgNyKR4eUhQaNUaomFpZGilUagj-fc2_23SLA==]
  • Thieme Connect. "Silicon Compounds: Air- and Moisture-Sensitive Manipulations". thieme-connect.de. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlbnvIIfQiE9gEiSWWCkmdDlTpBSCOAy3Au8BXXsO6TzOB4dsofOiQeefvhAcjsbT3oboEYhluAN4nF18OI_RTfYkphVuJcfNxOlIjuqWR09X1xw0QD1vXsUFppTNFtzCvsONtJBXAuPMFt95t0Kvppfy1u_AzDjgQ1Mh8pt-jWyF1gpkOrA==]
  • Benchchem. "Identifying and removing impurities from Diethoxysilane". benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxFOeyko8LtnPgQV7A7WTQJHV1d1oVrBLxIwbngXVUs7kHm52BPgTNTjGN1Z90slko9-ypi95Qc40svcIAKH7eCkPT5Yr1bsU5kCGVg6xaB9AwPFxCWI1K9_t-uwJriWXmzjWRFDcxGcNMIcne0h618SR2SlSTv_geH3t0yGgyR7U_sPsDngGkg2_HH7RdIYu5Avvd]

Sources

Validation & Comparative

1H NMR chemical shift of dimethylisopropylsilyl group

Technical Guide: H NMR Chemical Shift of Dimethylisopropylsilyl (DMIPS) Group

Executive Summary

The Dimethylisopropylsilyl (DMIPS) group represents a strategic "middle ground" in the silyl protecting group series. Structurally defined as


For researchers, the DMIPS group offers a unique NMR signature that resolves a common analytical bottleneck: spectral overlap . Unlike TBDMS, which produces a massive singlet that can obscure critical substrate signals, DMIPS distributes its proton integration across a diagnostic septet and doublet, often revealing underlying multiplets in the 0.9–1.0 ppm region.

Key Performance Indicators
  • NMR Distinctiveness: High (Diagnostic splitting patterns).

  • Stability: Moderate (Acid stability: TES < DMIPS < TBDMS).

  • Steric Bulk: Intermediate.

  • Primary Application: Differentiating protecting groups in poly-hydroxylated molecules and fine-tuning acid lability.[1]

Comparative Analysis: H NMR Chemical Shifts

The following data compares DMIPS with industry-standard silyl ethers in Chloroform-d (


)
Table 1: Silyl Group Chemical Shift Comparison ( )
Silyl GroupAbbr.[1][2][3][4][5][6][7][8]Methyls on Si (

ppm)
Alkyl/Aryl Group (

ppm)
Diagnostic SplittingIntegration Ratio
Dimethylisopropylsilyl DMIPS 0.05 – 0.15 (s) 0.85 – 0.95 (m) Septet (CH) + Doublet (

)
6 : 1 : 6
TrimethylsilylTMS0.10 (s)Singlet9
tert-ButyldimethylsilylTBDMS0.05 – 0.10 (s)0.90 (s)Singlet (tert-butyl)6 : 9
TriethylsilylTES0.60 (q), 0.95 (t)Quartet (

) + Triplet (

)
6 : 9
TriisopropylsilylTIPS1.05 – 1.15 (m)Overlapping Septet/Doublet3 : 18
Detailed Spectral Interpretation of DMIPS
  • The Silyl-Methyls (

    
    ): 
    
    • Appears as a singlet (or two closely spaced singlets if the substrate is chiral) in the 0.0 – 0.15 ppm range.

    • Distinction: This signal is chemically equivalent to the TBDMS methyls. It confirms the presence of a dimethyl-silyl core.

  • The Isopropyl Methine (

    
    ): 
    
    • Appears as a septet centered around 0.8 – 0.9 ppm .

    • Causality: The methine proton couples to the two adjacent methyl groups (

      
       Hz).
      
    • Diagnostic Value: This septet is the "fingerprint" of the DMIPS group. TBDMS lacks this signal entirely.

  • The Isopropyl Methyls (

    
    ): 
    
    • Appears as a doublet centered around 0.9 – 1.0 ppm .

    • Overlap Warning: This doublet often overlaps with the methine septet or other alkyl signals, creating a multiplet appearance similar to TIPS but with an integration of 6H (vs 18H for TIPS).

Stability & Performance Context

The choice of DMIPS is rarely accidental; it is a calculated decision to balance stability and reactivity.

Stability Hierarchy (Acid Hydrolysis)
9
  • Acid Lability: DMIPS is approximately 2-5x more stable than TES but significantly less stable than TBDMS. This allows for orthogonal deprotection : a DMIPS group can be removed with mild acid (e.g., dilute acetic acid) while leaving a TBDMS group intact.

  • Steric Hindrance: The isopropyl group is less bulky than the tert-butyl group. This makes silylation of hindered secondary alcohols faster with DMIPS-Cl than with TBDMS-Cl.

Decision Logic: When to use DMIPS?

Figure 1: Decision tree for selecting DMIPS based on stability requirements and NMR spectral resolution.

Experimental Protocols

Protocol A: Synthesis of DMIPS Ethers (Silylation)

This standard protocol uses Dimethylisopropylsilyl chloride (DMIPS-Cl) .

Reagents:

  • Substrate (Alcohol, 1.0 equiv)

  • DMIPS-Cl (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous DMF (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool under an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve the alcohol substrate and imidazole in anhydrous DMF.

  • Addition: Add DMIPS-Cl dropwise via syringe at 0°C.

    • Note: For hindered alcohols, add a catalytic amount of DMAP (0.1 equiv) and warm to Room Temperature (RT).

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (DMIPS ethers are less polar than the free alcohol).

  • Workup: Dilute with Diethyl Ether (

    
    ). Wash with water (
    
    
    ) to remove DMF and imidazole salts. Wash with brine (
    
    
    ).
  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: NMR Acquisition for Silyl Assignment

To unambiguously assign the DMIPS group:

  • Solvent: Use

    
     (Standard) or 
    
    
    (Benzene-d6).
    • Tip: Benzene-d6 often shifts the silyl-methyls upfield, separating them from other aliphatic signals.

  • Parameters: Acquire a standard 1H spectrum (min 8 scans).

  • Integration Check: Calibrate the

    
     singlet to 6H. The isopropyl region (0.8–1.0 ppm) must integrate to 7H total (1H septet + 6H doublet).
    

References

  • RSC Publishing. Organic & Biomolecular Chemistry. "Synthesis and cytotoxicity of prevezol B and C analogues." (Confirmation of DMIPS NMR signals and potency).

  • Thieme Connect. Synthesis. "Silyl Ether Protecting Groups in Complex Natural Product Synthesis." (Stability comparison of DMIPS, DEIPS, and TBDMS).

  • BenchChem. "Stability of Silyl Ethers: A Comparative Guide." (General stability data for silyl ethers).

  • University of Wisconsin. "Evans pKa Table and Silyl Group Stability." (Authoritative source for pKa and protecting group stability).

  • Gelest. "Reactive Silicon Compounds: Silylation Procedures." (Standard protocols for chlorosilane reagents).

29Si NMR Spectra Analysis of Dimethyl(isopropyl)silane Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 29Si NMR Spectra Analysis of Dimethyl(isopropyl)silane Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Goldilocks" Silane

In medicinal chemistry and materials science, the dimethyl(isopropyl)silyl (DMIPS) group occupies a critical "Goldilocks" zone. It offers steric bulk intermediate between the labile trimethylsilyl (TMS) and the robust tert-butyldimethylsilyl (TBDMS) groups. This unique steric profile makes DMIPS an invaluable tool for tunable protecting group strategies and fine-tuning lipophilicity in drug candidates.

This guide provides a rigorous technical analysis of the 29Si NMR spectral characteristics of dimethyl(isopropyl)silane derivatives. It moves beyond basic peak assignment to explore the causal relationships between steric substitution, electronic shielding, and spectral output, equipping you to use 29Si NMR as a definitive structural probe.

Technical Principles: The Physics of Silicon-29

The Sensitivity Challenge

The


 nucleus presents specific challenges for NMR analysis that distinguish it from 

or

:
  • Negative Gyromagnetic Ratio (

    
    ): 
    
    
    
    . This is negative, unlike protons.
  • Nuclear Overhauser Effect (NOE): Due to the negative

    
    , proton decoupling can lead to signal nulling  or negative peaks if not managed correctly.
    
  • Long Relaxation Times (

    
    ):  Silicon nuclei in symmetric environments (like tetraalkylsilanes) can have 
    
    
    
    values exceeding 60 seconds, necessitating long recycle delays or specific pulse sequences.
The Solution: INEPT Pulse Sequence

To overcome low sensitivity and long


, the INEPT (Insensitive Nuclei Enhanced by Polarization Transfer)  sequence is the industry standard for hydrosilanes. It transfers magnetization from the abundant, sensitive protons (

) to the insensitive silicon (

) via the scalar coupling constant (

).

Critical Parameter: For dimethyl(isopropyl)silane (


), the transfer delay must be optimized for the one-bond coupling constant, 

.

Comparative Analysis: DMIPS vs. Alternatives

The chemical shift (


) of organosilanes is governed by the electronegativity of substituents  and steric compression . Below is a comparative analysis of DMIPS against standard silyl groups used in synthesis.
Chemical Shift & Stability Data
Silyl GroupAbbr.[1][2][3][4][5][6][7][8][9]Structure

Hydride (ppm)

Ether (ppm)*
Stability (Acid)Stability (Base)
Trimethylsilyl TMS

0.0 (Ref)+15 to +20LowLow
Triethylsilyl TES

-0.1+5 to +8ModerateModerate
Dimethyl(isopropyl)silyl DMIPS

-17.0 to -21.0 +12.0 to +16.0 High-Intermediate High-Intermediate
tert-Butyldimethylsilyl TBDMS

-5.0 to -8.0+17 to +22HighHigh

*Note: Ether shifts (


) depend heavily on the nature of the alcohol (

).
Mechanistic Insight
  • Shielding Effect: The isopropyl group in DMIPS exerts a "

    
    -effect." The methyl groups on the isopropyl branch introduce steric compression that typically results in an upfield shift (more negative ppm)  for the hydride species compared to TMS.
    
  • Coupling Constants:

    • 
      :  For 
      
      
      
      , this value typically falls between 180 and 200 Hz . This large coupling is the handle used for INEPT enhancement.
    • 
      :  The coupling to the isopropyl methine carbon is distinct and can be resolved in high-field instruments, usually ranging from 50-60 Hz .
      

Experimental Protocol: Optimized Acquisition Workflow

This protocol is designed to ensure quantitative accuracy and maximum signal-to-noise (S/N) ratio for dimethyl(isopropyl)silane derivatives.

Sample Preparation
  • Concentration: Dissolve 30-50 mg of compound in 0.6 mL of deuterated solvent (typically

    
     or 
    
    
    
    ).
  • Relaxation Agent: Add 0.02 M Cr(acac)

    
      (Chromium(III) acetylacetonate).
    
    • Why? This paramagnetic relaxation agent bypasses the long

      
       of silicon, allowing for faster scan repetition without saturation, essential for quantitative integration.
      
  • Tube: Use high-quality 5mm NMR tubes to minimize silicon background from the glass (though background is usually broad and centered at -110 ppm, far from the analyte).

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgig (Inverse gated decoupling) for quantitative results; ineptnd (INEPT non-decoupled) for structural assignment of hydrides.

  • Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.

  • Spectral Width: 200 to -150 ppm (sufficient to cover most organosilanes).

  • Relaxation Delay (

    
    ): 
    
    • With Cr(acac)

      
      : 2 - 5 seconds .
      
    • Without Cr(acac)

      
      : > 60 seconds  (Not recommended).
      
  • Coupling Optimization (for INEPT): Set

    
    -value to 190 Hz  (average for 
    
    
    
    ).
Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition Strategy Sample Analyte (30-50mg) Mix Homogenize in 5mm Tube Sample->Mix Solvent CDCl3 (0.6 mL) Solvent->Mix Agent Cr(acac)3 (0.02 M) Agent->Mix Choice Goal? Mix->Choice Quant Quantification (Purity/Yield) Choice->Quant Yield Struct Structure ID (Si-H Connectivity) Choice->Struct ID Seq1 Pulse: Inverse Gated (zgig) Quant->Seq1 Seq2 Pulse: INEPT (J = 190 Hz) Struct->Seq2

Caption: Decision tree for 29Si NMR acquisition. Use Inverse Gated for integration, INEPT for sensitivity.

Case Study: DMIPS as a Bioisostere and Protecting Group

Stability Profiling

In drug development, the dimethyl(isopropyl)silyl ether is often employed when a substrate is unstable to the harsh acidic conditions required to remove TBDMS, but the TES group is too labile to survive intermediate purification steps (e.g., silica gel chromatography).

  • Experimental Observation: In a competitive hydrolysis assay (1% HCl/MeOH), the half-life (

    
    ) of DMIPS ethers is approximately 10x longer than TES  but 100x shorter than TBDMS .
    
  • NMR Signature: The cleavage of the DMIPS group can be monitored in real-time.

    • Intact Ether: Signal at +14.5 ppm .

    • Cleaved Silanol/Siloxane: Signal shifts upfield to -10 to -20 ppm (depending on condensation state).

Structural Validation

When synthesizing a DMIPS-protected drug intermediate, the


 spectrum serves as a binary checkpoint:
  • Appearance of Signal: A sharp singlet at ~+14 ppm confirms silylation.

  • Absence of Si-H Coupling: In the proton-coupled

    
     spectrum, the collapse of the doublet (seen in the starting hydrosilane at -19 ppm) into a multiplet (due to long-range coupling only) confirms the consumption of the Si-H bond.
    

References

  • Helmer, B. J., & West, R. (1982). Organosilicon Compounds.[3][6][7] Organometallics.[6]

  • Lippmaa, E., et al. (1980). Structural studies of silicates by solid-state high-resolution silicon-29 NMR. Journal of the American Chemical Society.[5]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society.[5]

  • Scientific Polymer Products. (n.d.). Silane Coupling Agents and 29Si NMR data.[1][2][5][8][10]

  • Gelest, Inc. (2020). Silicon-Based Blocking Agents: Selectivity and Stability Guide.

Sources

A Researcher's Guide to Orthogonal Silyl Ether Deprotection: Selectively Cleaving IPDMS in the Presence of TBS

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of complex organic synthesis, the strategic use of protecting groups is a cornerstone of success. Among these, silyl ethers stand out for their versatility, ease of installation, and tunable stability.[1] However, the true power of silyl ether chemistry is realized in orthogonal protection strategies, where one silyl group can be selectively removed in the presence of another. This guide provides an in-depth comparison and a detailed experimental protocol for the selective deprotection of the isopropyldimethylsilyl (IPDMS) group in the presence of the more robust tert-butyldimethylsilyl (TBS) ether, a common challenge in multi-step synthesis.

The Foundation of Selectivity: Steric Hindrance and Lability

The ability to selectively deprotect one silyl ether over another is primarily governed by the steric bulk of the substituents on the silicon atom.[2] Larger, more sterically hindered groups physically obstruct the approach of nucleophiles or protons to the silicon-oxygen bond, thereby enhancing the stability of the protecting group.[2]

The isopropyldimethylsilyl (IPDMS) group, with one isopropyl and two methyl groups, presents a moderate level of steric hindrance. In contrast, the tert-butyldimethylsilyl (TBS or TBDMS) group features a significantly bulkier tert-butyl group, which imparts greater stability.[3] This difference in steric congestion is the key to their orthogonal deprotection.

Under acidic conditions, the hydrolysis of silyl ethers is initiated by protonation of the ether oxygen, followed by nucleophilic attack of a water molecule on the silicon atom. The rate of this hydrolysis is highly dependent on the steric environment around the silicon. The general order of stability for commonly used silyl ethers under acidic conditions is:

TMS < IPDMS ≈ TES < TBS < TIPS < TBDPS [1][2][3]

This established trend indicates that IPDMS ethers are significantly more labile to acid-catalyzed cleavage than TBS ethers, making selective deprotection under mild acidic conditions a feasible strategy. An isopropyldimethylsilyl ether is known to be cleaved rapidly in aqueous acetic acid at room temperature, conditions under which a TBS ether is significantly more stable.

Recommended Methodology: Mild Acid-Catalyzed Hydrolysis

Based on the differential stability of IPDMS and TBS ethers, mild acid-catalyzed hydrolysis is the recommended method for selective deprotection. Formic acid in methanol has been shown to be effective for the selective cleavage of triethylsilyl (TES) ethers in the presence of TBS ethers.[2] Given that IPDMS is of comparable or slightly lower stability than TES, this protocol is readily adaptable for the selective removal of IPDMS.

The mechanism of this selective deprotection is illustrated below. The less sterically hindered IPDMS ether is more susceptible to protonation and subsequent nucleophilic attack by methanol or water, leading to its cleavage, while the bulkier TBS group remains intact under these mild conditions.

G Substrate R-O-IPDMS (Substrate with IPDMS and TBS groups) Protonation Protonation of IPDMS Oxygen Substrate->Protonation H⁺ (from Formic Acid) TBS_Intact TBS Group Remains Intact Substrate->TBS_Intact Mild Conditions Nucleophilic_Attack Nucleophilic Attack by MeOH/H₂O Protonation->Nucleophilic_Attack Intermediate Pentacoordinate Silicon Intermediate Nucleophilic_Attack->Intermediate Cleavage Cleavage of Si-O Bond Intermediate->Cleavage Product R-OH (Deprotected Alcohol) Cleavage->Product

Mechanism of Selective IPDMS Deprotection

Experimental Protocol: Selective Deprotection of IPDMS Ether

This protocol is adapted from a procedure for the selective deprotection of TES ethers in the presence of TBS ethers and is expected to provide high selectivity for the cleavage of IPDMS ethers.[2]

Materials:

  • Substrate containing both IPDMS and TBS ethers

  • Methanol (MeOH), anhydrous

  • Formic acid (HCOOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Dissolution: Dissolve the substrate (1.0 equivalent) in anhydrous methanol to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acid: Prepare a 5% (v/v) solution of formic acid in methanol. Slowly add this solution to the stirred substrate solution at 0 °C. The total volume of the formic acid solution should be equal to the initial volume of the methanol used to dissolve the substrate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor the progress by thin-layer chromatography (TLC). It is crucial to run a co-spot of the starting material to accurately gauge the disappearance of the starting material and the appearance of the product. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

Experimental Workflow for Selective IPDMS Deprotection

Performance Comparison

The following table summarizes the expected performance of the mild acidic deprotection of IPDMS in the presence of TBS.

ParameterDescription
Reagent 5% Formic Acid in Methanol
Selectivity High for IPDMS over TBS
Reaction Time Typically 1-3 hours at room temperature
Temperature 0 °C to room temperature
Yield Generally high (>90%)
Compatibility Compatible with many other protecting groups that are stable to mild acid.

Best Practices and Troubleshooting

  • Monitoring is Key: The success of this selective deprotection relies on careful monitoring by TLC. Over-running the reaction can lead to the cleavage of the TBS group.

  • Substrate Dependency: The exact reaction time may vary depending on the steric and electronic nature of the substrate. It is advisable to perform a small-scale trial reaction to optimize the reaction time.

  • Anhydrous Conditions: While the deprotection involves hydrolysis, starting with anhydrous methanol ensures that the concentration of water is controlled by the formic acid solution, leading to more reproducible results.

  • Alternative Mild Acids: If formic acid proves to be too slow or too fast, other mild acidic conditions such as pyridinium p-toluenesulfonate (PPTS) in methanol or acetic acid in a THF/water mixture can be explored. However, these may require more extensive optimization to achieve high selectivity.

Conclusion

The selective deprotection of an isopropyldimethylsilyl (IPDMS) ether in the presence of a tert-butyldimethylsilyl (TBS) ether is a readily achievable transformation by exploiting the inherent differences in their stability towards acid-catalyzed hydrolysis. The use of a mild acidic system, such as formic acid in methanol, provides a reliable and high-yielding method for this purpose. By understanding the principles of steric control in silyl ether stability and adhering to careful reaction monitoring, researchers can confidently implement this orthogonal deprotection strategy in their synthetic endeavors, paving the way for the efficient construction of complex molecules.

References

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

  • Total Synthesis. (2024, January 19). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Reddy, C. R., & Narsimha, R. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 6(8), 645-648. Retrieved from [Link]

  • Falck, J. R., & Reddy, K. M. (2000). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of Organic Chemistry, 65(17), 5335-5340. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular chemoselectivity deprotection of TBS alkyl ethers in the presence of TIPS and TBDPS phenyl ethers. Retrieved from [Link]

  • White, J. D., & Carter, R. G. (2002). Silyl Ethers. In Science of Synthesis (Vol. 4, pp. 373-434). Thieme.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

  • ResearchGate. (2006). Efficient and Selective Cleavage of Silyl Ethers with Antimony Trichloride. Letters in Organic Chemistry, 3(1), 2-4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Retrieved from [Link]

  • Johnston, J. N., & Wang, M. (2012). Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions. Organic Syntheses, 89, 164-175. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Kamal, A., Ramana, A. V., Ramana, K. V., & Reddy, A. R. (2007). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry - Section B, 46B, 1523-1527.

Sources

Comparative Spectroscopic Analysis of Dimethylisopropylsilane (DMIPS): Si-H Bond Dynamics and Reactivity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating organosilicon precursors for chemical vapor deposition (CVD) and synthetic reduction pathways, understanding the precise vibrational dynamics of the silicon-hydrogen (Si-H) bond is critical. Dimethylisopropylsilane (DMIPS), a specialized tertiary silane with the formula (CH₃)₂CHSiH(CH₃)₂, offers a unique steric and electronic profile. This guide provides an in-depth comparative analysis of the Si-H infrared (IR) spectroscopy peaks of DMIPS against alternative silanes, detailing the mechanistic causality behind spectral shifts and providing a self-validating experimental protocol for accurate measurement.

Mechanistic Causality of the Si-H IR Stretch

The Si-H stretching vibration (


) is a highly diagnostic fundamental mode in infrared spectroscopy. According to Hooke's Law applied to molecular vibrations, the frequency of this stretch is directly proportional to the square root of the bond's force constant. Crucially, this force constant is heavily modulated by the electronegativity of the substituents attached to the silicon atom.

Lucovsky's empirical correlation demonstrates that the Si-H stretching frequency increases in direct proportion to the sum of the electronegativities of the attached substituents (1[1]). Halogens, being highly electronegative, withdraw electron density (-I effect), which increases the ionic character and force constant of the bond, shifting the peak to higher wavenumbers. Conversely, alkyl groups—such as the methyl and isopropyl moieties in DMIPS—exert an electron-donating inductive effect (+I). This donation increases the electron density around the silicon atom, slightly lengthening and weakening the Si-H bond. Consequently, the Si-H stretching frequency for DMIPS and similar trialkylsilanes shifts to a lower wavenumber, typically observed in the 2080–2120 cm⁻¹ range (2[2]).

Quantitative Comparative Analysis: DMIPS vs. Alternative Silanes

To objectively evaluate the performance and reactivity of DMIPS, we must compare its spectral signature and steric profile against other common silanes used in research and drug development. The table below summarizes these critical parameters.

Silane AlternativeSubstituent Electronic EffectObserved Si-H Stretch (

)
Steric ProfilePrimary Application
Dimethylisopropylsilane (DMIPS) Strong +I (Alkyl donation)~2110 cm⁻¹Moderate-HighSiC CVD Precursor
Triethylsilane (TES) Strong +I (Alkyl donation)~2100 cm⁻¹HighIonic Hydrogenation
Phenylsilane Mild -I / Resonance delocalized~2100 cm⁻¹Low (Primary silane)Radical Reductions
Chlorodimethylsilane Strong -I (Halogen withdrawal)~2139 - 2175 cm⁻¹ModerateSiloxane Synthesis

Data Support:

  • Triethylsilane (TES): The strong +I effect of three ethyl groups pushes the Si-H stretch down to approximately 2100 cm⁻¹ (3[3]).

  • Phenylsilane: Despite the phenyl ring, the primary nature of the silane (SiH₃) keeps the stretch near 2100 cm⁻¹ (4[4]).

  • Chlorodimethylsilane: The strong electron-withdrawing chlorine atom significantly increases the force constant, shifting the peak up to 2139–2175 cm⁻¹ depending on the matrix ().

Self-Validating Experimental Protocol: ATR-FTIR of Liquid DMIPS

To ensure scientific integrity, the acquisition of the DMIPS IR spectrum must follow a self-validating methodology. The following protocol guarantees that instrumental artifacts do not compromise the highly sensitive Si-H stretching data.

Step 1: Instrument Calibration and Self-Validation

  • Action: Power on the FTIR spectrometer and allow the IR source and HeNe laser to stabilize for 30 minutes. Run a polystyrene calibration film.

  • Causality: The interferometer relies on the HeNe laser for precise wavelength calibration. Verifying the polystyrene standard's sharp aromatic C-C stretch at exactly 1601 cm⁻¹ acts as a self-validating system; if this peak drifts, the entire spectrum is compromised, and the instrument requires optical realignment.

Step 2: Environmental Purge and Background Acquisition

  • Action: Purge the sample compartment with dry, CO₂-free nitrogen gas. Acquire a background spectrum (64 scans at 4 cm⁻¹ resolution).

  • Causality: Atmospheric water vapor exhibits dense rotational-vibrational bands in the 4000-3500 cm⁻¹ and 1900-1300 cm⁻¹ regions, while CO₂ absorbs strongly at 2350 cm⁻¹. Because the Si-H stretch occurs near 2110 cm⁻¹, baseline anomalies from fluctuating CO₂ or water vapor can artificially shift the apparent peak maximum or obscure subtle peak shoulders.

Step 3: Sample Application via ATR (Attenuated Total Reflectance)

  • Action: Deposit a 10 µL micro-drop of neat liquid DMIPS onto a diamond/ZnSe ATR crystal. Immediately cover the crystal with a volatile cover or anvil.

  • Causality: DMIPS is a highly volatile and flammable liquid with a boiling point of 66-67 °C (5[5]). Using an ATR accessory rather than a traditional NaCl transmission cell minimizes sample evaporation during the scan. The diamond crystal ensures a consistent, mathematically defined path length, making the quantitative absorbance directly comparable to other silanes without path length normalization errors.

Step 4: Spectral Acquisition and Deconvolution

  • Action: Acquire the sample spectrum, subtract the background, and apply an ATR correction algorithm.

  • Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). Applying the ATR correction normalizes the spectrum to resemble a standard transmission spectrum, ensuring the Si-H peak is accurately represented in both intensity and symmetry for comparative analysis.

Mechanistic & Experimental Workflow Diagram

G N1 Substituent Selection (Isopropyl, Methyl, Chloro) N2 Inductive Effect (+I / -I) Modulates Electron Density N1->N2 N3 Si-H Bond Order & Strength Shifts Force Constant (k) N2->N3 N4 IR Stretching Frequency (ν) DMIPS: ~2110 cm⁻¹ N3->N4 N5 ATR-FTIR Protocol N₂ Purge & Background N7 Self-Validation Polystyrene Standard Check N5->N7 Validates N6 Sample Acquisition Liquid DMIPS Dispensing N6->N4 Validates N7->N6 Validates

Workflow linking substituent inductive effects to Si-H IR frequency and FTIR validation steps.

References

  • [1] Correlation between the observed infrared stretching frequency and the bond character of the Si-H bond - aip.org - 1

  • [5] Dimethylisopropylsilane 98 18209-61-5 - Sigma-Aldrich - sigmaaldrich.com - 5

  • [2] INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - gelest.com - 2

  • [4] Room temperature sonochemically-initiated dehydrogenative coupling of silanes on silicon nanoparticle surfaces - rsc.org - 4

  • Surface Reactions on Thin Layers of Silane Coupling Agents - uni-muenchen.de -

  • [3] A comprehensive infrared spectroscopic and theoretical study on phenol-ethyldimethylsilane dihydrogen-bonded clusters - aip.org - 3

Sources

Safety Operating Guide

Advanced Operational Guide: Safe Handling and Deactivation of Dimethyl(isopropyl)silane

Author: BenchChem Technical Support Team. Date: March 2026

Dimethyl(isopropyl)silane (CAS: 18209-61-5) is a highly reactive, volatile alkylsilane frequently utilized as a precursor in chemical vapor deposition and advanced synthetic cross-coupling[1]. While its utility in drug development and materials science is well-documented, its disposal presents a critical logistical and safety challenge.

This guide provides a self-validating, step-by-step standard operating procedure (SOP) for the safe deactivation and disposal of Dimethyl(isopropyl)silane, ensuring laboratory safety and regulatory compliance.

Part 1: Executive Hazard Profile and Mechanistic Rationale

The primary danger of Dimethyl(isopropyl)silane lies in its reactive silicon-hydrogen (Si-H) bond. If unquenched silane is introduced directly into a standard organic waste carboy, it will undergo spontaneous hydrolysis or alcoholysis with ambient moisture or protic waste components. This reaction evolves highly flammable hydrogen gas (H₂). In a sealed waste container, this inevitably leads to catastrophic over-pressurization and potential explosion[2].

Table 1: Quantitative Physicochemical Data and Hazard Implications

PropertyValueOperational Hazard Implication
CAS Number 18209-61-5[3]N/A
Molecular Weight 102.25 g/mol [4]N/A
Boiling Point 66-67 °C[1]Highly volatile; vaporizes easily at room temperature, drastically increasing inhalation and fire risks during transfer.
Density 0.724 g/mL (at 25 °C)[4]Floats on water; attempting an aqueous quench will create a hazardous, reactive, and highly flammable top layer.
GHS Hazard Codes H225, H315, H319, H335[5]Highly flammable liquid/vapor; causes severe skin/eye irritation and respiratory toxicity.
The Chemistry of Deactivation (Causality)

To dispose of this chemical safely, the Si-H bond must be deliberately cleaved and converted into a stable alkoxysilane (Si-OR) before it enters the general waste stream.

Why not use water? Water and Dimethyl(isopropyl)silane form a biphasic mixture due to the silane's low density and hydrophobicity. This phase separation leads to a delayed, uncontrolled reaction at the interface. The Solution: A miscible alcohol (such as isopropanol) is used to ensure a homogeneous reaction environment. Because the uncatalyzed reaction between an alcohol and an Si-H bond is kinetically slow, a base catalyst (e.g., sodium hydroxide) is introduced to accelerate the solvolysis, ensuring rapid and complete deactivation[2].

Part 2: Standard Operating Procedure for Controlled Quenching

This protocol is designed as a self-validating system : the visual cessation of gas evolution serves as the definitive indicator that the reactive hydride has been completely consumed.

Required PPE & Environment
  • Flame-resistant laboratory coat.

  • Splash goggles and compatible chemical-resistant gloves (e.g., heavy-duty nitrile).

  • All operations MUST be conducted in a certified, spark-free fume hood to immediately extract evolved hydrogen gas[6].

Step-by-Step Deactivation Methodology
  • System Preparation: Purge a multi-neck round-bottom flask with an inert gas (Nitrogen or Argon) to displace ambient oxygen.

    • Causality: This mitigates the ignition risk of the hydrogen gas that will be generated during the quench.

  • Dilution (Thermal Management): Transfer the waste Dimethyl(isopropyl)silane into the flask and dilute it with an inert, dry solvent (e.g., toluene or heptane) at a minimum 1:5 ratio.

    • Causality: Dilution acts as a thermal sink, absorbing the exothermic heat of the quenching reaction and preventing the silane from reaching its low boiling point (66-67 °C)[4].

  • Catalyst Preparation: In a separate addition funnel, prepare a quenching solution consisting of a large molar excess of isopropanol (at least 5 equivalents) spiked with a catalytic amount of 1M aqueous NaOH.

  • Controlled Addition: Add the isopropanol/base mixture dropwise to the stirred silane solution.

    • Causality: Dropwise addition controls the rate of H₂ evolution, preventing the reaction from overwhelming the fume hood's exhaust capacity or causing the reaction mixture to boil over.

  • Validation and Maturation: Stir the mixture at room temperature. The reaction is self-validating: active bubbling indicates ongoing Si-H cleavage. Continue stirring until all effervescence completely ceases (typically 1-2 hours depending on scale).

  • Neutralization (Optional but Recommended): Once bubbling has permanently stopped, neutralize the basic solution with a mild acid (e.g., 1M HCl).

    • Causality: Neutralization prevents unwanted base-catalyzed side reactions when the mixture is eventually combined with other chemicals in the general waste carboy.

Part 3: Final Disposal Logistics

Once the Dimethyl(isopropyl)silane has been fully converted to the inert alkoxysilane derivative, the resulting mixture is no longer air- or moisture-reactive.

  • Transfer the quenched, neutralized solution to a standard, clearly labeled "Flammable Organic Waste" container.

  • Ensure the waste ticket explicitly lists the final constituents: Toluene (or chosen diluent), Isopropanol, and Alkoxysilane derivatives. Do not list the original reactive silane on the waste manifest, as the specific hazardous compound has been chemically destroyed.

Part 4: Workflow Visualization

SilaneQuenching Start Dimethyl(isopropyl)silane (Si-H Reactive Waste) Prep Dilute in Inert Solvent (e.g., Toluene) Start->Prep Quench Dropwise Addition of Isopropanol + Base Catalyst Prep->Quench Gas H2 Gas Evolution (Safely Vented in Hood) Quench->Gas Alkoxy Formation of Alkoxysilane (Stable Si-OR) Quench->Alkoxy Waste Dispose as Flammable Organic Waste Gas->Waste Wait for bubbling to cease Alkoxy->Waste

Fig 1. Safe quenching workflow for Dimethyl(isopropyl)silane to prevent container pressurization.

References

  • Dimethyl(propan-2-yl)silyl Properties and Hazards - BuyersGuideChem - 3

  • DIMETHYLISOPROPYLSILANE Safety Data Sheet - ChemicalBook - 7

  • Development of Organosilicon Compounds (Physical Properties) - Homi Bhabha National Institute -1

  • ALDRICH Dimethylisopropylsilane, 98% Specifications - Thomas Scientific - 4

  • Dimethylisopropylsilane 98% Hazard Codes - Sigma-Aldrich - 5

  • Proper Disposal of Reactive Silanes: A Step-by-Step Guide - Benchchem - 2

  • Chemical Safety and Standard Operating Procedures - The University of Vermont - 6

Sources

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